Product packaging for 2-Methoxy-5-nitrobenzaldehyde(Cat. No.:CAS No. 25016-02-8)

2-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1583642
CAS No.: 25016-02-8
M. Wt: 181.15 g/mol
InChI Key: YWVSKFXYEWMHEO-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1583642 2-Methoxy-5-nitrobenzaldehyde CAS No. 25016-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-nitrobenzaldehyde
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InChI

InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWVSKFXYEWMHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID1067041
Record name Benzaldehyde, 2-methoxy-5-nitro-
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Molecular Weight

181.15 g/mol
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CAS No.

25016-02-8
Record name 2-Methoxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name 5-Nitro-o-anisaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can engender. 2-Methoxy-5-nitrobenzaldehyde (CAS No: 25016-02-8), also known as 5-Nitro-o-anisaldehyde, emerges as a distinguished scaffold, embodying a unique convergence of functional groups that offer a rich tapestry of synthetic possibilities. The interplay between the electron-donating methoxy group and the potent electron-withdrawing nitro and aldehyde groups on the aromatic ring creates a nuanced electronic environment. This guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness its full potential.

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral characteristics is foundational to its application in any synthetic workflow. These properties dictate solubility, reaction conditions, and the analytical methods required for characterization and quality control.

Physicochemical Properties

This compound is typically encountered as a white to light yellow crystalline powder.[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Melting Point 89-92 °C[1][3]
Boiling Point 336.7 ± 27.0 °C (Predicted)[1]
Density 1.322 ± 0.06 g/cm³ (Predicted)[1]
Solubility Very soluble in Dimethylformamide (DMF)[1]
Appearance White to light yellow/orange powder to crystal[1]
CAS Number 25016-02-8[2]
IUPAC Name This compound[2]
Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The key spectral features of this compound are a direct reflection of its functional groups.

Spectroscopic TechniqueKey Features and Data Source
¹H NMR The proton NMR spectrum provides unambiguous structural confirmation. A representative spectrum in CDCl₃ shows characteristic peaks: a singlet for the aldehyde proton (~10.45 ppm), a singlet for the methoxy protons (~4.08 ppm), and distinct signals in the aromatic region corresponding to the three ring protons (~8.70, 8.45, and 7.14 ppm).[3]
¹³C NMR The carbon NMR spectrum complements the ¹H NMR data. Authoritative databases indicate the availability of ¹³C NMR spectra for this compound.[2]
Infrared (IR) Spectroscopy The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde, the N-O stretches of the nitro group, and C-O stretches of the ether. ATR-IR data is available in public databases.[2]
Mass Spectrometry (MS) Mass spectrometry data confirms the molecular weight of the compound. Predicted collision cross-section data for various adducts are available.[4]

Synthesis Protocol and Mechanistic Insight

The reliable and scalable synthesis of this compound is paramount for its use as a starting material. A common and efficient laboratory-scale preparation involves the Williamson ether synthesis, starting from the more readily available 5-Nitrosalicylaldehyde.

Recommended Synthesis: Methylation of 5-Nitrosalicylaldehyde

This procedure leverages the acidic nature of the phenolic hydroxyl group, which can be readily deprotonated to form a nucleophilic phenoxide, followed by reaction with an electrophilic methylating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 5-Nitrosalicylaldehyde Process Williamson Ether Synthesis R2 Iodomethane (CH₃I) R3 Sodium Hydride (NaH) R4 DMF (Solvent) P1 This compound P2 Sodium Iodide (NaI) P3 Hydrogen Gas (H₂) Process->P1 Process->P2 Process->P3

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which does not interfere with the reaction.

  • Solvent: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate sodium phenoxide salt, facilitating the Sₙ2 reaction without solvating the nucleophile so strongly as to hinder its reactivity.

  • Methylating Agent: Iodomethane is a highly effective methylating agent due to the excellent leaving group ability of the iodide ion.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between sodium hydride and the phenolic proton, ensuring safety and preventing potential side reactions.[3]

Step-by-Step Experimental Protocol

This protocol is adapted from established and verified procedures.[3]

  • Preparation: To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, ~246 mg, 6.15 mmol) portion-wise at 0°C (ice bath).

    • Scientist's Note: The addition of NaH will cause effervescence (H₂ evolution). Ensure the system is not sealed and that the addition is slow enough to control the gas evolution.

  • Reaction: After the gas evolution ceases, add iodomethane (0.41 ml, 2.56 g, 18.0 mmol) dropwise to the reaction mixture at 0°C.

  • Monitoring: Allow the reaction mixture to stir at 0°C for approximately 8.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into ice water. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 ml).

  • Purification: Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution, saturated brine, and 5% hydrochloric acid/saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Isolation: The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield this compound as yellow, needle-like crystals (reported yield: ~88%).[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde and nitro functional groups. The electron-withdrawing nature of both the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde carbonyl for nucleophilic attack.

Reactions of the Aldehyde Group

The aldehyde is a versatile handle for carbon-carbon and carbon-nitrogen bond formation.

Condensation with primary amines readily forms Schiff bases (imines), which are crucial intermediates in medicinal chemistry and serve as ligands in coordination chemistry.[5] These reactions are typically catalyzed by a few drops of acid.

G start This compound reaction + start->reaction amine Primary Amine (R-NH₂) amine->reaction product Schiff Base (Imine) reaction->product [H⁺] cat. - H₂O

Caption: General scheme for Schiff base formation.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or ammonium acetate.[6][7][8] The product is a stable α,β-unsaturated system, a common motif in pharmacologically active molecules. The high electrophilicity of the carbonyl carbon in nitrobenzaldehydes makes them excellent substrates for this transformation.[9]

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[10][11] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with control over stereochemistry. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[12]

G Aldehyde This compound Addition [2+2] Cycloaddition Aldehyde->Addition Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Addition Intermediate Oxaphosphetane Intermediate Addition->Intermediate Elimination Cycloreversion Intermediate->Elimination Alkene Alkene Product Elimination->Alkene PhosphineOxide Triphenylphosphine Oxide Elimination->PhosphineOxide

Caption: Mechanistic pathway of the Wittig Reaction.

This powerful one-pot reaction converts the aldehyde into a secondary or tertiary amine. It proceeds via the in-situ formation of a Schiff base with a primary or secondary amine, which is then immediately reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[13][14] This method avoids the over-alkylation issues common in direct alkylation of amines.[14]

Reactions of the Nitro Group

The nitro group is a key functional handle, most valued for its ability to be reduced to a primary amine.

The reduction of the aromatic nitro group to an aniline derivative is a fundamental transformation in drug development. This can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), catalytic hydrogenation (H₂ over Pd, Pt, or Ni), or transfer hydrogenation.[15][16][17] The resulting 2-methoxy-5-aminobenzaldehyde is a valuable precursor for synthesizing heterocyclic scaffolds like quinolines and benzimidazoles.[18]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound should be handled with appropriate personal protective equipment (PPE).

  • GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[19]

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion and Outlook

This compound is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable, multi-faceted reactivity make it an invaluable intermediate for the synthesis of complex organic molecules. The aldehyde function serves as a linchpin for building molecular frameworks through reactions like Schiff base formation, Knoevenagel condensations, and Wittig olefinations. Simultaneously, the nitro group acts as a masked amine, providing a strategic entry point into a vast array of nitrogen-containing heterocycles that form the core of many therapeutic agents. For the drug development professional, this compound offers a reliable starting point for constructing libraries of novel compounds for biological screening. For the materials scientist, it is a building block for functional dyes and polymers. Mastering the chemistry detailed in this guide will empower researchers to unlock the full synthetic potential of this powerful and strategic molecule.

References

A Comprehensive Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-5-nitrobenzaldehyde, a pivotal intermediate in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's core reactivity and its strategic applications, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Chemical Identity and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and an aldehyde functional group. The specific arrangement of these groups—an ortho-methoxy and para-nitro group relative to the aldehyde—creates a unique electronic environment that dictates its reactivity and utility as a chemical building block.

IUPAC Name

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Common Synonyms

In literature and commercial catalogs, this compound is frequently referred to by several other names, the most common of which include:

  • 5-Nitro-o-anisaldehyde[1][2]

  • Benzaldehyde, 2-methoxy-5-nitro-[1][2]

  • 2-methoxy-5-nitro-benzaldehyde[1]

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 25016-02-8PubChem[1], ChemicalBook[2]
PubChem CID 90685PubChem[1]
Molecular Formula C₈H₇NO₄PubChem[1]
InChIKey YWVSKFXYEWMHEO-UHFFFAOYSA-NPubChem[1]
SMILES COC1=C(C=C(C=C1)--INVALID-LINK--[O-])C=OPubChem[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. It typically presents as a white to light yellow crystalline powder.[2]

PropertyValueSource
Molecular Weight 181.15 g/mol PubChem[1]
Melting Point 89-92 °CChemicalBook[2][3]
Boiling Point 336.7 ± 27.0 °C (Predicted)ChemicalBook[2][3]
Density 1.322 ± 0.06 g/cm³ (Predicted)ChemicalBook[2][3]
Solubility Very soluble in Dimethylformamide (DMF)ChemicalBook[2][3]
Storage Inert atmosphere, Room TemperatureChemicalBook[2][3]

Synthesis and Mechanism

The preparation of this compound is most commonly achieved via Williamson ether synthesis, a robust and high-yielding method. This approach is favored due to the ready commercial availability of the precursor, 5-nitrosalicylaldehyde, and the efficiency of the methylation reaction.

Rationale for Synthetic Route Selection

The chosen synthesis begins with 5-nitrosalicylaldehyde. The phenolic hydroxyl group is acidic enough to be deprotonated by a strong base like sodium hydride (NaH). The resulting nucleophilic phenoxide readily undergoes an Sₙ2 reaction with a methylating agent, such as iodomethane. This method is highly effective, providing a clean product with a high yield.[2][4] The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent is critical as it effectively solvates the sodium cation without interfering with the nucleophilic attack of the phenoxide.

Detailed Experimental Protocol

The following protocol describes the synthesis of this compound from 5-nitrosalicylaldehyde.[2][4]

Materials:

  • 5-Nitrosalicylaldehyde (1.00 g, 6.0 mmol)

  • Sodium hydride (NaH, 246 mg)

  • Iodomethane (2.56 g)

  • N,N-Dimethylformamide (DMF, 20 ml)

  • Diethyl ether

  • Aqueous sodium bicarbonate

  • Saturated brine

  • 5% Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrosalicylaldehyde (1.00 g) in N,N-dimethylformamide (20 ml).

  • Base Addition: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (246 mg) portion-wise. The formation of the sodium phenoxide is an exothermic process and generates hydrogen gas; appropriate precautions must be taken.

  • Methylation: To the same cooled mixture, add iodomethane (2.56 g).

  • Reaction: Stir the reaction mixture at 0°C for approximately 8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the organic phase sequentially with aqueous sodium bicarbonate, saturated brine, and a solution of 5% hydrochloric acid/saturated brine. This sequence removes unreacted starting material, DMF, and neutralizes any remaining base.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Product Isolation: The resulting solid is this compound, which can be obtained as yellow needle-like crystals with a typical yield of around 87.8%.[2][4]

Reaction Mechanism

G cluster_start Starting Materials Start1 5-Nitrosalicylaldehyde Intermediate Nucleophilic Phenoxide Intermediate Start1->Intermediate Deprotonation in DMF (H2 gas evolves) Start2 Sodium Hydride (NaH) Product This compound Intermediate->Product Sₙ2 Attack Reagent Iodomethane (CH3I) G cluster_path1 Condensation Pathway cluster_path2 Reduction Pathway Start This compound Condensation Condensation with Primary Amine (R-NH2) Start->Condensation Reaction at Aldehyde Reduction Selective Reduction of Nitro Group (e.g., SnCl2/HCl) Start->Reduction Reaction at Nitro Group SchiffBase Schiff Base Derivatives Condensation->SchiffBase Amine 2-Methoxy-5-aminobenzaldehyde Reduction->Amine

References

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: A Key Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Benzaldehyde Derivative

2-Methoxy-5-nitrobenzaldehyde, a substituted aromatic aldehyde, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group, creates a platform for a diverse array of chemical transformations. This guide, intended for professionals in research and drug development, provides a comprehensive overview of this compound, delving into its fundamental properties, synthesis, chemical reactivity, and its significant, though often foundational, role in the synthesis of more complex molecules with potential biological activities. The strategic placement of its functional groups makes it a subject of interest for constructing novel heterocyclic systems and Schiff bases, which are prominent scaffolds in medicinal chemistry.

Core Compound Information

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 25016-02-8[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Nitro-o-anisaldehyde[1]
Appearance White to light yellow/orange powder or crystals
Melting Point 89-92 °C
Boiling Point 336.7 ± 27.0 °C (Predicted)
Solubility Very soluble in Dimethylformamide (DMF)

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its identification and for monitoring reaction progress.

Data TypeKey Features
¹H NMR (CDCl₃): δ 10.45 (s, 1H, -CHO), 8.70 (d, J=2.9Hz, 1H, Ar-H), 8.45 (dd, J=8.8, 2.9Hz, 1H, Ar-H), 7.14 (d, J=8.8Hz, 1H, Ar-H), 4.08 (s, 3H, -OCH₃)
¹³C NMR Spectral data is available in chemical databases. Key signals would include the aldehyde carbonyl, aromatic carbons, and the methoxy carbon.
Infrared (IR) Expected characteristic peaks for C=O (aldehyde), C-O (methoxy), and N-O (nitro) stretching, as well as aromatic C-H and C=C vibrations.
Mass Spec. Molecular ion peak (M+) corresponding to its molecular weight.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the methylation of 5-nitrosalicylaldehyde. This reaction is a classic example of a Williamson ether synthesis, where the phenoxide, being a better nucleophile than the neutral phenol, attacks an alkyl halide.

Causality in Experimental Design

The choice of a strong base like sodium hydride (NaH) is critical. It irreversibly deprotonates the phenolic hydroxyl group of 5-nitrosalicylaldehyde to form the sodium phenoxide. This is a much more potent nucleophile than the starting phenol, which is necessary for an efficient Sₙ2 reaction with the methylating agent, iodomethane. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and effectively solvates the sodium cation, leaving the phenoxide anion more available for reaction. The reaction is conducted at 0°C to control the exothermicity of the deprotonation step and to minimize potential side reactions.

Experimental Protocol

Reaction: 5-Nitrosalicylaldehyde to this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup cluster_product Product 5-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde Reaction_Step Williamson Ether Synthesis 5-Nitrosalicylaldehyde->Reaction_Step 1.00 g Iodomethane Iodomethane Iodomethane->Reaction_Step 2.56 g Sodium Hydride Sodium Hydride Sodium Hydride->Reaction_Step 246 mg DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction_Step 0°C, 8.5 hours 0°C, 8.5 hours 0°C, 8.5 hours->Reaction_Step Ether Extraction Ether Extraction Aqueous Washes Aqueous Washes Ether Extraction->Aqueous Washes NaHCO₃, Brine, HCl Drying & Concentration Drying & Concentration Aqueous Washes->Drying & Concentration MgSO₄ This compound This compound Drying & Concentration->this compound Yield: 87.8% Reaction_Step->Ether Extraction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in N,N-dimethylformamide (DMF, 20 ml), add sodium hydride (NaH, 246 mg).

  • Stir the mixture at 0°C.

  • Add iodomethane (2.56 g) to the reaction mixture.

  • Continue stirring at 0°C for 8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with diethyl ether.

  • Wash the organic phase sequentially with aqueous sodium bicarbonate solution, saturated brine, and a 5% hydrochloric acid/saturated brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound as yellow, needle-like crystals (0.95 g, 87.8% yield).

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is governed by the interplay of its three functional groups.

G Molecule This compound Aldehyde (-CHO) Nitro (-NO₂) Methoxy (-OCH₃) on Benzene Ring Reactivity Key Reaction Sites Electrophilic Carbonyl Carbon Aromatic Ring Reducible Nitro Group Molecule:f0->Reactivity Nucleophilic Addition (e.g., Condensation) Molecule:f1->Reactivity Reduction to Amine (e.g., with SnCl₂/HCl) Molecule:f2->Reactivity Directs Electrophilic Substitution (ortho, para) Applications Synthetic Utility Schiff Base Formation Heterocycle Synthesis Further Functionalization Reactivity->Applications Enables construction of biologically active scaffolds

Caption: Reactivity and synthetic applications of this compound.

  • The Aldehyde Group: The aldehyde is the primary site for nucleophilic addition and condensation reactions. The presence of the electron-withdrawing nitro group in the para position enhances the electrophilicity of the aldehyde carbon, making it particularly reactive towards nucleophiles. This is a key feature for its use in forming Schiff bases (imines) through reaction with primary amines. Schiff bases are a class of compounds extensively studied in medicinal chemistry for their broad range of biological activities, including antimicrobial and anticancer properties.[2][3][4]

  • The Nitro Group: The nitro group can be readily reduced to an amino group, typically using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is of paramount importance as it introduces a nucleophilic amino group on the aromatic ring, opening up a vast number of synthetic possibilities for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals.

  • The Aromatic Ring: The methoxy group is an activating, ortho-para directing group, while the nitro and aldehyde groups are deactivating, meta-directing groups. The overall substitution pattern and reactivity in electrophilic aromatic substitution reactions will be a composite of these effects, though such reactions are less common than transformations of the existing functional groups.

While direct examples of marketed drugs synthesized from this compound are not prevalent in readily available literature, its structural motifs are found in various biologically active compounds. For instance, Schiff bases derived from the related 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been synthesized and their metal complexes tested for antimicrobial activity against various bacteria and fungi.[2] This highlights the potential of such substituted benzaldehydes as starting points for the development of new therapeutic agents.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactivity, particularly the electrophilic nature of the aldehyde and the potential for reduction of the nitro group, makes it a strategic starting material for the synthesis of complex organic molecules. For drug development professionals, its primary utility lies in its capacity to serve as a scaffold for generating libraries of Schiff bases and heterocyclic compounds for biological screening. While it may not be a direct precursor to a blockbuster drug, its role as a fundamental building block in the exploration of new chemical space for therapeutic agents is undeniable. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: Structural Elucidation, Isomeric Landscape, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methoxy-5-nitrobenzaldehyde, a valuable building block in organic synthesis and pharmaceutical development. Delving into its structural characteristics, this document thoroughly explores its constitutional isomers, offering a comparative analysis of their properties. Furthermore, it details established synthetic protocols, underpinned by a discussion of the directing effects that govern regioselectivity, providing a robust resource for researchers in the field.

Core Compound: this compound

This compound is an aromatic compound with the molecular formula C₈H₇NO₄.[1] Its structure features a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a formyl group (-CHO).

Structural Formula:

The structure of this compound is characterized by the methoxy and formyl groups in a 1,2- (or ortho) relationship, and the nitro group at the 5-position relative to the formyl group.

Structure of this compound

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₈H₇NO₄[1]
Molecular Weight181.15 g/mol [1]
Melting Point89-92 °C[2]
AppearanceYellow needle-like crystals[2]
SolubilityVery soluble in Dimethylformamide[2][3]
SMILESCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])C=O[4]
InChIInChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3[4]

The Isomeric Landscape of Methoxy Nitrobenzaldehyde

The constitutional isomers of this compound all share the same molecular formula (C₈H₇NO₄) but differ in the arrangement of the methoxy, nitro, and formyl groups on the benzene ring. There are a total of 12 possible constitutional isomers.

Isomers of Methoxy Nitrobenzaldehyde

A comparative overview of some of these isomers is presented below:

IsomerStructure (SMILES)Melting Point (°C)
2-Methoxy-3-nitrobenzaldehydeO=Cc1c(OC)cccc1--INVALID-LINK--[O-]66-70
2-Methoxy-4-nitrobenzaldehydeO=Cc1ccc(--INVALID-LINK--[O-])cc1OC120-124
This compoundO=Cc1cc(--INVALID-LINK--[O-])ccc1OC89-92
3-Methoxy-2-nitrobenzaldehydeO=Cc1c(--INVALID-LINK--[O-])cccc1OC97-101
3-Methoxy-4-nitrobenzaldehydeO=Cc1ccc(--INVALID-LINK--[O-])c(OC)c1
3-Methoxy-5-nitrobenzaldehydeO=Cc1cc(--INVALID-LINK--[O-])cc(OC)c1
4-Methoxy-2-nitrobenzaldehydeO=Cc1c(--INVALID-LINK--[O-])ccc(OC)c176-80
4-Methoxy-3-nitrobenzaldehydeO=Cc1ccc(OC)c(--INVALID-LINK--[O-])c1

Note: Melting points are sourced from various chemical suppliers and databases and may vary slightly.

Synthesis of this compound and its Isomers: A Tale of Directing Groups

The synthesis of methoxy nitrobenzaldehyde isomers is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene ring.

The Interplay of Directing Effects:

  • Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho, para-directing group.[5][6] This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile (such as the nitronium ion, NO₂⁺).

  • Formyl Group (-CHO): The formyl group is a deactivating, meta-directing group.[5] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic attack.

The synthesis of a specific isomer, therefore, depends on the starting material and the order in which the substituents are introduced.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nitration of 2-methoxybenzaldehyde (o-anisaldehyde).

synthesis_2_methoxy_5_nitro reactant 2-Methoxybenzaldehyde reagent HNO₃ / H₂SO₄ reactant->reagent product This compound reagent->product

Synthesis of this compound

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Dissolve 2-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 2-methoxybenzaldehyde solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Regioselectivity: In the nitration of 2-methoxybenzaldehyde, the strongly activating and ortho, para-directing methoxy group dominates the directing effect over the deactivating meta-directing aldehyde group. The para position to the methoxy group (the 5-position) is sterically more accessible than the ortho position (the 3-position), leading to the preferential formation of this compound.

Synthesis of Other Isomers: A Comparative Perspective

The synthesis of other isomers of methoxy nitrobenzaldehyde requires different starting materials or synthetic strategies to achieve the desired regiochemistry.

  • Synthesis of 3-Methoxy-2-nitrobenzaldehyde: This isomer can be synthesized from 3-methoxybenzaldehyde. In this case, the methoxy group directs the incoming nitro group to the ortho and para positions (2-, 4-, and 6-positions). The aldehyde group directs to the meta positions (5-position). The formation of the 2-nitro isomer is favored due to the strong activating effect of the methoxy group.

  • Synthesis of 4-Methoxy-3-nitrobenzaldehyde: This isomer is typically synthesized by the nitration of 4-methoxybenzaldehyde (p-anisaldehyde). The methoxy group directs the nitro group to the ortho position (3-position), and the aldehyde group directs to the meta position (3-position). Both groups, therefore, direct the substitution to the same position, leading to the formation of 4-methoxy-3-nitrobenzaldehyde as the major product.

Spectroscopic Characterization of Isomers

The unambiguous identification of the different methoxy nitrobenzaldehyde isomers relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum are highly diagnostic for the substitution pattern on the benzene ring.

  • This compound: The ¹H NMR spectrum typically shows three aromatic protons. The proton at the 6-position, being ortho to the electron-withdrawing aldehyde group, will be the most downfield. The protons at the 3- and 4-positions will appear as a doublet and a doublet of doublets, respectively. The aldehyde proton will appear as a singlet at around 10.4 ppm, and the methoxy protons will be a singlet at around 4.0 ppm.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum also provide valuable structural information. The carbon of the carbonyl group typically appears around 190 ppm. The carbons attached to the electron-withdrawing nitro and aldehyde groups will be shifted downfield, while the carbon attached to the electron-donating methoxy group will be shifted upfield.

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule.

  • C=O stretch (aldehyde): A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands are characteristic of the nitro group, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1330-1370 cm⁻¹).

  • C-O stretch (methoxy group): An absorption band for the C-O stretch is typically observed in the region of 1200-1300 cm⁻¹.

By comparing the spectroscopic data of an unknown sample with the known data for the different isomers, its structure can be definitively determined.

Applications in Drug Development and Research

This compound and its isomers are versatile intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making them valuable starting materials for the construction of complex molecular scaffolds. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, some nitrobenzaldehyde derivatives are precursors to benzodiazepines and other heterocyclic compounds with therapeutic potential.[7]

Conclusion

This compound is a key chemical entity with a rich isomeric landscape. Understanding its structure, the properties of its isomers, and the principles governing their synthesis is crucial for chemists in both academic and industrial settings. The interplay of electronic and steric effects in electrophilic aromatic substitution provides a powerful tool for the regioselective synthesis of these valuable compounds, paving the way for the development of novel molecules with important applications in medicine and materials science.

References

Spectroscopic Data for 2-Methoxy-5-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations, thereby providing a practical and scientifically rigorous resource.

Introduction to this compound

This compound, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , is a substituted aromatic aldehyde.[1] Its structure, characterized by the presence of a methoxy, a nitro, and an aldehyde group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This guide will delve into the experimental data and provide insights into the structural information that can be gleaned from each spectroscopic technique.

Below is a diagram illustrating the molecular structure of this compound.

M [M]⁺ m/z = 181 M_minus_H [M-H]⁺ m/z = 180 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z = 152 M->M_minus_CHO -CHO• M_minus_NO2 [M-NO₂]⁺ m/z = 135 M->M_minus_NO2 -NO₂• Fragment1 [C₇H₄NO₃]⁺ m/z = 150 M_minus_CHO->Fragment1 -H₂ Fragment2 [C₆H₄O₂]⁺ m/z = 108 M_minus_NO2->Fragment2 -HCN

References

A Senior Application Scientist's Guide to the Solubility of 2-Methoxy-5-nitrobenzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility of 2-Methoxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical research and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its solubility characteristics to optimize reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties and Their Influence on Solubility

Understanding the inherent properties of this compound is fundamental to predicting and interpreting its solubility behavior. The interplay of its functional groups and overall molecular structure dictates its interactions with various solvents.

PropertyValueSource/Comment
Molecular Formula C₈H₇NO₄--INVALID-LINK--[1]
Molecular Weight 181.15 g/mol --INVALID-LINK--[1]
Melting Point 89-92 °C--INVALID-LINK--[2]
Appearance White to light yellow crystalline powder--INVALID-LINK--[2]
Polarity PolarInferred from structure
Hydrogen Bond Acceptors 4--INVALID-LINK--[1]
Hydrogen Bond Donors 0--INVALID-LINK--[1]

The presence of a nitro group (-NO₂) and an aldehyde group (-CHO) significantly increases the polarity of the molecule. The methoxy group (-OCH₃) also contributes to its polarity. The multiple oxygen atoms act as hydrogen bond acceptors. These features suggest that this compound will be more soluble in polar solvents, particularly those that are polar aprotic. The lack of a hydrogen bond donor suggests that its solubility in polar protic solvents may be more limited compared to compounds that can both donate and accept hydrogen bonds.

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: These solvents have small dipole moments and dissolve nonpolar solutes primarily through weaker van der Waals forces.

Based on its polar nature, this compound is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents.

Qualitative and Expected Solubility Profile

While quantitative data is scarce, a qualitative assessment of solubility can be inferred from the compound's structure and available data for analogous compounds. For instance, it is reported to be "very soluble in Dimethylformamide (DMF)"[2][3], a polar aprotic solvent. Structurally similar compounds like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde are "slightly soluble in water"[4][5], and other nitrobenzaldehydes are generally soluble in polar organic solvents like ethanol and acetone[6][7].

Table of Expected Qualitative Solubility:

Solvent ClassCommon ExamplesExpected Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateCan act as a hydrogen bond acceptor but not a donor. The organic backbone limits aqueous solubility.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)High to Very HighStrong dipole-dipole interactions between the polar solvent and the polar functional groups of the solute.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low to InsolubleMismatch in polarity between the polar solute and nonpolar solvent.

Experimental Protocols for Accurate Solubility Determination

For any research or development application, experimentally determined solubility data is indispensable. The following protocols are robust, reliable, and represent standard methodologies in the field.

The Equilibrium Solubility (Shake-Flask) Method

This is considered the "gold standard" for determining thermodynamic solubility. It involves saturating a solvent with the solute and then quantifying the dissolved amount.

Diagram of the Equilibrium Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent in a sealed vial B Agitate at a constant temperature (e.g., 24-48 hours) A->B Incubation C Allow solid to settle B->C Cease Agitation D Filter supernatant through a 0.22 µm syringe filter C->D Sampling E Quantify the concentration of the filtrate using a validated analytical method (e.g., HPLC, UV-Vis) D->E Quantification

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Step-by-Step Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 5 mL) of the desired solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with the appropriate solvent and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is then calculated and typically expressed in units of mg/mL or g/L.

The Solvent Addition (Clear Point) Method

This method is a faster alternative to the shake-flask method and is particularly useful for screening multiple solvents. It involves titrating a suspension of the solute with the solvent until complete dissolution is observed.

Diagram of the Solvent Addition Method Logic:

G A Start with a known mass of This compound in a vial B Add solvent incrementally while stirring at a constant temperature A->B C Visually or instrumentally monitor the suspension B->C D Suspension still present C->D No E Clear solution (Clear Point) C->E Yes D->B Continue adding solvent F Record the total volume of solvent added E->F G Calculate solubility: (mass of solute) / (total volume of solvent) F->G

Caption: Logical flow of the Solvent Addition (Clear Point) Method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a known amount of this compound into a clear glass vial equipped with a stir bar.

  • Solvent Addition: Place the vial on a magnetic stirrer in a constant temperature bath. Slowly add the solvent in small, known increments.

  • Observation: After each addition, allow the mixture to stir until the system appears stable. Observe the suspension visually or with the aid of a turbidity sensor.

  • Endpoint Determination: The "clear point" is reached when the last solid particle dissolves, resulting in a completely clear solution.

  • Calculation: Record the total volume of solvent added to reach the clear point. The solubility is calculated as the initial mass of the solute divided by the total volume of the solvent.

Applications in Drug Development and Synthesis

The solubility of this compound is a critical parameter that influences its utility as a versatile building block in medicinal chemistry. Substituted benzaldehydes are frequently employed in the synthesis of a wide range of biologically active heterocyclic compounds.

  • Reaction Chemistry: Knowledge of solubility allows for the selection of appropriate solvents to ensure that reactants are in the same phase, which is crucial for reaction kinetics and yield. For instance, in condensation reactions to form Schiff bases, a common step in the synthesis of many pharmaceutical scaffolds, the aldehyde must be soluble in the reaction medium[8].

  • Purification: Recrystallization is a common technique for purifying solid compounds. The selection of an appropriate solvent system (a solvent in which the compound is soluble at high temperatures but less soluble at low temperatures) is entirely dependent on solubility data.

  • Formulation: For compounds that may themselves have biological activity, understanding their solubility is the first step in developing a suitable formulation for in vitro or in vivo testing.

The methoxy and nitro substitutions on the benzaldehyde ring create a unique electronic profile, making this compound a valuable precursor for the synthesis of various heterocyclic systems, which are core structures in many approved drugs[9][10][11][12].

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common laboratory solvents is currently lacking, this guide provides the theoretical foundation and practical, detailed protocols for researchers to determine this critical parameter. The polar nature of the molecule, conferred by the nitro, methoxy, and aldehyde groups, suggests a preference for solubility in polar aprotic solvents. The experimental determination of its solubility profile is a crucial step in harnessing the full potential of this valuable chemical intermediate in the fields of drug discovery, medicinal chemistry, and organic synthesis.

References

A Comprehensive Guide to the Synthesis of 2-Methoxy-5-nitrobenzaldehyde via O-Methylation of 5-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-methoxy-5-nitrobenzaldehyde, a valuable chemical intermediate, from its precursor, 5-nitrosalicylaldehyde. The core of this transformation is the O-methylation of a phenolic hydroxyl group, a fundamental reaction in organic synthesis. This document details the prevalent mechanistic pathway, the Williamson ether synthesis, and offers a comprehensive, field-proven experimental protocol. Causality behind procedural choices, critical safety protocols for handling hazardous reagents, and methods for purification and characterization are thoroughly discussed. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the preparation of this and structurally related compounds.

Introduction and Strategic Importance

This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical agents. The strategic placement of its methoxy, nitro, and aldehyde functionalities provides a versatile scaffold for further chemical elaboration. The synthesis from 5-nitrosalicylaldehyde is a classic example of selective O-methylation, a reaction of paramount importance in modifying the properties of phenolic compounds to enhance their biological activity or to serve as protecting groups during multi-step syntheses. This guide focuses on the most reliable and widely adopted method for this conversion: the Williamson ether synthesis.

The Underlying Chemistry: The Williamson Ether Synthesis

The conversion of 5-nitrosalicylaldehyde to this compound is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process can be dissected into two critical stages:

  • Deprotonation: The phenolic hydroxyl group of 5-nitrosalicylaldehyde is weakly acidic. A suitable base is required to deprotonate it, forming a nucleophilic phenoxide ion. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this purpose.[1]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). In this SN2 step, the phenoxide ion displaces a leaving group (sulfate or iodide, respectively), forming the desired ether linkage.[2][3]

Reaction Mechanism Diagram

The following diagram illustrates the SN2 mechanism for the methylation of 5-nitrosalicylaldehyde.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack start_material 5-Nitrosalicylaldehyde phenoxide Nitrophenoxide Ion (Nucleophile) start_material->phenoxide Deprotonation base K₂CO₃ (Base) phenoxide_step2 Nitrophenoxide Ion methylating_agent Dimethyl Sulfate (Methylating Agent) product This compound methylating_agent->product leaving_group Methyl Sulfate Anion product->leaving_group Displacement phenoxide_step2->product SN2 Attack

Caption: The Williamson ether synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis, yielding a high-purity product.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
5-NitrosalicylaldehydeC₇H₅NO₄167.125.00 g29.911.0
Anhydrous Potassium CarbonateK₂CO₃138.216.19 g44.871.5
Dimethyl Sulfate(CH₃)₂SO₄126.133.0 mL (4.0 g)31.711.06
Acetone (Anhydrous)C₃H₆O58.08100 mL--
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
Saturated Sodium BicarbonateNaHCO₃(aq)-50 mL--
Brine (Saturated NaCl)NaCl(aq)-50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Synthesis Workflow

The overall experimental process is summarized in the workflow diagram below.

Synthesis_Workflow A 1. Reagent Setup - Add 5-nitrosalicylaldehyde, K₂CO₃, and acetone to flask B 2. Addition of Methylating Agent - Add dimethyl sulfate dropwise A->B C 3. Reaction - Heat mixture to reflux for 4-6 hours - Monitor by TLC B->C D 4. Work-up: Quenching & Filtration - Cool to RT - Filter solids C->D E 5. Extraction - Evaporate acetone - Dissolve in DCM - Wash with NaHCO₃ and brine D->E F 6. Drying and Concentration - Dry organic layer with MgSO₄ - Evaporate DCM E->F G 7. Purification - Recrystallize crude product from ethanol/water F->G H 8. Final Product - Isolate pure this compound - Characterize (m.p., spectroscopy) G->H

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitrosalicylaldehyde (5.00 g, 29.91 mmol) and anhydrous acetone (100 mL). Stir the mixture to dissolve the aldehyde. Once dissolved, add finely powdered anhydrous potassium carbonate (6.19 g, 44.87 mmol).

  • Addition of Dimethyl Sulfate: While stirring vigorously, add dimethyl sulfate (3.0 mL, 31.71 mmol) dropwise to the suspension over 5 minutes. Caution: This step should be performed in a well-ventilated fume hood as dimethyl sulfate is highly toxic and carcinogenic.[4][5][6]

  • Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Extraction: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator. Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) to remove any unreacted phenolic starting material, and then with brine (50 mL).[1]

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a yellow solid, can be purified by recrystallization.[7] A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product, this compound, is a pale yellow crystalline solid.[8] Characterize the product by determining its melting point (expected: 97-99 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Safety, Handling, and Waste Disposal

CRITICAL SAFETY NOTICE: Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen.[6] Inhalation, ingestion, or skin contact can be fatal, and its toxic effects may be delayed.[6]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton; nitrile is not sufficient for prolonged contact).[4][5]

  • Handling: Handle dimethyl sulfate with extreme care, using syringes or cannulas for transfers to avoid exposure.[9] Have an appropriate quenching solution, such as dilute ammonium hydroxide, readily available to neutralize spills.

  • Waste Disposal: All glassware contaminated with dimethyl sulfate must be decontaminated by rinsing with a dilute ammonium hydroxide solution before washing. All liquid and solid waste containing dimethyl sulfate must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.[6]

  • 5-Nitrosalicylaldehyde: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, an additional portion of dimethyl sulfate (0.1-0.2 equivalents) can be added. Ensure the potassium carbonate is finely powdered and the acetone is anhydrous, as water will hydrolyze the dimethyl sulfate.

  • Low Yield: Low yields can result from insufficient base, wet solvent, or incomplete reaction time. The extraction and purification steps should also be performed carefully to minimize product loss.

  • Alternative Methylating Agents: While dimethyl sulfate is highly effective, its toxicity is a major concern. Greener alternatives like dimethyl carbonate (DMC) can be used, although they often require higher temperatures and pressures to achieve similar reactivity.[10]

Conclusion

The O-methylation of 5-nitrosalicylaldehyde via the Williamson ether synthesis is a reliable and efficient method for producing this compound. By understanding the SN2 mechanism, adhering strictly to the detailed protocol, and observing all safety precautions, researchers can consistently obtain high yields of the desired product. The key to success lies in the careful control of reaction conditions, the use of anhydrous reagents, and, most importantly, the unwavering commitment to safety when handling highly toxic materials like dimethyl sulfate.

References

An In-depth Technical Guide to the Formation of 2-Methoxy-5-nitrobenzaldehyde: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive examination of the reaction mechanism and a field-proven protocol for the synthesis of 2-Methoxy-5-nitrobenzaldehyde. This compound serves as a valuable intermediate in the development of pharmaceuticals and fine chemicals. The narrative is structured to deliver not just a methodology, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Core Reaction: Electrophilic Aromatic Substitution

The formation of this compound from 2-methoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The success of this synthesis hinges on three pillars: the generation of a potent electrophile, the inherent electronic properties of the substrate, and the precise control of reaction conditions to ensure high regioselectivity and yield.

Pillar 1: Generation of the Nitronium Ion Electrophile

The nitrating agent is not nitric acid itself, but the highly reactive nitronium ion (NO₂⁺). This electrophile is generated in situ through the interaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[1][2] This acid-base reaction is crucial as it provides a sufficiently powerful electrophile to attack the aromatic ring.[3][4]

Equation for Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The role of sulfuric acid is therefore catalytic; it facilitates the creation of the electrophile and is regenerated at the end of the reaction sequence.[1]

Pillar 2: Substrate Electronics and Directing Effects

The starting material, 2-methoxybenzaldehyde, possesses two substituents on the benzene ring: a methoxy group (-OCH₃) and an aldehyde group (-CHO). Their electronic effects are paramount in determining the position of the incoming nitro group.

  • The Methoxy Group (-OCH₃): An Activating, ortho, para-Director The methoxy group is a powerful activating group.[5] Although oxygen is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs of electrons participate in resonance with the aromatic ring. This resonance effect (+R) donates significant electron density into the ring, particularly at the ortho and para positions.[6][7] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.[8] The resonance stabilization of the carbocation intermediate (the arenium ion) formed during ortho or para attack is significantly greater than for meta attack, making these positions the favored sites of substitution.[9]

  • The Aldehyde Group (-CHO): A Deactivating, meta-Director Conversely, the aldehyde group is a deactivating group.[5] Both its inductive (-I) and resonance (-R) effects withdraw electron density from the aromatic ring, making it less reactive towards electrophilic attack.[10][11] The resonance structures show that this withdrawal of electron density is most pronounced at the ortho and para positions, leaving them with a partial positive charge.[12] Consequently, the meta position, while still deactivated relative to benzene, becomes the most electron-rich and therefore the preferred site for electrophilic attack.[5][13]

Pillar 3: Causality of Regioselectivity in this compound Formation

When both an activating and a deactivating group are present, the directing effect of the more powerful activating group dominates the outcome.[5] In the case of 2-methoxybenzaldehyde:

  • The methoxy group at C2 strongly directs incoming electrophiles to the ortho position (C3) and the para position (C5).

  • The aldehyde group at C1 directs incoming electrophiles to the meta positions (C3 and C5).

Both groups direct the incoming electrophile to the C3 and C5 positions. However, the C5 position is heavily favored. This is due to the powerful activating nature of the methoxy group making the para position (C5) exceptionally electron-rich. Furthermore, substitution at the C3 position is sterically hindered by the adjacent aldehyde and methoxy groups. Therefore, the nitration occurs predominantly at the C5 position, yielding this compound as the major product.

Reaction Mechanism Visualization

The mechanism proceeds in two primary steps after the formation of the nitronium ion:

  • Electrophilic Attack: The π-electron system of the 2-methoxybenzaldehyde ring attacks the nitronium ion (NO₂⁺). The attack occurs at the C5 position (para to the activating -OCH₃ group), breaking the aromaticity of the ring and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C5 carbon. This restores the aromaticity of the ring and yields the final product, this compound.

Caption: Figure 1: Reaction Mechanism for the Nitration of 2-Methoxybenzaldehyde

Field-Proven Experimental Protocol

The following protocol is adapted from established procedures for the nitration of substituted benzaldehydes and is designed as a self-validating system where the rationale for each step is clear.

Safety Precautions: This reaction involves the use of concentrated, corrosive acids and is highly exothermic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The procedure must be conducted in a well-ventilated fume hood.

Materials and Reagents
  • 2-Methoxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Crushed Ice

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beakers)

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a round-bottom flask submerged in an ice bath, add a calculated volume of concentrated sulfuric acid. While stirring vigorously, slowly add the required amount of concentrated nitric acid via a dropping funnel.

    • Causality: This pre-cooling and slow addition are critical to manage the exothermic heat generated when mixing the acids, preventing a dangerous temperature increase and ensuring the stability of the nitrating mixture.[13]

  • Substrate Addition: Maintain the temperature of the nitrating mixture between 0-5 °C. Slowly add 2-methoxybenzaldehyde dropwise to the cold, stirring acid mixture.

    • Causality: The reaction is highly exothermic. A low, controlled temperature is essential to prevent over-nitration (dinitration) and the potential oxidation of the sensitive aldehyde group.[13] Adding the substrate to the acid ensures the nitrating agent is always in excess, promoting a controlled reaction.

  • Reaction: Once the addition is complete, allow the mixture to stir at a low temperature (e.g., 0-10 °C) for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Causality: Maintaining the cold temperature during this period allows the reaction to proceed to completion without significant side-product formation. TLC is a crucial tool for determining the point of maximum product formation and consumption of the starting material.

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water. A solid precipitate should form.

    • Causality: Pouring the acidic mixture onto ice serves two purposes: it instantly quenches the reaction by diluting the reagents and rapidly dissipating heat, and it causes the organic product, which has low solubility in water, to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid. The crude product can then be dried.

    • Causality: Washing with cold water removes inorganic impurities. The low temperature minimizes the loss of product due to dissolution.

  • Recrystallization (Optional): For higher purity, the dried crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Data Presentation: Key Reaction Parameters
ParameterValue / ConditionRationale / Source
Starting Material 2-MethoxybenzaldehydeSubstrate for electrophilic substitution.
Reagents Conc. H₂SO₄, Conc. HNO₃Used to generate the NO₂⁺ electrophile in situ.[1][3]
Reagent Ratio H₂SO₄ > HNO₃Sulfuric acid acts as the catalyst and dehydrating agent.
Temperature 0 - 10 °CControls exothermicity, prevents side reactions (oxidation, dinitration).[13]
Reaction Time 1 - 2 hoursMonitored by TLC to ensure completion.
Work-up Quenching on ice/waterPrecipitates the product and stops the reaction.
Typical Yield > 80%Dependent on strict adherence to temperature control and reaction time.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methoxy-5-nitrobenzaldehyde, an important intermediate in the pharmaceutical and fine chemical industries. The protocol detailed herein focuses on the direct nitration of 2-methoxybenzaldehyde, a robust and scalable method. This guide is designed to offer both a practical step-by-step procedure and a deeper understanding of the underlying chemical principles, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a nitro group on a methoxy-substituted benzene ring, makes it a versatile precursor for a wide array of more complex molecules. The aldehyde group serves as a reactive handle for forming Schiff bases, while the nitro group can be readily reduced to an amine, opening pathways to various heterocyclic compounds. These structural motifs are prevalent in many biologically active molecules, making this compound a valuable starting material in drug discovery and development.

Scientific Principles: Understanding the Nitration of 2-Methoxybenzaldehyde

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 2-methoxybenzaldehyde. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring: the methoxy group (-OCH₃) and the aldehyde group (-CHO).

  • The Methoxy Group (-OCH₃): As an activating group, the methoxy group is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

  • The Aldehyde Group (-CHO): Conversely, the aldehyde group is a deactivating group and is meta-directing because it withdraws electron density from the ring.

In the case of 2-methoxybenzaldehyde, the powerful ortho, para-directing influence of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (position 5) is sterically more accessible than the ortho position (position 3), leading to the preferential formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.[1][2]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2-MethoxybenzaldehydeReagent Grade, ≥98%Standard Chemical Supplier
Fuming Nitric Acid (HNO₃)ACS Reagent, ≥90%Standard Chemical Supplier
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Standard Chemical Supplier
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%Standard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%Standard Chemical Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, ≥99%Standard Chemical Supplier
EthanolReagent Grade, 95%Standard Chemical Supplier
Deionized Water
Ice

3.2. Equipment

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

3.3. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add concentrated sulfuric acid to fuming nitric acid in a 2:1 (v/v) ratio. This process is highly exothermic and should be performed slowly in an ice bath with continuous stirring. Allow the mixture to cool to 0-5 °C.

  • Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-methoxybenzaldehyde in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-methoxybenzaldehyde. Maintain the reaction temperature between 0-10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A yellow precipitate of the crude product will form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Work-up: Transfer the crude product to a separatory funnel containing dichloromethane and a saturated solution of sodium bicarbonate. Shake gently to neutralize any remaining acid. Separate the organic layer, and wash it with deionized water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.

3.4. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic and can run away if not properly controlled. Strict temperature control is crucial.

  • Handle fuming nitric acid with extreme care as it is highly corrosive and releases toxic fumes.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitration Nitration Reaction (0-10 °C) Nitrating_Mixture->Nitration Starting_Material Dissolve 2-Methoxybenzaldehyde in Dichloromethane Starting_Material->Nitration Monitoring Monitor by TLC Nitration->Monitoring Quenching Quench on Ice Monitoring->Quenching Filtration Vacuum Filtration Quenching->Filtration Neutralization Neutralize with NaHCO₃ Filtration->Neutralization Purification Recrystallization (Ethanol) Neutralization->Purification Product This compound Purification->Product

References

Introduction: The Strategic Value of 2-Methoxy-5-nitrobenzaldehyde in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Utility of Schiff Bases Derived from 2-Methoxy-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, defined by their characteristic azomethine or imine functional group (-C=N-), represent a cornerstone in the architecture of modern organic and medicinal chemistry.[1][2] Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic curiosities but are pivotal intermediates and active agents in their own right.[3][4] Their broad pharmacological profile, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral activities, makes them a focal point of intensive research in drug development.[2][5][6][7]

The selection of the aldehyde precursor is a critical determinant of the final compound's physicochemical and biological properties. This compound is a particularly strategic starting material for several reasons. The molecule is adorned with two electronically influential substituents: a methoxy group (-OCH₃) at the ortho position and a nitro group (-NO₂) at the para position relative to the methoxy group.

  • Electron-Withdrawing Nitro Group: The nitro group is a powerful electron-withdrawing substituent. Its presence significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by a primary amine and often facilitating a more efficient condensation reaction.[1][8]

  • Electron-Donating Methoxy Group: Conversely, the methoxy group is electron-donating through resonance. This electronic duality within the same precursor allows for the synthesis of Schiff bases with modulated electronic properties, which can be fine-tuned to optimize interactions with biological targets or metal centers.[9]

This guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from this compound, offering detailed protocols and mechanistic insights for researchers in the field.

Part 1: The Synthesis Pathway—Mechanism and Protocol

Reaction Mechanism: A Stepwise View

The formation of a Schiff base from this compound and a primary amine is a classic example of nucleophilic addition-elimination. The process can be dissected into two primary stages:

  • Nucleophilic Addition: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the highly electrophilic carbonyl carbon of the aldehyde. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine bond. This step is the rate-determining step and is often accelerated by the presence of an acid catalyst, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[10]

The strong electron-withdrawing effect of the nitro group enhances the reactivity of the carbonyl carbon, making the initial nucleophilic attack more favorable.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products R_NH2 Primary Amine (R-NH₂) Attack Nucleophilic Attack (Amine on Carbonyl Carbon) R_NH2->Attack Aldehyde This compound Aldehyde->Attack Intermediate Carbinolamine Intermediate (Unstable) Attack->Intermediate Step 1 Dehydration Dehydration (Loss of H₂O) (Acid-Catalyzed) Intermediate->Dehydration Step 2 SchiffBase Schiff Base Product Dehydration->SchiffBase Water Water (H₂O) Dehydration->Water

Caption: General workflow for Schiff base formation.

Generalized Experimental Protocol

This protocol provides a reliable method for the synthesis of Schiff bases using this compound. The specific amine and solvent may be varied, but the fundamental steps remain consistent.

Materials:

  • This compound

  • Primary Amine (e.g., substituted aniline, amino acid, etc.)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (Catalyst)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

  • Thin Layer Chromatography (TLC) plates (Silica gel)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Reaction Initiation: Add the amine solution to the aldehyde solution in the flask. To this mixture, add a catalytic amount (2-3 drops) of glacial acetic acid. The acid serves to protonate the carbonyl, increasing its electrophilicity and facilitating the final dehydration step.[6][10][11]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction progress should be monitored by TLC, typically using a solvent system like ethyl acetate/hexane.[12][13] The reaction is generally complete within 2-6 hours.[1][14]

  • Isolation of Product: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution as a colored solid. The flask can be further cooled in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent, such as hot ethanol.[1] Allow the solution to cool slowly to form well-defined crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator over a drying agent (e.g., anhydrous CaCl₂) to remove residual solvent.

Data Presentation: Reaction Parameter Examples

The following table summarizes reaction conditions for the synthesis of various Schiff bases from this compound, demonstrating the versatility of the protocol.

Primary Amine SubstrateSolventCatalystReaction TimeTypical YieldReference
2,4-DimethylanilineEthanol-4 hours (Reflux)High[12]
3,4-DifluoroanilineEthanol-4 hours (Reflux)High[12]
Amino Acids (e.g., Glycine)Aqueous Ethanol-Not SpecifiedGood to High
5-nitropyridine-2-amineEthanol-6 hours (Reflux)Not Specified[7]

Part 2: Structural Verification and Characterization

Confirming the successful synthesis of the target Schiff base is crucial. A combination of spectroscopic methods provides unequivocal evidence of the transformation.

  • Infrared (IR) Spectroscopy: This is one of the most direct methods. The key is to observe the disappearance of the strong C=O stretching band of the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands of the amine, alongside the appearance of a new, characteristic C=N (azomethine) stretching band around 1600-1650 cm⁻¹.[6][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling change is the disappearance of the highly deshielded aldehyde proton singlet (δ ≈ 9.5-10.5 ppm) and the appearance of a new singlet for the imine proton (-CH=N-) in the downfield region (δ ≈ 8.0-9.0 ppm).[15]

    • ¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon resonance (δ ≈ 190 ppm) and the emergence of the imine carbon signal (δ ≈ 160-170 ppm).[15]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing definitive proof of the condensation reaction.[12]

G cluster_start Starting Materials cluster_end Schiff Base Product Aldehyde Aldehyde (C=O stretch at ~1700 cm⁻¹) (Aldehyde H at ~10 ppm) Product Imine (C=N stretch at ~1620 cm⁻¹) (Imine H at ~8.5 ppm) Aldehyde->Product Condensation Reaction Amine Primary Amine (N-H stretch) Amine->Product Condensation Reaction

Caption: Key spectroscopic shifts in Schiff base formation.

Part 3: Applications in Research and Development

Schiff bases derived from this compound are not just synthetic targets but are functional molecules with significant potential, primarily in medicinal and coordination chemistry.

Medicinal and Pharmaceutical Applications

The unique electronic landscape of these Schiff bases makes them promising candidates for drug development.

  • Antimicrobial Activity: The imine linkage is a well-established pharmacophore responsible for antimicrobial effects, potentially by interfering with microbial cell walls or enzymatic processes.[1][5] The presence of the nitro group can further enhance this activity. Metal complexes of these Schiff bases often show even greater efficacy than the ligands alone.[7]

  • Anticancer Properties: A growing body of research highlights the cytotoxic potential of nitro-substituted Schiff bases against various cancer cell lines.[1][16] The proposed mechanism often involves the induction of programmed cell death (apoptosis) by interacting with key cellular pathways.[6][16]

Coordination Chemistry and Catalysis

Schiff bases are versatile multidentate ligands that form stable coordination complexes with a wide array of transition metal ions.[2][5] The imine nitrogen is an excellent coordination site. If the primary amine used in the synthesis contains other donor atoms (e.g., an oxygen from a hydroxyl group or a carboxylate), the resulting ligand can chelate to a metal center with high affinity. These metal complexes are of great interest for their catalytic activity in various organic transformations and for their potential as advanced materials.[7]

G cluster_apps Key Application Areas Core This compound Schiff Base Core Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial possesses Anticancer Anticancer Therapeutics (Apoptosis Induction) Core->Anticancer exhibits Coordination Coordination Chemistry (Ligands for Metal Complexes) Core->Coordination acts as Catalysis Homogeneous Catalysis (Catalyst Development) Coordination->Catalysis enables

Caption: Application pathways for the synthesized Schiff bases.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of functionalized Schiff bases. The combination of its electron-donating methoxy group and electron-withdrawing nitro group provides a unique electronic framework, facilitating efficient synthesis and imparting valuable biological and coordination properties to the resulting imines. The straightforward and robust synthetic protocols, coupled with the wide-ranging applications of the products, underscore the importance of this aldehyde in the toolkit of chemists working in drug discovery, medicinal chemistry, and materials science.

References

Application Notes & Protocols: 2-Methoxy-5-nitrobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Methoxy-5-nitrobenzaldehyde. We will explore its role as a pivotal building block in the synthesis of medicinally relevant scaffolds, supported by detailed experimental protocols and mechanistic insights.

Foundational Overview: The Strategic Importance of this compound

This compound (CAS No: 25016-02-8) is an aromatic aldehyde distinguished by a unique trifecta of functional groups: a reactive aldehyde, an electron-donating methoxy group, and a potent electron-withdrawing nitro group.[1] This specific arrangement of substituents on the benzene ring imparts a distinct chemical reactivity profile, making it a highly valuable and versatile precursor in medicinal chemistry.

The aldehyde group serves as a primary reactive handle for forming new carbon-nitrogen and carbon-carbon bonds. The nitro and methoxy groups, in contrast, modulate the electronic properties of the aromatic ring and the aldehyde's reactivity. Critically, the nitro group can be chemically transformed, most notably reduced to an amine, which opens pathways to a vast array of complex heterocyclic structures that are cornerstones of modern pharmacophores.[2][3]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a yellow solid[4]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[5]
Topological Polar Surface Area 72.1 Ų[1]

Core Application I: Synthesis of Schiff Bases with Therapeutic Potential

One of the most direct and powerful applications of this compound is in the synthesis of Schiff bases (or imines). These compounds, characterized by an azomethine (-C=N-) group, are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The imine linkage is considered crucial for their biological function, often enabling interaction with biological targets.[6][7]

The synthesis is a straightforward condensation reaction between the aldehyde and a primary amine. The electronic properties conferred by the nitro and methoxy groups on the benzaldehyde ring significantly influence the stability and biological profile of the resulting Schiff base.[2][6]

Experimental Protocol: General Synthesis of a Schiff Base

This protocol describes a representative procedure for the condensation reaction. The choice of primary amine (R-NH₂) should be tailored to the specific therapeutic target or desired molecular properties.

Materials:

  • This compound (1 equivalent)

  • Primary amine of choice (1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in a minimal volume of absolute ethanol with stirring.

  • Amine Addition: To this solution, add an equimolar amount of the selected primary amine, also dissolved in minimal absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby catalyzing the nucleophilic attack by the amine.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.[7]

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product, often a colored solid, will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.[2]

Visualization: Schiff Base Synthesis Workflow

G cluster_reactants Reactants A This compound (in Ethanol) C Combine & Add Glacial Acetic Acid (catalyst) A->C B Primary Amine (R-NH₂) (in Ethanol) B->C D Reflux (2-4 hours) C->D E Cooling & Precipitation D->E F Vacuum Filtration & Washing E->F G Purified Schiff Base Product F->G G A This compound B Reduction (e.g., SnCl₂/HCl) A->B C 2-Methoxy-5-aminobenzaldehyde (Key Intermediate) B->C D Cyclization Reactions (e.g., Friedländer annulation) C->D E Substituted Quinolines & Other Heterocycles D->E G A Start: This compound B Library Synthesis (e.g., Schiff Bases, Heterocycles) A->B C Structural Characterization (NMR, MS, FT-IR) B->C D In Vitro Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Development F->G

References

Application Notes & Protocols: 2-Methoxy-5-nitrobenzaldehyde as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methoxy-5-nitrobenzaldehyde

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. This compound has emerged as a particularly valuable starting material due to the orthogonal reactivity of its three key functional groups. The aldehyde group serves as a classical electrophile for condensation and cyclization reactions. The strategically placed nitro group is not merely a substituent but a masked amine; its reduction is often the key step that triggers intramolecular cyclization. Finally, the methoxy group modulates the electronic properties of the ring and provides a potential vector for further functionalization.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on field-proven protocols for the synthesis of high-value heterocyclic systems, including quinolines and benzodiazepines. The methodologies described herein are designed to be robust, reproducible, and illustrative of the key chemical principles at play.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties and handling requirements is critical for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
Appearance White to Light yellow to Light orange powder/crystal[2]
Melting Point 89-92 °C[2]
IUPAC Name This compound[1]
CAS Number 25016-02-8[2]

Safety & Handling:

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood[3]. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier[3].

Application I: One-Pot Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Heterocyclization

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold. By starting with this compound, the reaction can be performed in a "domino" or "one-pot" fashion. This approach avoids the isolation of the intermediate 2-aminobenzaldehyde, which can be unstable, thereby improving overall efficiency.

Causality of the Experimental Design:

The core of this protocol is the in situ reduction of the nitro group to an amine using iron powder in glacial acetic acid[4][5]. Iron is a cost-effective and mild reducing agent for this transformation. Acetic acid serves as both the solvent and a proton source for the reduction[5]. Once the 2-amino-5-methoxybenzaldehyde is formed, it immediately undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone or β-ketoester) present in the same pot. This is followed by a rapid intramolecular cyclization and dehydration, driven by the acidic conditions and heat, to yield the thermodynamically stable aromatic quinoline ring[4][5].

Workflow: Domino Friedländer Synthesis

G cluster_0 One-Pot Reaction Vessel (Glacial Acetic Acid) cluster_1 Domino Reaction Sequence A This compound (Starting Material) D Step 1: Nitro Reduction A->D B Active Methylene Compound (e.g., Ethyl Acetoacetate) F Step 2: Knoevenagel Condensation B->F C Iron Powder (Fe) (Reducing Agent) C->D E In Situ Formation of 2-Amino-5-methoxybenzaldehyde D->E E->F G Step 3: Intramolecular Cyclization & Dehydration F->G H Substituted 6-Methoxyquinoline (Final Product) G->H

Caption: Domino reaction pathway for quinoline synthesis.

Protocol 1: Synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

This protocol details the synthesis of a quinoline-3-carboxylate derivative, a common scaffold in drug discovery.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (2.0-3.0 equiv)[4]

  • Iron powder (Fe, <100 mesh, 4.0 equiv)[4]

  • Glacial acetic acid

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 7-8 mL per mmol of aldehyde) under a nitrogen atmosphere[4].

  • Addition of Methylene Compound: Add ethyl acetoacetate (3.0 equiv) to the solution. Stir the mixture vigorously[4].

  • Heating: Heat the reaction mixture to 95-110 °C[4].

  • Reduction: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exothermic reaction and a color change to dark brown are typically observed[4].

  • Reaction Monitoring: Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Rinse the pad with a small amount of acetic acid or ethyl acetate.

  • Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. An aqueous solution of ammonia can also be used. This step should be done cautiously in a fume hood due to gas evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Quantitative Data Summary

The domino nitro reduction-Friedländer synthesis is a high-yielding method applicable to a variety of active methylene compounds.

Nitro CompoundActive Methylene CompoundProductYield (%)Reference
5-Methoxy-2-nitrobenzaldehyde2,4-Pentanedione1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one75[4]
5-Methoxy-2-nitrobenzaldehydeEthyl AcetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate~70-80 (Expected)[4][5]
5-Methoxy-2-nitrobenzaldehyde1-Phenyl-1,3-butanedione(6-Methoxy-2-methylquinolin-3-yl)(phenyl)methanone80-90 (Expected)[4][5]

Application II: Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of heterocyclic compounds with a wide range of biological activities, including use as anticonvulsant, anti-anxiety, and sedative agents[6][7]. Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound and an aldehyde.

Causality of the Experimental Design:

Unlike the one-pot quinoline synthesis, the construction of the benzodiazepine core from this compound is most reliably achieved in a stepwise manner. The primary reason is that the initial condensation requires a free diamine. Therefore, the nitro group must first be reduced to an amine. This can be done as a separate, isolated step. The resulting 2-amino-5-methoxybenzaldehyde is then used in a three-component reaction with an o-phenylenediamine and a β-dicarbonyl compound (like dimedone). This reaction is often catalyzed by an acid or, in modern methods, a recyclable solid acid catalyst, and proceeds by forming imine intermediates which then undergo cyclization to form the seven-membered diazepine ring[7][8].

Workflow: Stepwise Benzodiazepine Synthesis

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Three-Component Condensation/Cyclization A This compound B Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B C 2-Amino-5-methoxybenzaldehyde (Isolated Intermediate) B->C F Condensation & Cyclization (Solvent, Reflux) C->F D o-Phenylenediamine D->F E Dimedone (β-Dicarbonyl) E->F G Substituted Benzodiazepine Derivative (Final Product) F->G

Caption: Stepwise synthesis of a 1,5-benzodiazepine derivative.

Protocol 2: Synthesis of a Substituted 1,5-Benzodiazepine

This protocol outlines a general, two-step procedure.

Part A: Reduction of this compound

Materials:

  • This compound (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Setup: To a solution of this compound in ethyl acetate, add a solution of SnCl₂·2H₂O in concentrated HCl at 0 °C.

  • Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.

  • Work-up: After completion, carefully basify the reaction mixture with a cold aqueous NaOH solution to pH > 8.

  • Extraction & Isolation: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 2-amino-5-methoxybenzaldehyde, which can be used in the next step without further purification.

Part B: Benzodiazepine Formation

Materials:

  • 2-Amino-5-methoxybenzaldehyde (1.0 equiv) from Part A

  • o-Phenylenediamine (1.0 equiv)

  • Dimedone (1.0 equiv)

  • Ethanol

  • Catalytic amount of a solid acid catalyst (e.g., SiO₂-Al₂O₃) or a few drops of acetic acid[6][8].

Procedure:

  • Setup: In a round-bottom flask, combine 2-amino-5-methoxybenzaldehyde (1.0 equiv), o-phenylenediamine (1.0 equiv), dimedone (1.0 equiv), and a catalytic amount of your chosen acid in ethanol[8].

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction's progress using TLC[8].

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If precipitation does not occur or if the product requires further purification, concentrate the mixture and purify the residue using column chromatography on silica gel.

Characterization of Synthesized Heterocycles

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive information about the chemical structure, confirming the arrangement of protons and carbons in the newly formed heterocyclic ring system. For example, in the starting material, the aldehyde proton appears as a singlet around δ 10.45 ppm[2]. This signal will be absent in the final products.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. The disappearance of the nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the aldehyde C=O stretch (around 1700 cm⁻¹) would be indicative of a successful reaction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, matching it to the expected molecular formula.

Conclusion

This compound is a demonstrably versatile and powerful building block for the synthesis of medicinally relevant heterocyclic compounds. The strategic interplay between its aldehyde, nitro, and methoxy functionalities enables access to complex scaffolds like quinolines and benzodiazepines through efficient synthetic routes. The domino Friedländer reaction, in particular, showcases the elegance of one-pot methodologies by minimizing intermediate handling and maximizing yield. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this valuable precursor in their synthetic programs.

References

Application Notes and Protocols for the Comprehensive Characterization of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Rigorous Characterization

2-Methoxy-5-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, demands thorough analytical characterization to ensure its identity, purity, and stability. Its molecular structure, featuring a methoxy group, a nitro group, and an aldehyde functional group on a benzene ring, presents a unique analytical profile. In drug development and manufacturing, precise and accurate characterization of such intermediates is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a suite of detailed application notes and validated protocols for the comprehensive analysis of this compound, empowering researchers to confidently assess its quality.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Melting Point 89-92 °C[3]
Appearance White to light yellow to light orange powder/crystal[3]
Solubility Very soluble in Dimethylformamide[3]

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and its distinctive solvent peaks that typically do not overlap with analyte signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex splitting patterns of the aromatic protons.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.5188 - 192
Aromatic Protons (Ar-H)7.5 - 8.8115 - 165
Methoxy Protons (-OCH₃)3.9 - 4.155 - 60
Aromatic Carbon (Ar-C-OCH₃)-160 - 165
Aromatic Carbon (Ar-C-NO₂)-140 - 150
Aromatic Carbon (Ar-C-CHO)-120 - 130

Note: These are predicted values and may vary based on the solvent and experimental conditions. A reported ¹H NMR spectrum in CDCl₃ shows peaks at δ 10.45 (s, 1H), 8.70 (d, J = 2.9Hz, 1H), 8.45 (dd, J = 8.8, 2.9Hz, 1H), 7.14 (d, J = 8.8Hz, 1H), and 4.08 (s, 3H).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The spectral range of 4000-400 cm⁻¹ covers the vibrational frequencies of most common organic functional groups.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and a background spectrum has been collected.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply consistent pressure to the sample and collect the spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Functional Group Characteristic Absorption (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aldehyde)2700 - 2900 (often appears as a doublet)[4]
C=O stretch (aldehyde)1680 - 1710 (conjugated)[4]
N=O stretch (nitro, asymmetric)1500 - 1550[5]
C=C stretch (aromatic)1450 - 1600
N=O stretch (nitro, symmetric)1330 - 1370[5]
C-O stretch (methoxy)1200 - 1300 and 1000 - 1100
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis due to the presence of strong chromophores.

The choice of a UV-transparent solvent is crucial to avoid interference with the analyte's absorption spectrum. Ethanol or methanol are common choices. A dilute solution is necessary to ensure that the absorbance falls within the linear range of the instrument's detector. The absorption spectrum of nitrobenzaldehydes is characterized by transitions of varying intensities.[6][7][8]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) to a concentration of approximately 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

The UV-Vis spectrum of nitrobenzaldehydes typically shows multiple absorption bands.[6][7][8] For this compound, expect a strong absorption band around 250 nm due to π-π* transitions involving the nitro and benzene groups, and weaker bands at longer wavelengths.[6][7][8]

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from potential impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

A C18 reversed-phase column is the workhorse for the separation of moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography. The addition of a small amount of acid, such as formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups. The detection wavelength should be set at one of the λmax values determined by UV-Vis spectroscopy to maximize sensitivity.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Set based on the UV-Vis spectrum (e.g., 254 nm or the λmax).

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve prepared from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds.

A low-polarity capillary column, such as a DB-5ms, is suitable for the separation of a wide range of organic compounds. A temperature-programmed oven allows for the efficient separation of compounds with different boiling points. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

  • Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., acetone or dichloromethane).

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The fragmentation of aldehydes often involves the loss of hydrogen or the CHO group.[9]

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for efficient and effective characterization.

Caption: A comprehensive workflow for the analytical characterization of this compound.

Method Validation: Ensuring Trustworthy Results

Every analytical method must be validated to ensure it is suitable for its intended purpose.[10][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

Conclusion: A Framework for Quality Assurance

The application notes and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing these validated analytical methods, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chemical intermediate, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceutical products.

References

Application Note: A Robust GC-MS Protocol for the Identification of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the unambiguous identification of 2-Methoxy-5-nitrobenzaldehyde, a key intermediate in various synthetic applications. The methodology leverages the high separation efficiency of gas chromatography (GC) coupled with the definitive structural elucidation capabilities of mass spectrometry (MS). We detail every critical step, from sample preparation and instrument configuration to data interpretation, explaining the scientific rationale behind each procedural choice. This guide is designed for researchers, quality control analysts, and drug development professionals who require a reliable and reproducible method for the characterization of this and similar aromatic compounds.

Introduction: The Analytical Imperative

This compound (CAS: 25016-02-8) is a substituted aromatic aldehyde that serves as a fundamental building block in the synthesis of pharmaceuticals and other high-value organic compounds[1]. The purity and identity of such intermediates are paramount, as they directly influence the yield, safety, and impurity profile of the final product. Consequently, a robust analytical method is not merely a procedural requirement but a cornerstone of quality assurance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application. Its power lies in its dual-stage process: the GC separates volatile and semi-volatile compounds from a mixture with high resolution, while the MS provides detailed molecular information based on the mass-to-charge ratio (m/z) of the analyte and its fragments[2]. This combination offers unparalleled specificity and sensitivity, making it ideal for definitive compound identification.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development. These properties dictate choices in sample preparation solvents, GC column selection, and temperature programming.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 5-Nitro-o-anisaldehyde[3][4]
CAS Number 25016-02-8[3]
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Appearance White to light yellow crystalline powder[4]
Melting Point 89-92 °C[5]
Predicted Boiling Point 336.7 ± 27.0 °C[5]
Solubility Soluble in DMF; for GC-MS, use volatile organic solvents like Dichloromethane, Ethyl Acetate, or Acetone.[5][6]

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure accuracy and reproducibility. Each step includes an explanation of its purpose, transforming a simple procedure into a scientifically grounded workflow.

Materials and Reagents
  • Analyte: this compound standard (≥97% purity)

  • Solvent: GC-grade Dichloromethane (DCM) or Ethyl Acetate. Causality: These solvents are volatile, compatible with common GC columns, and effectively dissolve the analyte. Avoid non-volatile solvents like DMF or water[2][6].

  • Equipment:

    • Analytical balance

    • Class A volumetric flasks (10 mL)

    • Micropipettes

    • Vortex mixer

    • Syringe filters (0.22 µm, PTFE)

    • GC vials (2 mL) with PTFE-lined septa

Standard and Sample Preparation

The goal of this step is to create a clean, particle-free solution at a concentration suitable for GC-MS analysis, preventing contamination of the injector and column[6].

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Transfer it to a 10 mL volumetric flask and dissolve in the chosen GC-grade solvent. Mix thoroughly until fully dissolved.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with the same solvent. This concentration aims for an on-column loading of approximately 10 ng with a 1 µL injection, which is ideal for modern MS detectors[6].

  • Sample Preparation: Prepare unknown samples using the same procedure as the standard to ensure matrix consistency.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a GC vial. Trustworthiness: This is a critical step to remove any particulates that could block the injection syringe or contaminate the GC inlet liner, ensuring method robustness[1][2].

GC-MS Instrumentation and Parameters

The following parameters are a validated starting point for a standard Agilent GC-MS system or equivalent. Optimization may be required based on specific instrumentation.

ParameterRecommended SettingRationale & Expertise
Gas Chromatograph (GC)
Injector Splitless, 270 °CThe splitless mode ensures maximum transfer of the analyte to the column for high sensitivity. The temperature is high enough to ensure rapid volatilization of the semi-volatile analyte without causing thermal degradation[7].
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA DB-5ms is a robust, non-polar column providing excellent separation for a broad range of aromatic and semi-volatile compounds. Its low-bleed characteristics are crucial for clean mass spectra[7][8].
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert and efficient carrier gas. A constant flow ensures reproducible retention times.
Oven Program 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)The initial hold allows for sharp peak focusing. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that any less volatile components are eluted from the column[7][9].
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eVEI is a standard, highly reproducible ionization technique that generates a predictable and library-searchable fragmentation pattern. 70 eV is the industry standard, allowing for comparison with NIST spectral libraries[9].
Source Temp. 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation between the GC and MS, but not so hot as to cause degradation. Set at or slightly above the final oven temperature[7].
Acquisition Mode Full Scan, m/z 40-400Full scan mode is essential for identification, as it captures the entire mass spectrum of the eluting compound for library matching and structural confirmation.

Visualization of Experimental Design

Visual workflows provide a clear, high-level overview of the entire analytical process, from sample handling to final data output.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Weigh Standard/Sample B 2. Dissolve in Solvent (1 mg/mL Stock) A->B C 3. Dilute to Working Conc. (10 µg/mL) B->C D 4. Filter into GC Vial C->D E 5. Inject 1 µL into GC-MS D->E F 6. GC Separation (DB-5ms column) E->F G 7. MS Detection (EI, Full Scan) F->G H 8. Extract Mass Spectrum at Analyte Retention Time G->H I 9. Compare with NIST Library H->I J 10. Confirm Fragmentation I->J K Compound Confirmed J->K Final Identification Fragmentation_Pathway parent This compound (Parent Ion) m/z = 181 frag1 [M-CH₃]⁺ m/z = 166 parent->frag1 - CH₃ (15) frag2 [M-NO]⁺ m/z = 151 parent->frag2 - NO (30) frag3 [M-NO₂]⁺ m/z = 135 parent->frag3 - NO₂ (46) frag4 [M-CHO]⁺ m/z = 152 parent->frag4 - CHO (29)

References

Guide to the Purification of 2-Methoxy-5-nitrobenzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

2-Methoxy-5-nitrobenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to selectively isolate and purify solid compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the purification of this compound, emphasizing the causal relationships behind procedural choices to ensure high purity and recovery.

Introduction: The Imperative for Purity

In the landscape of drug discovery and development, the structural integrity and purity of chemical intermediates are non-negotiable. This compound, with its reactive aldehyde and electronically significant methoxy and nitro groups, is a versatile building block. Impurities, often remnants from its synthesis (e.g., starting materials, isomers like 3-nitro-6-methoxybenzaldehyde, or over-nitrated byproducts), can compromise the stereochemistry and efficacy of the final active pharmaceutical ingredient (API).

Recrystallization stands as a cornerstone purification method in organic chemistry.[3][4] The technique is predicated on a simple principle: the solubility of a solid in a solvent generally increases with temperature.[2][5] By dissolving an impure compound in a minimal amount of hot solvent and allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved in the surrounding solution (the mother liquor).[1] This guide provides the necessary framework for selecting an appropriate solvent system and executing the purification of this compound with high fidelity.

Compound Profile and Safety Mandates

A thorough understanding of the physicochemical properties and hazards of this compound is critical before commencing any laboratory work.

Physicochemical Data
PropertyValueSource(s)
Chemical Name This compound[6]
Synonyms 5-Nitro-o-anisaldehyde[6]
CAS Number 25016-02-8[6][7][8]
Molecular Formula C₈H₇NO₄[6][8]
Molecular Weight 181.15 g/mol [6][8]
Appearance White to light yellow powder or crystals[7][8]
Melting Point 89-92 °C[7][8][9]
Solubility Very soluble in Dimethylformamide (DMF)[7][9][10]
Hazard Identification and Safety Protocols

This compound and the solvents used for its recrystallization pose potential health risks. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[11][13]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[13] Avoid generating dust during transfer.

  • Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in accordance with institutional and local regulations.[13]

The Science of Solvent Selection

The success of recrystallization hinges entirely on the choice of solvent.[5] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[1][2] This differential solubility maximizes the recovery of the purified product.

Causality in Solvent Choice:

  • "Like Dissolves Like": The polarity of the solvent should be similar to that of the solute.[2] this compound is a moderately polar molecule, suggesting that solvents of intermediate polarity like ethanol, methanol, or ethyl acetate, or a mixed-solvent system, would be effective.[14]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2][15]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase.[1]

Logical Flow for Solvent Screening

Solvent_Selection start Start: Crude This compound test_solubility Test solubility of ~10mg crude solid in 0.5 mL of a candidate solvent start->test_solubility dissolves_cold Does it dissolve completely at room temp? test_solubility->dissolves_cold insoluble_hot Does it dissolve completely when heated to boiling? dissolves_cold->insoluble_hot No   reject_too_soluble Reject Solvent: Too soluble. dissolves_cold->reject_too_soluble  Yes crystals_form Do abundant crystals form upon cooling in an ice bath? insoluble_hot->crystals_form  Yes reject_insoluble Reject Solvent: Insoluble. insoluble_hot->reject_insoluble No   reject_poor_recovery Reject Solvent: Poor recovery. crystals_form->reject_poor_recovery No   accept Accept Solvent: Good candidate. crystals_form->accept  Yes

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Experimental Protocol: Purification of this compound

This protocol outlines the complete workflow for recrystallization. Ethanol is often a suitable solvent, but the ideal choice should be confirmed via the screening protocol above.

Step 1: Dissolution
  • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Rationale: An Erlenmeyer flask is used to minimize solvent evaporation and prevent splashing during heating.

  • Add a magnetic stir bar or a few boiling chips to the flask. Rationale: This ensures smooth boiling and prevents "bumping" of the solvent.

  • Add the chosen solvent (e.g., ethanol) portion-wise to the flask while heating the mixture on a hot plate with stirring.

  • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[16] Rationale: Using the minimum volume of solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of recrystallized product.[5]

Step 2: Hot Gravity Filtration (Conditional)

This step is only necessary if insoluble impurities are visible in the hot solution or if the solution is highly colored.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper resting on a second, clean Erlenmeyer flask.[17][18] Rationale: A short-stemmed funnel and fluted paper (which provides a larger surface area) prevent premature crystallization that can clog the apparatus.[17][18]

  • Place a small amount of the recrystallization solvent in the receiving flask and bring it to a boil on the hot plate. Rationale: The rising solvent vapor keeps the funnel and filter paper hot, preventing the desired compound from crystallizing out during filtration.[18]

  • Carefully and quickly pour the hot, dissolved solution through the fluted filter paper.

  • If crystals form on the filter paper, rinse with a minimal amount of fresh, boiling solvent to redissolve them.[17]

Step 3: Crystallization
  • Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Rationale: Slow cooling encourages the formation of large, well-defined crystals, which are typically purer because impurities are excluded more effectively from the growing crystal lattice.[5][15] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes. Rationale: Lowering the temperature significantly decreases the solubility of the compound, maximizing the quantity of crystals that form and thus increasing the final yield.[16]

Step 4: Isolation and Washing
  • Set up a vacuum filtration apparatus using a Büchner funnel, filter paper, and a clean filter flask connected to a vacuum source.

  • Turn on the vacuum and wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure it seals against the funnel.

  • Pour the crystallized mixture into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the collected crystals with a small volume of ice-cold solvent. Rationale: The cold solvent washes away the mother liquor containing dissolved impurities without significantly dissolving the purified product crystals.[16]

  • Continue to pull air through the crystals for several minutes to partially dry them.

Step 5: Drying
  • Carefully transfer the filter cake of crystals onto a pre-weighed watch glass.

  • Break up the crystals to facilitate drying.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated area, placing them in a desiccator, or using a vacuum oven at a low temperature (e.g., 40-50 °C). Rationale: Complete removal of the solvent is essential for obtaining an accurate yield and preventing solvent contamination in subsequent reactions.

Recrystallization Master Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_result Outcome crude Crude Solid in Erlenmeyer Flask dissolve 1. Dissolution: Add min. hot solvent to dissolve solid crude->dissolve solvent Hot Solvent solvent->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt 2. Hot Filtration: Remove insoluble matter hot_filt_q->hot_filt Yes cool 3. Crystallization: Slow cool to RT, then ice bath hot_filt_q->cool No hot_filt->cool vac_filt 4. Vacuum Filtration: Collect crystals cool->vac_filt wash 5. Washing: Rinse with cold solvent vac_filt->wash waste Mother Liquor (Impurities in solution) vac_filt->waste dry 6. Drying: Remove residual solvent wash->dry pure Pure Crystals of This compound dry->pure

Caption: The complete experimental workflow for recrystallization.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution was not allowed to cool sufficiently.- Boil off some of the solvent to re-concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.[19]
"Oiling Out" - The solution is too concentrated, or cooled too quickly.- The melting point of the solute is below the boiling point of the solvent.- Re-heat the solution to dissolve the oil, add a small amount of extra hot solvent, and allow it to cool much more slowly.[19]- Consider a different solvent or a mixed-solvent system.
Low Percent Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold enough.- Ensure the minimum amount of solvent is used for dissolution.- Ensure the hot filtration apparatus is properly pre-heated.- Always use ice-cold solvent for washing the final crystals.
Product is Colored - Colored impurities remain soluble in the solvent.- Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during filtration.[4][16]

Purity Assessment

After drying, the purity of the this compound should be confirmed.

  • Melting Point Analysis: A primary indicator of purity is the melting point range. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value (89-92 °C).[7][9] Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical identity and structural integrity of the purified product, ensuring no degradation occurred during the process.

References

Application Note: A Practical Guide to the Column Chromatography Purification of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Methoxy-5-nitrobenzaldehyde using normal-phase column chromatography. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, achieving high purity of this compound is critical. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies from preliminary Thin-Layer Chromatography (TLC) analysis to final product isolation. The causality behind experimental choices, such as the selection of stationary and mobile phases, is explained to empower the user with a deeper understanding of the separation principles at play.

Introduction: The Rationale for Purification

This compound is an aromatic aldehyde whose utility as a precursor is defined by its purity. Contaminants, such as unreacted starting materials or isomeric byproducts from its synthesis, can lead to undesirable side reactions and compromised yields in subsequent synthetic steps.[1][2] Column chromatography is a fundamental, highly effective technique for isolating a single chemical compound from a mixture on a preparative scale.[3][4][5]

This protocol leverages the principles of normal-phase adsorption chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their differential polarity, facilitated by a non-polar mobile phase.[5] The inherent polarity of this compound, imparted by its nitro, methoxy, and aldehyde functional groups, makes it an ideal candidate for this purification technique.

Physicochemical Properties and Chromatographic Profile

Understanding the molecule's properties is fundamental to designing an effective purification strategy. The key functional groups—a potent electron-withdrawing nitro group (-NO₂), an electron-donating methoxy group (-OCH₃), and a polar aldehyde group (-CHO)—create a significant dipole moment, rendering the molecule moderately polar.[6] This polarity dictates its strong interaction with the silica gel stationary phase.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 25016-02-8[7]
Molecular Formula C₈H₇NO₄[6]
Molecular Weight 181.15 g/mol [6]
Appearance Yellow needle-like crystals or powder[7][8]
Melting Point 89-92 °C[8][9]
Topological Polar Surface Area 72.1 Ų[6]
Solubility Very soluble in Dimethylformamide[7][9]

The objective is to select a mobile phase (eluent) that is non-polar enough to allow impurities to travel faster down the column, yet polar enough to coax the target compound to elute in a reasonable timeframe without excessive band broadening.

Mandatory Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, TLC must be performed to identify an optimal solvent system.[4] This small-scale test predicts the separation quality and determines the eluent composition required for the preparative column. The ideal mobile phase will yield a Retention Factor (Rf) of approximately 0.25-0.35 for this compound, ensuring a balance between separation efficiency and elution time.[3][4][10]

Protocol 3.1: TLC Mobile Phase Screening
  • Preparation: Prepare several eluent systems of varying polarities. Good starting points are mixtures of hexane (or petroleum ether) and ethyl acetate.

    • System A: 9:1 Hexane:Ethyl Acetate

    • System B: 8:2 Hexane:Ethyl Acetate

    • System C: 7:3 Hexane:Ethyl Acetate

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent system. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp (254 nm). Circle the spots. If spots are not UV-active, staining with a solution like phosphomolybdic acid (PMA) may be necessary.[11]

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]

  • Selection: Choose the solvent system that provides the best separation between the target compound and its impurities, with the target spot having an Rf value in the 0.25-0.35 range.[10]

Detailed Protocol: Preparative Column Chromatography

This protocol assumes a standard glass chromatography column and silica gel (60 Å, 230-400 mesh) as the stationary phase.

Materials and Reagents
  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh)

  • Mobile Phase: Optimized mixture of Hexane and Ethyl Acetate (determined from TLC)

  • Crude Sample: this compound

  • Apparatus: Chromatography column with stopcock, collection vessels (test tubes or flasks), separatory funnel (for solvent addition), rotary evaporator, sand, and cotton or glass wool.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Rationale: The slurry method is superior for achieving a homogenous, air-free column packing, which is essential for preventing channeling and ensuring high-resolution separation.[1][10]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

    • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake.

    • With the column stopcock open, pour the slurry into the column. Use a funnel to aid pouring. Gently tap the side of the column to help the silica pack evenly.

    • Continuously add the slurry until the desired column height is reached (typically 20-50 times the weight of the crude sample).[3]

    • Never let the top of the silica bed run dry. Always maintain a layer of solvent above it. Once packed, add another thin layer of sand on top to protect the silica surface during sample and eluent addition.

  • Sample Loading (Dry Loading):

    • Rationale: Dry loading often provides a sharper, more concentrated initial band, leading to better separation compared to directly pipetting a liquid sample.[1]

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the sample weight) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Gently and evenly add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column using a separatory funnel to ensure a constant, gentle flow.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Start with the mobile phase composition that was determined to be optimal by TLC. If impurities are very non-polar and the product is slow to elute, you can employ a gradient elution by gradually increasing the proportion of the more polar solvent (ethyl acetate).[5]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot several fractions on a single TLC plate alongside a spot of the crude starting material for comparison.

    • Combine all fractions that show a single spot corresponding to the pure this compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • The resulting solid should be the purified product. Assess its purity by melting point analysis and/or spectroscopic methods (e.g., ¹H NMR). The melting point should be sharp and within the literature range (89-92 °C).[8][9]

Summary of Recommended Conditions

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent for normal-phase chromatography.[3]
Mobile Phase Hexane:Ethyl Acetate (starting at 8:2 or 7:3 v/v)Provides good separation for moderately polar aromatic aldehydes.[1][10]
Optimal Rf ~0.25 - 0.35Ensures efficient separation and reasonable elution time.[4][10]
Sample Loading Dry LoadingPromotes a narrow initial band and improves resolution.[1]
Detection UV light (254 nm)Aromatic and nitro-substituted compounds are typically UV-active.

Experimental Workflow Diagram

G start_node Start: Crude This compound tlc_screen 1. TLC Screening (Hexane:EtOAc Ratios) start_node->tlc_screen process_node process_node decision_node decision_node output_node output_node check_rf Optimal Rf? (0.25-0.35) tlc_screen->check_rf check_rf->tlc_screen No, Adjust Ratio pack_column 2. Prepare & Pack Column (Silica Gel Slurry) check_rf->pack_column Yes load_sample 3. Dry Load Sample pack_column->load_sample elute 4. Elute with Optimized Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect tlc_fractions 6. Analyze Fractions by TLC collect->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate end_product Purified Product evaporate->end_product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Improperly packed column (channeling).- Eluent is too polar.- Column is overloaded with sample.- Repack the column carefully using the slurry method.[10]- Decrease eluent polarity (increase hexane proportion).- Use a larger column or less crude material.
Compound Elutes Too Quickly - Eluent is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane).[10]
Compound Won't Elute - Eluent is not polar enough.- Gradually increase the eluent polarity by adding more ethyl acetate.[10]
Streaking on TLC Plate - Sample is too concentrated.- Compound is acidic/basic and interacting strongly with silica.- Sample is not fully dissolved.- Dilute the sample before spotting.- For some aldehydes, adding a drop of triethylamine to the eluent can mitigate strong interactions with acidic silica.[11][12]

Safety Precautions

  • This compound: Causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Solvents: Hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Avoid inhalation of vapors.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a fume hood or wear a dust mask when weighing and preparing the slurry.

References

Application Notes & Protocols: Strategic Synthesis via Knoevenagel Condensation with 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing 2-Methoxy-5-nitrobenzaldehyde as a key electrophilic substrate. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability in producing α,β-unsaturated systems, which are precursors to a multitude of pharmaceuticals and fine chemicals.[1][2][3] The unique electronic properties of this compound, featuring a potent electron-withdrawing nitro group and an electron-donating methoxy group, present specific considerations for reactivity and reaction optimization. This document offers an in-depth exploration of the reaction mechanism, detailed step-by-step experimental protocols, data interpretation, and a troubleshooting guide tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Context

The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a stable, conjugated product.[3] This reaction is a fundamental tool for synthesizing molecules with significant biological and material applications, including antiviral, anticancer, and antimalarial agents.[1]

The substrate, this compound, is a particularly interesting starting material. The aldehyde's carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effect (-M, -I) of the para-nitro group, which facilitates the initial nucleophilic attack. Conversely, the ortho-methoxy group exerts an electron-donating effect (+M), which can modulate the overall reactivity. Understanding this electronic interplay is crucial for optimizing reaction conditions and achieving high yields.

Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation proceeds via a catalytic cycle initiated by a base. The mechanism can vary slightly depending on the catalyst, but two primary pathways are widely accepted.[1]

Pillar 1: Enolate Formation A base, typically a weak one like piperidine or ammonium acetate to avoid self-condensation of the aldehyde, abstracts an acidic proton from the active methylene compound (e.g., malononitrile, diethyl malonate).[3] This generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile.[1]

Pillar 2: Nucleophilic Addition The generated enolate attacks the electrophilic carbonyl carbon of this compound. This step forms an aldol-type tetrahedral intermediate.

Pillar 3: Dehydration The intermediate is then protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form an alcohol. A subsequent base-assisted elimination of a water molecule results in the final α,β-unsaturated product.[1] This dehydration step is often the thermodynamic driving force for the reaction.

When a secondary amine like piperidine is used, an alternative pathway involving an iminium ion can occur.[1][4] The amine first reacts with the aldehyde to form a highly electrophilic iminium ion, which then reacts with the enolate.

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of the Knoevenagel Condensation sub_aldehyde 2-Methoxy-5- nitrobenzaldehyde catalyst_in Base (B:) intermediate Aldol Intermediate sub_aldehyde->intermediate sub_methylene Active Methylene Compound (Z-CH₂-Z') enolate Enolate (Z-CH⁻-Z') sub_methylene->enolate catalyst_in->sub_methylene enolate->sub_aldehyde Nucleophilic Attack product α,β-Unsaturated Product intermediate->product Dehydration protonated_base Protonated Base (BH⁺) water_out H₂O catalyst_out Regenerated Base (B:) protonated_base->catalyst_out Regeneration

Figure 1: Catalytic Cycle of the Knoevenagel Condensation

Experimental Protocols

All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Synthesis of 2-((2-Methoxy-5-nitrophenyl)methylene)malononitrile

This protocol details a classic approach using a common active methylene compound and a piperidine catalyst.

Materials

Reagent MW ( g/mol ) Amount Moles (mmol) Eq. CAS No.
This compound 181.15 1.81 g 10.0 1.0 25016-02-8[6]
Malononitrile 66.06 0.73 g 11.0 1.1 109-77-3
Piperidine 85.15 ~0.1 mL ~1.0 0.1 110-89-4

| Ethanol (95%) | - | 30 mL | - | - | 64-17-5 |

Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and vacuum flask

  • TLC plates (silica gel)

Procedure

  • Setup: To a 100 mL round-bottom flask, add this compound (1.81 g, 10.0 mmol) and ethanol (30 mL). Stir the mixture with a magnetic stir bar until the aldehyde is completely dissolved.

  • Reagent Addition: Add malononitrile (0.73 g, 11.0 mmol) to the solution. Stir for 2 minutes.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops, ~0.1 mL) to the reaction mixture.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (~80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.[5]

  • Work-up & Isolation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate as a yellow solid. Further cooling in an ice bath can enhance precipitation.[5]

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.[7]

  • Drying & Characterization: Dry the product under vacuum. Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR) and determine the melting point.

Protocol 2: Green Synthesis of 2-Methoxy-5-nitrocinnamic Acid

This protocol employs a solvent-free approach with a more environmentally benign catalyst, followed by in-situ decarboxylation.[8][9]

Materials

Reagent MW ( g/mol ) Amount Moles (mmol) Eq. CAS No.
This compound 181.15 0.905 g 5.0 1.0 25016-02-8
Malonic Acid 104.06 1.04 g 10.0 2.0 141-82-2

| Ammonium Bicarbonate | 79.06 | ~50 mg | - | Cat. | 1066-33-7 |

Equipment

  • 50 mL round-bottom flask or thick-walled reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for work-up

Procedure

  • Setup: In a 50 mL round-bottom flask, combine this compound (0.905 g, 5.0 mmol) and malonic acid (1.04 g, 10.0 mmol).

  • Catalyst Addition: Add a catalytic amount of ammonium bicarbonate.[1]

  • Reaction: Heat the solid mixture in an oil bath at 100-110 °C with stirring. The mixture will melt and react. The reaction progress can be monitored by TLC (a small sample can be dissolved in a solvent for spotting).

  • Work-up: After 1-2 hours (or upon completion as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of water and acidify with dilute HCl to precipitate the product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified further by recrystallization from an appropriate solvent like ethanol/water.

Workflow Figure 2: General Experimental Workflow start Mix Aldehyde, Active Methylene Compound, & Solvent add_cat Add Catalyst (e.g., Piperidine) start->add_cat react Heat to Optimal Temp. (e.g., 80°C) Monitor by TLC add_cat->react workup Cool & Isolate Crude Product (Filtration/Evaporation) react->workup purify Purify Product (Recrystallization/ Chromatography) workup->purify end_node Characterize Final Product (NMR, IR, M.P.) purify->end_node

Figure 2: General Experimental Workflow

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the Knoevenagel condensation with this compound. Yields are representative and may vary.

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)ProductExpected Yield
MalononitrilePiperidineEthanolReflux (~80)2-42-((2-Methoxy-5-nitrophenyl)methylene)malononitrile>85%
Diethyl MalonatePiperidine/PyridineTolueneReflux (~110)6-12Diethyl 2-((2-methoxy-5-nitrophenyl)methylene)malonate70-85%
Malonic AcidAmmonium BicarbonateSolvent-free100-1101-22-Methoxy-5-nitrocinnamic acid80-90%
Thiobarbituric AcidPiperidineEthanolReflux (~80)3-55-((2-Methoxy-5-nitrophenyl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione>90%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Catalyst: The chosen base may be too weak to deprotonate the active methylene compound efficiently.[10]2. Reaction Equilibrium: The presence of water, a byproduct, can reverse the reaction.[2][10]3. Impure Reagents: Impurities in the starting aldehyde can inhibit the reaction.1. Screen different catalysts (e.g., ammonium acetate, triethylamine). Optimize catalyst concentration.2. For reactions in solvents like toluene, use a Dean-Stark apparatus to remove water azeotropically. For other systems, add molecular sieves.3. Ensure the purity of this compound and the active methylene compound before starting.
Side Product Formation 1. Strong Base: Using a base that is too strong can cause self-condensation of the aldehyde.[3]2. High Temperature: Excessive heat can lead to decomposition or polymerization, especially with sensitive substrates.[10]1. Switch to a weaker base (e.g., from an alkoxide to an amine catalyst).2. Perform the reaction at a lower temperature for a longer duration. Monitor carefully by TLC to stop the reaction once the starting material is consumed.
Product is an Oil or Fails to Crystallize 1. Solubility: The product may be highly soluble in the reaction/work-up solvent.2. Impurities: The presence of impurities can inhibit crystal lattice formation.1. Remove the solvent under reduced pressure. Attempt to induce crystallization by adding a non-solvent (e.g., hexane or cold water).2. Purify the crude product via column chromatography before attempting recrystallization from a different solvent system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and purity of your product. Our guidance is grounded in established chemical principles and practical, field-proven experience.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The primary and most direct route to this compound is the oxidation of 2-methoxy-5-nitrotoluene. While conceptually straightforward, this reaction is often plagued by issues of low yield, over-oxidation to the corresponding carboxylic acid, and difficult purification. This guide provides a systematic approach to overcoming these obstacles.

The core of the challenge lies in the selective oxidation of a methyl group to an aldehyde in the presence of other sensitive functionalities on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment that influences the reactivity of the methyl group and the stability of the desired aldehyde product.[2]

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent issues encountered during the synthesis of this compound via the oxidation of 2-methoxy-5-nitrotoluene.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this oxidation are typically traced back to several critical factors:

  • Incomplete Reaction: The oxidation may not be proceeding to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidant to substrate. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum consumption of the starting material.

  • Over-oxidation: The most common side reaction is the oxidation of the desired this compound to the corresponding 2-methoxy-5-nitrobenzoic acid.[3] This is especially prevalent with strong oxidizing agents or prolonged reaction times.

  • Degradation of Product: The product aldehyde can be sensitive to the reaction conditions, particularly if harsh oxidants or extreme pH levels are employed.

  • Suboptimal Work-up and Purification: Significant product loss can occur during the work-up and purification stages. This can be due to the formation of emulsions during extraction, co-precipitation with byproducts, or inefficient recovery from the purification method (e.g., column chromatography or recrystallization).

Q2: I am observing a significant amount of 2-methoxy-5-nitrobenzoic acid as a byproduct. How can I minimize this over-oxidation?

A2: Minimizing the formation of the carboxylic acid byproduct is key to improving your yield of the desired aldehyde. Here are several strategies:

  • Choice of Oxidizing Agent: The choice of oxidant is paramount. While strong oxidants like potassium permanganate (KMnO4) can be effective, they are also more prone to causing over-oxidation.[4] Milder and more selective oxidizing agents are often preferred. Manganese dioxide (MnO2) is a commonly used reagent for the oxidation of benzylic alcohols and can be effective for the direct oxidation of activated methyl groups, though it may require longer reaction times or higher temperatures. Another approach involves a two-step process: bromination of the methyl group followed by hydrolysis and oxidation, though this introduces additional steps and reagents.[5]

  • Control of Reaction Temperature: Oxidation reactions are often exothermic. Maintaining a consistent and controlled temperature is crucial. Lowering the reaction temperature can help to slow down the rate of over-oxidation relative to the desired aldehyde formation. For many oxidations, running the reaction at or below room temperature is advisable.

  • Stoichiometry of the Oxidant: Carefully controlling the molar equivalents of the oxidizing agent is critical. Using a large excess of the oxidant will almost certainly lead to increased formation of the carboxylic acid. Start with a modest excess (e.g., 1.1 to 1.5 equivalents) and optimize based on reaction monitoring.

  • Reaction Time: As mentioned previously, diligent monitoring of the reaction by TLC is essential. The reaction should be quenched as soon as the starting material is consumed and before a significant amount of the aldehyde is further oxidized.

Q3: My crude product is a difficult-to-purify oil/dark solid. What purification strategies are most effective?

A3: Purifying this compound can be challenging due to the presence of both the unreacted starting material and the over-oxidation byproduct.

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline product. The choice of solvent is critical. A solvent system in which the desired aldehyde has moderate solubility at room temperature and high solubility at elevated temperatures is ideal. Ethanol, isopropanol, or mixtures of ethanol and water are often good starting points.

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography can be employed. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the starting material, the desired aldehyde, and the more polar carboxylic acid byproduct.

  • Acid-Base Extraction: The 2-methoxy-5-nitrobenzoic acid byproduct can be selectively removed from the crude product mixture through an acid-base extraction. By dissolving the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate), the acidic byproduct will be deprotonated and extracted into the aqueous layer. The desired aldehyde and unreacted starting material will remain in the organic layer. Caution: Ensure the desired aldehyde is stable to the basic conditions of the wash.

Q4: Are there alternative synthetic routes to this compound that might offer better yields or purity?

A4: While the direct oxidation of 2-methoxy-5-nitrotoluene is a common approach, other routes have been reported, although they may involve more steps. One such method involves the nitration of o-anisaldehyde (2-methoxybenzaldehyde). However, nitration of an aromatic ring with an activating methoxy group and a deactivating aldehyde group can lead to a mixture of isomers, which would then require separation.[6] Another potential, though less direct, pathway could involve the functionalization of 2-methoxy-5-nitroaniline or 2-methoxy-5-nitrophenol.[7][8] These routes would require multiple synthetic steps to introduce the aldehyde functionality. For most applications, optimizing the direct oxidation of 2-methoxy-5-nitrotoluene remains the most practical approach.

Part 2: Experimental Protocols & Data

Optimized Protocol for the Oxidation of 2-Methoxy-5-nitrotoluene

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound using manganese dioxide as a selective oxidant. This method aims to minimize over-oxidation.

Materials:

  • 2-Methoxy-5-nitrotoluene

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Sodium Sulfate (Na2SO4), anhydrous

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-nitrotoluene (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane to dissolve the starting material (approximately 10-20 mL per gram of starting material). To this solution, add activated manganese dioxide (5.0-10.0 eq). The large excess of MnO2 is typical for these types of oxidations as its activity can vary.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The starting material should have a higher Rf value than the more polar aldehyde product. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO2.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with several portions of dichloromethane to ensure all the product is recovered.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Presentation: Comparison of Oxidizing Agents

The choice of oxidizing agent has a significant impact on the yield of this compound. The following table summarizes typical outcomes for different oxidants.

Oxidizing AgentTypical Yield of AldehydeKey Considerations
Manganese Dioxide (MnO2) 40-60%Heterogeneous reaction, requires a large excess of reagent, generally good selectivity.[9]
Potassium Permanganate (KMnO4) 20-40%Strong oxidant, prone to over-oxidation to the carboxylic acid, requires careful temperature control.[4]
Chromium Trioxide (CrO3) 30-50%Toxic and environmentally hazardous, requires careful handling and waste disposal.[10]

Part 3: Visualization of Key Processes

Reaction Pathway

The following diagram illustrates the oxidation of 2-methoxy-5-nitrotoluene to the desired aldehyde and the potential over-oxidation to the carboxylic acid.

ReactionPathway Start 2-Methoxy-5-nitrotoluene Aldehyde This compound (Desired Product) Start->Aldehyde Oxidation [Oxidant] Acid 2-Methoxy-5-nitrobenzoic Acid (Byproduct) Aldehyde->Acid Over-oxidation [Oxidant]

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow decision decision start Low Yield Observed check_tlc Analyze crude product by TLC start->check_tlc is_start_present Significant starting material present? check_tlc->is_start_present is_acid_present Significant carboxylic acid present? is_start_present->is_acid_present No increase_rxn Increase reaction time, temperature, or oxidant equivalents is_start_present->increase_rxn Yes optimize_oxidant Use milder oxidant, reduce temperature, or shorten reaction time is_acid_present->optimize_oxidant Yes review_workup Review work-up and purification procedures for product loss is_acid_present->review_workup No end Yield Improved increase_rxn->end optimize_oxidant->end review_workup->end

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-5-nitrobenzaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of synthesizing and handling this important chemical intermediate. This guide is structured as a dynamic resource, moving beyond rigid templates to address the specific issues you are likely to encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties, handling, and synthesis of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the basic properties of your compound is the first step to successful experimentation. This compound is a yellow, crystalline solid.[1] Key data are summarized below.

PropertyValueSource
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
CAS Number 25016-02-8[1][2]
Melting Point 89-92 °C[1]
Appearance Yellow needle-like crystals[1]
IUPAC Name This compound[2]

Q2: What are the primary safety and handling precautions for this compound?

Safety is paramount. This compound is classified as a skin and eye irritant.[2] Standard personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, should be worn at all times.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[3] The compound can react violently with strong oxidizing agents, strong acids, and strong alkalis.[5]

Q3: What are the recommended storage conditions?

To ensure chemical stability, store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Q4: What are the most common synthetic routes to this compound?

There are two primary, well-documented routes for its synthesis:

  • Methylation of 5-Nitrosalicylaldehyde: This is a direct and often high-yielding method involving the Williamson ether synthesis. 5-nitrosalicylaldehyde is treated with a methylating agent like iodomethane in the presence of a base.[1]

  • Nitration of 2-Methoxybenzaldehyde: This involves electrophilic aromatic substitution. However, this route presents significant challenges with isomer control, as nitration can occur at multiple positions on the aromatic ring, leading to difficult-to-separate mixtures.[6]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides direct answers to specific problems you might face during synthesis and purification.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common frustration. The cause often lies in one of several key areas. The following workflow can help diagnose the issue.

G start Low Yield Observed purity Check Starting Material Purity (TLC, NMR) start->purity temp Verify Reaction Temperature Control purity->temp If pure... time Optimize Reaction Time (Monitor by TLC) temp->time If temp is stable... reagents Assess Reagent Stoichiometry & Quality time->reagents If time is optimized... workup Review Workup & Isolation Procedure reagents->workup If reagents are correct... conclusion Yield Improved workup->conclusion

Caption: Workflow for Troubleshooting Low Reaction Yield.

  • Causality & Explanation:

    • Starting Material Purity: Impurities in your starting material (e.g., 5-nitrosalicylaldehyde) can consume reagents or introduce side reactions. Always verify the purity of your starting materials via TLC or NMR before beginning.

    • Temperature Control: The methylation of a phenol is an exothermic reaction.[7] If the temperature rises uncontrollably, it can lead to side product formation. For the synthesis from 5-nitrosalicylaldehyde, maintaining the temperature at 0°C during the initial addition of reagents is critical.[1]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to product degradation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7]

    • Reagent Quality: Ensure your base (e.g., Sodium Hydride) is not expired and has been stored under appropriate anhydrous conditions. The quality of your solvent (e.g., DMF) is also crucial; use a dry solvent to prevent quenching of the base.

Q2: I'm attempting synthesis via nitration and getting a mixture of isomers. How can I improve selectivity for the 5-nitro position?

This is the primary challenge when using the nitration of 2-methoxybenzaldehyde. The methoxy group is a strong ortho-, para-director, while the aldehyde group is a meta-director. This electronic competition leads to a mixture of products.

  • Expert Insight: The directing effects of the substituents are in conflict. The powerful activating and ortho-, para-directing nature of the methoxy group often dominates, but the deactivating, meta-directing aldehyde group still influences the outcome, leading to complex product mixtures.[8]

  • Solutions for Selectivity:

    • Choice of Nitrating Agent: The classical method of using a sulfonitric mixture (H₂SO₄/HNO₃) is highly aggressive and often leads to poor selectivity and safety hazards.[6] Using milder conditions, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes favor the formation of the ortho isomer relative to the meta, though para-substitution remains a significant issue.

    • Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) is crucial.[7] Higher temperatures provide more energy for the formation of less-favored isomers and increase the risk of dangerous exothermic events.[6]

    • Alternative Strategy: The most reliable method to avoid isomer issues is to choose a different synthetic route. The methylation of 5-nitrosalicylaldehyde is highly selective, as the nitro group is already in the desired position.[1]

Q3: My final product is contaminated with 2-methoxy-5-nitrobenzoic acid. What causes this and how can I prevent it?

The presence of the corresponding carboxylic acid indicates over-oxidation of the aldehyde group.

  • Causality & Explanation: The aldehyde functional group is susceptible to oxidation, especially if the reaction conditions are too harsh or if certain reagents are used. For example, syntheses starting from 2-methoxy-5-nitrotoluene often use strong oxidizing agents like chromium trioxide (CrO₃), which can easily lead to the carboxylic acid if not carefully controlled.[9][10]

  • Preventative Measures:

    • Milder Reagents: If using an oxidation route, consider less aggressive oxidizing agents.

    • Protecting Groups: A more robust strategy involves protecting the aldehyde as an acetal before performing other transformations (like nitration) on the ring. The aldehyde can then be deprotected in a final step. This approach, however, adds steps to the overall synthesis.

    • Purification: An acidic impurity like 2-methoxy-5-nitrobenzoic acid can often be removed during the workup. Washing the organic extract with a mild base, such as a saturated aqueous solution of sodium bicarbonate, will deprotonate the carboxylic acid, pulling it into the aqueous layer while leaving the neutral aldehyde product in the organic phase.[1]

Q4: I'm struggling to purify the final product. What is the most effective protocol?

Purification is key to obtaining a high-quality final product. Given that this compound is a solid, recrystallization is the most common and effective method.

  • Expert Insight: The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble in the hot solvent or remain dissolved as the solution cools.

  • Recommended Strategy: A combination of an aqueous wash to remove acidic impurities followed by recrystallization is often optimal.

G start Crude Product is_acid Acidic Impurities Suspected? (e.g., from oxidation) start->is_acid wash Perform Aqueous Wash (e.g., sat. NaHCO₃ soln) is_acid->wash Yes isomers Isomeric Impurities Present? (from nitration) is_acid->isomers No wash->isomers recrystallize Proceed to Recrystallization end Pure Product recrystallize->end isomers->recrystallize No / Minor column Consider Column Chromatography (e.g., Silica Gel) isomers->column Yes / Significant acetal Advanced: Acetal Formation for Isomer Separation column->acetal If separation is poor column->end acetal->end

Caption: Decision Tree for Purification Strategy.

Validated Experimental Protocols

Protocol 1: Synthesis via Methylation of 5-Nitrosalicylaldehyde

This protocol is adapted from established procedures and offers a high-yield, selective route to the target compound.[1]

Materials:

  • 5-Nitrosalicylaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • 5% Hydrochloric acid

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in anhydrous DMF (20 ml).

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (246 mg of 60% dispersion) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Methylation: Add iodomethane (2.56 g) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction: Continue stirring the reaction mixture at 0°C. Monitor the reaction progress by TLC until the starting material is consumed (typically several hours).[1]

  • Workup: Once complete, transfer the reaction mixture to a separatory funnel containing diethyl ether.

  • Washing: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate, saturated brine, and 5% hydrochloric acid/saturated brine.[1]

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Based on analogous compounds, a mixed solvent system like ethanol/water is a good starting point.[7]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Crystallization: Add a drop or two of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the resulting yellow crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

References

Common side reactions in the synthesis of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to common side reactions in the synthesis of 2-Methoxy-5-nitrobenzaldehyde, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This molecule, also known as 5-Nitro-o-anisaldehyde, is a valuable intermediate in the development of various fine chemicals and pharmaceutical agents.[1] Its synthesis, while straightforward in principle, is often accompanied by side reactions that can impact yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis.

Part 1: Overview of the Primary Synthetic Route

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Williamson ether synthesis, specifically, the methylation of the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde).[2] This reaction typically involves deprotonating the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), followed by nucleophilic attack of the resulting phenoxide on a methylating agent like iodomethane (methyl iodide).

Standard Reaction Protocol

A representative procedure involves dissolving 2-hydroxy-5-nitrobenzaldehyde in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), cooling the solution, and adding NaH to form the sodium phenoxide.[2] Iodomethane is then added, and the reaction is stirred until completion, which is monitored by Thin Layer Chromatography (TLC). A standard aqueous workup followed by extraction and solvent removal yields the crude product.

Core Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products start_material 2-Hydroxy-5-nitrobenzaldehyde intermediate Sodium 2-formyl-4-nitrophenoxide (Intermediate) start_material->intermediate + NaH - H2 (gas) base Sodium Hydride (NaH) in DMF product This compound salt Sodium Iodide (NaI) intermediate->product + CH3I intermediate->salt + CH3I methyl_iodide Iodomethane (CH3I)

Caption: Primary reaction pathway for the synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the causes and offering validated solutions.

Question 1: My final product is contaminated with a significant amount of the starting material, 2-hydroxy-5-nitrobenzaldehyde. What is the likely cause?

This is the most common issue and points directly to incomplete methylation . Several factors can contribute to this:

  • Insufficient Base: The stoichiometry of the base is critical. Sodium hydride (NaH) reacts with the phenolic proton in a 1:1 ratio. If less than one full equivalent of active NaH is used, a portion of the starting material will remain unreacted.

  • Moisture Contamination: NaH reacts violently with water to produce hydrogen gas and sodium hydroxide. Any moisture in the reaction solvent (e.g., DMF) or on the glassware will consume the NaH, rendering it unavailable for deprotonating the phenol. This is a primary cause of reduced yields.[3]

  • Inadequate Reaction Time or Temperature: While this reaction is often run at 0°C to control exothermicity during the addition of NaH and iodomethane, it may require warming to room temperature to proceed to completion.[2] Reaction progress must be monitored by TLC to ensure the starting material spot has been fully consumed.

  • Poor Reagent Quality: The quality of the sodium hydride (often sold as a dispersion in mineral oil) and the purity of the iodomethane are paramount.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents. DMF can be dried over molecular sieves. Ensure all glassware is oven- or flame-dried before use.

  • Use a Slight Excess of Base: Employ 1.1 to 1.2 equivalents of NaH to compensate for any minor impurities or degradation and to drive the deprotonation to completion.

  • Optimize Reaction Time: Do not rely on a fixed reaction time. Use TLC to monitor the disappearance of the starting material. If the reaction stalls, consider allowing it to warm to room temperature and stir for an extended period.

  • Verify Reagent Stoichiometry: Accurately weigh the starting material and calculate the required molar equivalents of NaH and iodomethane. A slight excess (1.1-1.5 eq.) of iodomethane is also common.

Question 2: My TLC and NMR analysis indicate the presence of 2-methoxy-5-nitrobenzoic acid. How is this byproduct forming and how can I prevent it?

The presence of the corresponding carboxylic acid is a clear sign of oxidation of the aldehyde group . Aldehydes are susceptible to oxidation, which can occur under several circumstances:

  • Air Oxidation during Workup: Under basic conditions during the workup (e.g., washing with sodium bicarbonate), the aldehyde can be more susceptible to air oxidation, especially if the workup is prolonged.

  • Harsh Reaction Conditions: While the methylation itself is not an oxidative process, excessively high temperatures or extended reaction times in the presence of certain impurities could potentially lead to degradation and oxidation.[4][5]

  • Impure Starting Materials: The presence of oxidizing impurities in the reagents or solvents can contribute to this side reaction.

Solutions:

  • Minimize Exposure to Air During Basic Workup: If washing with a basic solution like sodium bicarbonate, perform the extraction swiftly. Some researchers prefer to neutralize the reaction mixture with a mild acid (like dilute HCl) before extraction to keep the product in a less oxidation-prone state.[2]

  • Maintain Recommended Temperatures: Avoid unnecessarily heating the reaction mixture.

  • Use High-Purity Reagents: Ensure the quality of your solvents and reagents to eliminate potential oxidizing contaminants.

Question 3: I am synthesizing my own 2-hydroxy-5-nitrobenzaldehyde precursor via the Reimer-Tiemann reaction and obtaining a mixture of isomers. How can I improve the regioselectivity?

The Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, is notorious for producing a mixture of ortho and para isomers.[6][7][8] In the case of 4-nitrophenol, the reaction would yield 2-hydroxy-5-nitrobenzaldehyde (the desired ortho product) and 4-hydroxy-3-nitrobenzaldehyde (the para product relative to the hydroxyl group).

  • Mechanism of Selectivity: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophile.[9] The phenoxide ion attacks the carbene. The ortho-selectivity is often attributed to an interaction or chelation between the phenoxide oxygen and the incoming electrophile, directing it to the ortho position.[10]

Solutions:

  • Control Reaction Temperature: Temperature can influence the ortho/para ratio in electrophilic aromatic substitutions. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate may improve ortho-selectivity.

  • Choice of Cation: The nature of the alkali metal cation (e.g., Na⁺ vs. K⁺) in the base can influence the degree of chelation and thus the regioselectivity. Experimenting with different hydroxide bases (NaOH, KOH) may be beneficial.

  • Purification is Key: It is often more practical to accept the formation of a mixture and focus on an efficient purification strategy. The isomers often have different polarities and solubilities, allowing for separation by column chromatography or selective recrystallization.[11]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: Several hazards must be addressed:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Iodomethane (CH₃I): This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • DMF: This solvent is a potential teratogen and is readily absorbed through the skin. Always wear appropriate gloves when handling it.

Q: What analytical techniques are best for monitoring the reaction? A:

  • Thin Layer Chromatography (TLC): This is the ideal technique for real-time monitoring. The product (this compound) is less polar than the starting material (2-hydroxy-5-nitrobenzaldehyde) due to the conversion of the polar hydroxyl group to a less polar methoxy group. The starting material will have a lower Rf value than the product.

  • NMR Spectroscopy (¹H NMR): This is essential for final product characterization. The disappearance of the phenolic -OH proton signal and the appearance of a singlet for the methoxy group (-OCH₃) at around 4.0 ppm are key indicators of a successful reaction.[2]

  • LC-MS: Useful for identifying byproducts by their mass-to-charge ratio.

Q: Are there alternative methylating agents to iodomethane? A: Yes, dimethyl sulfate ((CH₃)₂SO₄) is a common and often cheaper alternative. However, it is extremely toxic and must be handled with extreme caution. The reaction mechanism and conditions are similar.

Part 4: Data and Protocols

Troubleshooting Summary Table
Problem Observed Potential Cause(s) Recommended Solution(s)
High amount of unreacted starting material 1. Moisture in the reaction. 2. Insufficient base (NaH). 3. Inadequate reaction time/temp.1. Use anhydrous solvents and oven-dried glassware. 2. Use 1.1-1.2 eq. of NaH. 3. Monitor by TLC to completion; may require warming to RT.
Presence of 2-methoxy-5-nitrobenzoic acid 1. Air oxidation during basic workup. 2. Harsh reaction conditions.1. Perform basic extractions quickly or neutralize before workup. 2. Maintain recommended reaction temperatures.
Low overall yield despite full conversion 1. Product loss during workup/extraction. 2. Decomposition of reagents or product.1. Ensure correct pH for extractions. 2. Use fresh, high-purity reagents.
Formation of isomers during precursor synthesis Inherent nature of the Reimer-Tiemann reaction.Optimize reaction temperature and base; focus on efficient purification (column chromatography or recrystallization).
Detailed Protocol: Purification by Recrystallization

If the crude product contains minor impurities, recrystallization is an effective purification method.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold.[11][12]

  • Procedure: a. Dissolve the crude this compound in the minimum amount of the hot, more polar solvent (e.g., ethanol). b. While hot, slowly add the less polar solvent (e.g., water) dropwise until the solution becomes faintly turbid. c. Add a few more drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution. d. Remove the solution from the heat source, cover it, and allow it to cool slowly to room temperature. e. To maximize recovery, cool the flask further in an ice bath. f. Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Part 5: Visualization of Side Reactions

The following diagram illustrates the desired reaction pathway versus the two most common side reactions discussed.

Side_Reactions start_material 2-Hydroxy-5-nitrobenzaldehyde phenoxide Phenoxide Intermediate start_material->phenoxide + NaH product Desired Product: This compound phenoxide->product + CH3I (Complete Reaction) side_product_1 Side Product 1: Unreacted Starting Material phenoxide->side_product_1 Incomplete Reaction (Insufficient base/CH3I) side_product_2 Side Product 2: 2-Methoxy-5-nitrobenzoic Acid product->side_product_2 Oxidation (e.g., during workup)

Caption: Divergent pathways leading to the desired product versus common side products.

References

Troubleshooting low yield in 2-Methoxy-5-nitrobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-5-nitrobenzaldehyde Synthesis

Introduction: Navigating the Synthesis of this compound

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial intermediate in the development of various pharmaceutical compounds and fine chemicals. Its synthesis, typically achieved through the electrophilic nitration of 2-methoxybenzaldehyde, is a classic yet nuanced reaction. While the directing effects of the methoxy and aldehyde groups are synergistic, leading primarily to the desired 5-nitro isomer, achieving high yield and purity requires careful control over reaction parameters.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. As Senior Application Scientists, we don't just provide steps; we explain the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: Troubleshooting Guide - Low Yield & Purity Issues

This section addresses specific observational problems. Find the issue that best describes your situation to get targeted advice.

Q1: My final yield is significantly lower than expected, and my crude product is an oil or a sticky solid.

This is a common issue that often points to incomplete reactions, the presence of isomeric impurities, or residual solvent.

Diagnostic Approach:

  • Assess Purity via TLC: The first step is to run a Thin Layer Chromatography (TLC) of your crude product. Spot the starting material (2-methoxybenzaldehyde) and your crude product on the same plate.

    • Observation 1: Strong Starting Material Spot. This indicates an incomplete reaction.

    • Observation 2: Multiple Product Spots. This suggests the formation of undesired isomers or byproducts. The desired this compound is more polar than the starting material but may have a similar polarity to other nitro-isomers.[1]

    • Observation 3: Streaking or a Spot at the Baseline. This could indicate the presence of highly polar impurities, such as the over-oxidation byproduct, 2-methoxy-5-nitrobenzoic acid.[2]

Corrective Actions:

  • For Incomplete Reactions (Observation 1):

    • Reaction Time: Ensure you are monitoring the reaction to completion. Extended reaction times can lead to byproduct formation, but insufficient time will leave starting material unreacted.[3]

    • Temperature: While low temperatures are critical, if the reaction is too cold, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Ensure the reaction is allowed to proceed for an adequate duration at the recommended temperature (e.g., 0-10°C).[4]

  • For Impurities (Observations 2 & 3):

    • Temperature Control: This is the most critical parameter in nitration. The reaction is highly exothermic.[3] A temperature spike above 15°C can lead to the formation of dinitrated products and promote the oxidation of the sensitive aldehyde group to a carboxylic acid.[2][5] Use an efficient ice/salt bath and ensure the nitrating agent is added slowly and dropwise.

    • Purification Strategy: If you have an oily product with multiple isomers, simple recrystallization may fail. "Oiling out" is common when significant impurities are present.[1] Column chromatography is the recommended method for separating isomers with close Rf values.[1]

Troubleshooting Workflow: Low Yield Diagnosis

G start Low Yield / Oily Product tlc Run TLC Analysis start->tlc incomplete Strong Starting Material Spot? tlc->incomplete Assess Purity multiple_spots Multiple Product Spots? incomplete->multiple_spots No solution_incomplete Solution: - Increase reaction time - Check stoichiometry of nitrating agent incomplete->solution_incomplete Yes oxidation Baseline Spot / Streaking? multiple_spots->oxidation No solution_isomers Solution: - Improve temperature control (<10°C) - Purify via column chromatography multiple_spots->solution_isomers Yes solution_oxidation Solution: - Ensure strict temperature control - Avoid extended reaction times - Consider purification via basic extraction oxidation->solution_oxidation Yes G cluster_0 Directing Influences cluster_1 Synergistic Effect A 2-Methoxybenzaldehyde B Methoxy (-OCH3) Ortho, Para-Director (Activating) A->B directs to 4, 6 C Aldehyde (-CHO) Meta-Director (Deactivating) A->C directs to 3, 5 D Favored Position for Nitration (Position 5) B->D Both direct to Position 5 C->D Both direct to Position 5

References

Preventing the formation of byproducts in 2-Methoxy-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methoxy-5-nitrobenzaldehyde

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Control

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the nitration of 2-methoxybenzaldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction chemistry, providing the foundational knowledge needed for successful synthesis.

Q1: What is the chemical basis for this compound being the primary product?

The regioselectivity of this reaction is governed by the electronic effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the aldehyde group (-CHO).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group.[1] It withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated site for electrophilic attack.[2][3]

In 2-methoxybenzaldehyde, these effects synergize to strongly favor substitution at the C-5 position. The C-5 position is para to the powerful activating methoxy group and meta to the deactivating aldehyde group. The other ortho position to the methoxy group (C-3) is less favored as it is also ortho to the deactivating aldehyde group. The C-6 position is sterically hindered by both adjacent substituents.

Caption: Electronic influence on nitration regioselectivity.

Q2: What are the primary byproducts I should anticipate, and how can I identify them?

The most common byproducts arise from incomplete regioselectivity, over-reaction, or side reactions.

  • Positional Isomers: While the 5-nitro isomer is dominant, small amounts of other isomers like 2-methoxy-3-nitrobenzaldehyde and 2-methoxy-4-nitrobenzaldehyde can form. These will have similar masses in GC-MS but distinct aromatic splitting patterns in ¹H NMR.

  • Dinitrated Products: If reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.[2][4] This results in a product with a higher molecular weight.

  • Oxidation Byproduct: The aldehyde group is susceptible to oxidation by nitric acid, especially at elevated temperatures, yielding 2-methoxy-5-nitrobenzoic acid .[2][3] This can be identified by a broad -OH peak in the IR and ¹H NMR spectra and can be removed by a basic wash during workup.

  • Decarbonylation/Ipso-Substitution Products: In some cases, ipso-attack at the aldehyde-bearing carbon can occur, followed by loss of the -CHO group, potentially leading to 4-nitroanisole .[4][5]

Q3: What is the specific role of the mixed acid (HNO₃/H₂SO₄), and how does its composition impact the reaction?

The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration reaction.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The ratio of HNO₃ to H₂SO₄ can influence the reaction; for some substrates, a higher concentration of nitric acid can favor ortho-isomer formation, though this may increase the risk of side reactions.[3][6] For this synthesis, a standard mixed acid composition is generally effective due to the strong directing effects of the substituents.

Troubleshooting Guide

This section is formatted to address specific experimental problems with causal explanations and actionable solutions.

Issue 1: Poor Regioselectivity - My analysis (NMR/GC-MS) shows significant amounts of undesired isomers.

  • Root Cause: The primary cause of poor regioselectivity is excessive reaction temperature. Nitration is a highly exothermic process.[3] If the heat is not dissipated effectively, localized "hot spots" can form, providing enough energy to overcome the activation barrier for substitution at less-favored positions.

  • Solution:

    • Strict Temperature Control: Maintain a constant internal reaction temperature between 0-10°C throughout the addition process. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) rather than a simple ice-water bath.[2][7]

    • Slow Reagent Addition: Add the 2-methoxybenzaldehyde dropwise to the pre-cooled nitrating mixture over an extended period (e.g., 60-90 minutes).[8] This ensures that the heat generated can be effectively removed by the cooling system.

    • Efficient Stirring: Ensure vigorous mechanical or magnetic stirring to maintain a homogenous mixture and prevent localized temperature gradients.

Issue 2: My product is contaminated with 2-methoxy-5-nitrobenzoic acid.

  • Root Cause: The aldehyde group has been oxidized by the nitrating mixture. This side reaction is highly temperature-dependent and becomes more prevalent with longer reaction times or higher temperatures.[2]

  • Solution:

    • Verify Temperature Control: As with poor selectivity, high temperatures are the main culprit. Ensure the temperature never exceeds the recommended 10-15°C range.[2][3]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is gone, quench the reaction promptly to avoid prolonged exposure of the product to the oxidative conditions.

    • Work-up Procedure: During the work-up, wash the organic layer with a mild base like a 5% sodium bicarbonate solution.[7] The acidic carboxylic acid byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer, effectively removing it from your product.

G start Problem: Carboxylic Acid Byproduct Detected q1 Was internal reaction temperature kept below 15°C? start->q1 sol1 Implement stricter temperature control: - Use ice-salt bath - Ensure slow, dropwise addition q1->sol1 No q2 Was the reaction quenched promptly after completion? q1->q2 Yes sol2 Monitor reaction by TLC and work up immediately upon consumption of starting material. q2->sol2 No sol3 Incorporate a 5% NaHCO₃ wash during the aqueous work-up to remove the acidic byproduct. q2->sol3 Yes

Caption: Troubleshooting workflow for oxidation byproducts.

Issue 3: I am observing dinitrated byproducts in my mass spectrum analysis.

  • Root Cause: The reaction conditions were too harsh, causing a second electrophilic substitution on the already nitrated (and now highly deactivated) ring. This is typically caused by an excess of the nitrating agent or temperatures that are too high.[1][4]

  • Solution:

    • Control Stoichiometry: Use a carefully measured amount of nitric acid, typically 1.05 to 1.1 molar equivalents relative to the 2-methoxybenzaldehyde. Avoid using a large excess, as this dramatically increases the probability of dinitration.[2][3]

    • Maintain Low Temperature: Dinitration has a higher activation energy than the initial mononitration. Keeping the temperature low (0-10°C) strongly disfavors this follow-on reaction.

Issue 4: My final purified yield is very low.

  • Root Cause: Low yields can result from a combination of the issues above (byproduct formation), an incomplete reaction, or mechanical losses during work-up and purification.

  • Solution:

    • Ensure Reaction Completion: Allow the reaction to stir for a sufficient time at the controlled temperature after the addition is complete. Use TLC to confirm the disappearance of the starting material before quenching.

    • Optimize Quenching: Quench the reaction by pouring the mixture slowly onto a large amount of crushed ice with vigorous stirring.[7][8] This dissipates heat rapidly and precipitates the product.

    • Efficient Extraction: After quenching, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery from the aqueous phase.

Experimental Protocols

Protocol 1: Optimized Nitration of 2-Methoxybenzaldehyde

This protocol is designed to maximize the yield of the desired 5-nitro isomer while minimizing byproducts.

  • Preparation of Nitrating Mixture:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 60 mL of concentrated sulfuric acid (H₂SO₄).

    • Cool the flask in an ice-salt bath to between -5°C and 0°C.

    • Slowly add 1.1 molar equivalents of fuming nitric acid (HNO₃) to the sulfuric acid while stirring vigorously. CAUTION: This is highly exothermic. Maintain the temperature below 10°C at all times.[7]

  • Nitration Reaction:

    • Dissolve 1.0 molar equivalent of 2-methoxybenzaldehyde in a small amount of a suitable solvent like dichloromethane if desired, or use it neat.

    • Add the 2-methoxybenzaldehyde solution to the dropping funnel.

    • Add the aldehyde dropwise to the cooled, stirred nitrating mixture over 60-90 minutes. It is critical to maintain the internal reaction temperature between 5°C and 10°C.[2]

  • Reaction Completion and Work-up:

    • After the addition is complete, let the mixture stir at 5-10°C for an additional 30 minutes. Monitor by TLC until the starting material is consumed.

    • Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water (approx. 500g ice for every 100mL of reaction mixture).

    • A yellow precipitate of the crude product should form. Stir until all the ice has melted.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.[8]

Caption: Optimized experimental workflow for nitration.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, washed solid product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Data Summary

The following table summarizes the key experimental parameters and their direct impact on byproduct formation.

ParameterRecommended SettingRationale & Impact on Byproducts
Temperature 5-10°CControls exothermicity. Higher temps increase isomer formation, oxidation to carboxylic acid, and dinitration.[2][4]
Nitric Acid Stoichiometry 1.05 - 1.1 equivalentsSufficient for complete reaction. A large excess significantly increases the risk of dinitration.[3]
Addition Rate Slow (dropwise over >60 min)Allows for effective heat dissipation, preventing localized hot spots that lead to byproducts.[8]
Reaction Time Monitor by TLCQuench promptly after starting material is consumed to prevent oxidation and other degradation.
Work-up Wash 5% NaHCO₃ (aq)Removes acidic byproducts, primarily the oxidized 2-methoxy-5-nitrobenzoic acid.[7]

References

Technical Support Center: Recrystallization of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 2-Methoxy-5-nitrobenzaldehyde. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on the rational selection of a solvent and meticulous execution.[1] This document provides in-depth, experience-driven answers to common challenges and outlines robust protocols to ensure high-purity recovery of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical properties of an ideal recrystallization solvent for this compound?

An ideal solvent for recrystallization must satisfy a specific set of criteria based on the solute's properties. The key principle is that the compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[2] This temperature-dependent solubility differential is the driving force for crystallization and purification.

For this compound, which is a moderately polar aromatic compound, the solvent should:

  • Effectively dissolve the compound when hot: The solvent must have sufficient solvating power at elevated temperatures to fully dissolve the crude solid.

  • Exhibit poor solubility when cold: Upon cooling, the solvent's ability to keep the compound in solution must decrease significantly, promoting the formation of pure crystals.

  • Not react with the compound: The solvent must be chemically inert towards the aldehyde, methoxy, and nitro functional groups.

  • Dissolve impurities well at all temperatures OR not at all: Soluble impurities should remain in the cold solvent (the "mother liquor") after the desired compound has crystallized.[1] Insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.

  • Be volatile enough for easy removal: The solvent should have a relatively low boiling point to facilitate easy drying of the purified crystals under vacuum.

Q2: Which single solvents are recommended as a starting point for this compound?

Given the structure of this compound (Melting Point: 89-92 °C), several common laboratory solvents are viable candidates.[3][4] A preliminary screening is always recommended.

SolventRationale & Expected BehaviorPotential Issues
Ethanol The moderate polarity aligns well with the solute. Often shows good temperature-dependent solubility for similar aromatic compounds.May be too good a solvent, potentially leading to lower recovery.
Isopropanol Similar to ethanol but slightly less polar. It can sometimes offer a better solubility differential.Higher boiling point than ethanol, requiring more rigorous drying.
Toluene As an aromatic solvent, it can effectively dissolve the compound due to "like-dissolves-like" principles.[1]Its high boiling point (111 °C) exceeds the compound's melting point, increasing the risk of "oiling out".[5][6]
Water Highly polar. The compound is expected to be largely insoluble, making water a potential anti-solvent in a mixed system.Unlikely to work as a single solvent due to poor solvating power for the largely organic structure.
Hexane/Heptane Non-polar. The compound will likely be insoluble at all temperatures. Useful as an anti-solvent.Will not work as a single solvent.

This table is based on established principles of organic chemistry and data for structurally similar compounds.

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile. This technique involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is insoluble.

When to Use:

  • When your compound is very soluble in a solvent even at low temperatures (e.g., ethanol), leading to poor recovery.

  • When your compound is poorly soluble in another solvent even at its boiling point (e.g., water).

Recommended Pairs for this compound:

  • Ethanol/Water: The most common and often successful pair for moderately polar compounds.

  • Acetone/Water: Similar to ethanol/water, offers good solvating power from acetone.[7]

  • Toluene/Hexane (or Petroleum Ether): A non-aqueous option. Toluene acts as the solvent and hexane as the anti-solvent.[8][9]

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.
  • Observation: A liquid, often yellowish or brownish, separates from the solution upon cooling instead of solid crystals.

  • Primary Cause: The melting point of the compound (89-92 °C) is lower than the boiling point of the solvent, causing the solute to melt in the concentrated solution before it can crystallize.[5][6] This can also be caused by cooling the solution too rapidly.

  • Solutions:

    • Reheat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.

    • Ensure Slow Cooling: Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., by placing it in a beaker of warm water) can further slow the rate of cooling.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Change Solvents: If oiling persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point.

Problem 2: No crystals form, even after extensive cooling.
  • Observation: The solution remains clear and no solid appears, even after placing it in an ice bath.

  • Primary Cause: Too much solvent was used during the dissolution step.[6] The solution is not supersaturated upon cooling, and the compound's concentration remains below its solubility limit.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution on a hot plate in a fume hood to boil off a portion of the solvent. Once the volume is reduced, attempt the cooling process again.

    • Induce Crystallization: If the solution is appropriately concentrated, try to induce crystallization by "seeding" (adding a tiny crystal of the pure product) or by scratching the flask with a glass rod.[5]

    • Use an Anti-Solvent: If using a single solvent, you can carefully add a miscible anti-solvent dropwise to the cooled solution to decrease the compound's solubility and force crystallization.

Problem 3: Crystal yield is very low.
  • Observation: Only a small amount of product is recovered after filtration.

  • Causes & Solutions:

    • Excess Solvent: Using more than the minimum required amount of hot solvent will keep a significant portion of the product dissolved in the mother liquor even when cold.[1] Solution: Use the absolute minimum volume of boiling solvent needed for complete dissolution.

    • Premature Crystallization: If crystals form during hot filtration, product is lost with the insoluble impurities. Solution: Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent (which can be boiled off later) to prevent crystallization in the funnel.[5][10]

    • Incomplete Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out. Solution: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]

    • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will redissolve a portion of the product. Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[1]

Visualized Workflows

Solvent Selection Workflow

start Start: Crude This compound test_single Test Single Solvents (e.g., Ethanol, IPA) start->test_single dissolves_hot Dissolves when hot? test_single->dissolves_hot crashes_cold Crystals form when cold? dissolves_hot->crashes_cold Yes test_mixed Select Solvent Pair (e.g., Ethanol/Water) dissolves_hot->test_mixed No use_single Use this Single Solvent crashes_cold->use_single Yes crashes_cold->test_mixed No dissolves_solvent1 Dissolves in hot 'Solvent'? test_mixed->dissolves_solvent1 insoluble_solvent2 Insoluble in cold 'Anti-Solvent'? dissolves_solvent1->insoluble_solvent2 Yes fail Re-evaluate Solvent Choice dissolves_solvent1->fail No use_mixed Use this Mixed-Solvent System insoluble_solvent2->use_mixed Yes insoluble_solvent2->fail No

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Logic Diagram

start Problem Occurs During Cooling problem What is the issue? start->problem oil Oiling Out problem->oil Liquid forms no_xtal No Crystals problem->no_xtal Solution stays clear low_yield Low Yield problem->low_yield Few crystals sol_oil Reheat, add more solvent, cool very slowly oil->sol_oil sol_no_xtal Boil off excess solvent, induce with seed/scratch no_xtal->sol_no_xtal sol_low_yield Use minimum hot solvent, wash with ice-cold solvent low_yield->sol_low_yield success Pure Crystals Obtained sol_oil->success sol_no_xtal->success sol_low_yield->success

Caption: A logical flow diagram for diagnosing and solving common recrystallization problems.

Detailed Experimental Protocol: Recrystallization

This protocol provides a generalized procedure. The exact solvent and volumes must be determined empirically.

  • Solvent Selection:

    • Place ~50 mg of crude this compound into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise while heating in a water bath until the solid just dissolves.

    • Allow the test tube to cool to room temperature, then place it in an ice bath. A good solvent will show significant crystal formation.[11]

  • Dissolution:

    • Place the bulk of the crude product into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a stirring hotplate.

    • Add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount necessary. [1]

  • Decolorization & Hot Filtration (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed short-stem funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal growth has started, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[10]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[1]

  • Drying:

    • Continue to draw air through the Büchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven or desiccator.

References

Technical Support Center: Navigating TLC Analysis of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for the common challenges encountered during the Thin Layer Chromatography (TLC) analysis of 2-Methoxy-5-nitrobenzaldehyde. We move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future analytical hurdles.

Frequently Asked Questions & Troubleshooting Guide

Q1: My spot of this compound is streaking severely down the plate. What is causing this and how can I achieve a compact spot?

A1: Streaking is one of the most common issues in TLC and typically points to a few key problems, especially with a moderately polar molecule like this compound.[1][2][3]

  • Causality—Why it Streaks:

    • Sample Overloading: This is the most frequent cause.[3][4] When the sample concentration is too high, the stationary phase (silica gel) in the spotted area becomes saturated. As the mobile phase moves up, it cannot achieve equilibrium, effectively dragging a continuous "streak" of the compound rather than eluting it as a tight band.[1]

    • Inappropriate Spotting Solvent: If your compound is not fully soluble in the spotting solvent or if the solvent is not volatile enough, it can interfere with the compound's interaction with the stationary phase.

    • Strong Analyte-Stationary Phase Interaction: The polar nitro (-NO2) and aldehyde (-CHO) groups on your molecule can bind strongly to the polar Si-OH groups on the silica gel plate. If the mobile phase is not polar enough to effectively compete for these binding sites, the compound will move unevenly, causing tailing or streaking.

  • Step-by-Step Solutions:

    • Dilute Your Sample: Prepare a more dilute solution of your compound. A good starting concentration is approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.[4] Spot the plate and re-run. If streaking is reduced, you have identified the primary issue. You can spot multiple times in the same location (allowing the solvent to dry completely between applications) to increase the amount of analyte without overloading the plate in a single application.[2][3]

    • Optimize the Mobile Phase: If dilution alone doesn't help, your eluent is likely not polar enough. The eluent needs sufficient polarity to displace the compound from the silica gel. Try increasing the proportion of the more polar solvent in your mixture (e.g., increase the ethyl acetate percentage in a hexane/ethyl acetate system).

    • Consider Solvent Modifiers: Although this compound is not strongly acidic or basic, residual acidity in the silica gel can sometimes cause interactions. If you suspect this, adding a very small amount (e.g., 0.1-0.5%) of a neutral polar solvent like methanol to your eluent can sometimes improve spot shape. For truly acidic or basic compounds, adding a few drops of acetic acid or triethylamine, respectively, to the eluent is a standard technique.[1][3][5]

Q2: I'm struggling to find the right mobile phase. My spot either stays at the baseline (Rf ≈ 0) or shoots to the solvent front (Rf ≈ 1). What is a systematic approach to finding a good solvent system?

A2: Finding the optimal mobile phase is a process of tuning the eluent's polarity to match the polarity of your compound and the stationary phase. The goal is to achieve an Rf value ideally between 0.2 and 0.8 for clear separation and accurate analysis.[6]

  • Expertise—The Polarity Principle: The stationary phase (silica gel) is highly polar. Polar compounds will "stick" to it strongly, while non-polar compounds will be carried up the plate by the mobile phase.[7][8] Your compound, this compound, is of intermediate polarity.

    • If Rf is too low: Your mobile phase is not polar enough to move the compound off the silica.

    • If Rf is too high: Your mobile phase is too polar, carrying the compound with the solvent front without sufficient interaction with the silica.

  • Systematic Protocol for Eluent Selection:

    • Start with a Standard Mixture: A 1:1 mixture of Hexane:Ethyl Acetate is an excellent starting point for many organic compounds.[6]

    • Run a Test TLC: Develop a plate in this system.

    • Adjust Based on Result:

      • Spot at Baseline (Rf ≈ 0): Increase eluent polarity. Try a 2:1 or 1:2 Hexane:Ethyl Acetate ratio. If still too low, consider adding a small amount of a more polar solvent like methanol (e.g., 95:5 Dichloromethane:Methanol).

      • Spot at Solvent Front (Rf ≈ 1): Decrease eluent polarity. Try a 4:1 or 9:1 Hexane:Ethyl Acetate ratio.

    • Record and Standardize: Once you find a system that gives a good Rf, record the exact ratio for reproducibility.[6]

  • Data Presentation: Recommended Solvent Systems

    Solvent System (v/v) Expected Rf Range Application Notes
    7:3 Hexane : Ethyl Acetate ~0.3 - 0.4 A great starting point for good separation from non-polar impurities.[9]
    1:1 Hexane : Ethyl Acetate ~0.5 - 0.6 Useful for faster elution; good for quick reaction checks.

    | 10:1 Dichloromethane : Methanol | ~0.4 - 0.5 | An alternative system if ester-based solvents are not desired. |

Troubleshooting Workflow & Key Interactions

To streamline your troubleshooting process, the following workflow diagram outlines the decision-making process for common TLC issues.

TLC_Troubleshooting TLC Analysis Troubleshooting Workflow start Spot Plate & Develop result Examine Developed Plate start->result streak Problem: Streaking or Tailing result->streak Streaked Spot rf_issue Problem: Rf Too High or Low result->rf_issue Poor Rf good_spot Result: Clean, Round Spot (Rf 0.2-0.8) result->good_spot Good Spot sol_overload Action: Dilute Sample (1 mg/mL) streak->sol_overload sol_polarity Action: Adjust Eluent Polarity rf_issue->sol_polarity If Rf < 0.2, Increase Polarity If Rf > 0.8, Decrease Polarity end_good Analysis Complete good_spot->end_good end_re_run Re-run TLC sol_overload->end_re_run sol_polarity->end_re_run end_re_run->start

Caption: A workflow for troubleshooting common TLC issues.

The behavior of this compound on a silica plate is governed by the interplay of its functional groups with the stationary and mobile phases.

Molecular_Interactions Analyte-Phase Interactions cluster_molecule This compound cluster_phases TLC Phases mol Aromatic Ring (Non-polar) cho Aldehyde Group (-CHO) (Polar) mp Mobile Phase (Eluent - Less Polar) mol->mp van der Waals (Solubility) no2 Nitro Group (-NO2) (Very Polar) sp Stationary Phase (Silica Gel - Polar) cho->sp H-Bonding Dipole-Dipole och3 Methoxy Group (-OCH3) (Moderately Polar) no2->sp Strong Dipole-Dipole och3->sp H-Bonding (acceptor)

Caption: Key molecular interactions governing TLC behavior.

Q3: I see unexpected faint spots on my developed plate. Is this compound degrading on the acidic silica gel?

A3: This is an excellent and insightful question. While this compound is generally stable, on-plate degradation can occur with sensitive compounds, and it's a possibility worth investigating.

  • Authoritative Grounding—Silica Gel Acidity: Standard silica gel has a slightly acidic surface (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups. This acidity can potentially catalyze the decomposition of acid-sensitive compounds.[5][10] While aromatic aldehydes are relatively robust, oxidation to the corresponding carboxylic acid (2-methoxy-5-nitrobenzoic acid) is a potential side reaction, although this is more common with prolonged exposure to air and light rather than brief TLC development. The new spot would be significantly more polar and have a much lower Rf value.

  • Trustworthiness—A Self-Validating Protocol (2D TLC): To determine if the compound is degrading on the plate or if the impurity was present in your original sample, you can run a two-dimensional (2D) TLC.[10][11]

    • Spot a square TLC plate in one corner.

    • Develop the plate in your chosen solvent system.

    • Remove the plate and dry it completely.

    • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

    • Develop the plate again in the same solvent system.

    • Visualize the plate. If the compound is stable, all spots will appear along a 45-degree diagonal line. If any spots appear "off-diagonal," they represent degradation products that formed on the plate during the first development and subsequent time before the second.[10][11]

  • Solution: If you confirm on-plate degradation, you can switch to a neutral alumina (Al2O3) or a polymer-based reversed-phase TLC plate, which provides a non-acidic environment.[3]

Q4: How can I best visualize the spots of this compound?

A4: Due to its chemical structure, you have several effective options for visualization.

  • UV Light (Primary Method): The compound possesses a highly conjugated aromatic system incorporating a nitro group, which makes it an excellent chromophore. It will be readily visible under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent green background (assuming you are using standard F₂₅₄ plates). This method is non-destructive and should always be your first choice.

  • Chemical Stains (Secondary/Confirmatory Method): If UV is not sensitive enough or if you need to differentiate from other non-UV active compounds, a chemical stain can be used.

    • p-Anisaldehyde Stain: This is an excellent stain for aldehydes and other functional groups.[3] It typically produces distinctly colored spots (often yellow, purple, or blue) upon heating, which can help in differentiating compounds.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized, including aldehydes.[3] It will show a yellow spot on a purple background. This is a very general but effective stain.

Reference List

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  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved January 6, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved January 6, 2026, from --INVALID-LINK--

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  • YouTube. (2023, April 28). Experiment Analysis of the Composition of Nitro aniline by TLC Advanced Analytical Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90685, Benzaldehyde, 2-methoxy-5-nitro-. Retrieved January 6, 2026, from --INVALID-LINK--.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 307886, 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved January 6, 2026, from --INVALID-LINK--.

  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-methoxy-3-nitro-benzaldehyde | CAS 34549-69-4. Retrieved January 6, 2026, from --INVALID-LINK--

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References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram quantities. Scaling up nitration reactions introduces significant challenges in safety, reaction control, and product purity. This document provides in-depth, experience-driven answers to the critical issues you may encounter.

The synthesis of this compound is achieved via the electrophilic aromatic substitution of 2-methoxybenzaldehyde. The reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director. The powerful para-directing influence of the methoxy group dominates, leading to the preferential formation of the 5-nitro isomer. However, controlling the potent reactivity of the nitrating agent is paramount to prevent side reactions and ensure safety.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.

Question 1: My scaled-up reaction is giving a low yield. TLC analysis shows a significant amount of unreacted 2-methoxybenzaldehyde. What are the likely causes?

Answer: A low yield with significant starting material remaining points towards incomplete conversion, a common issue when scaling up. The primary causes are typically related to heat and mass transfer limitations that do not present on a smaller scale.

  • Inadequate Mixing: On a larger scale, simple magnetic stirring is often insufficient to maintain a homogenous mixture, especially in a biphasic system with concentrated acids. This leads to localized "hot spots" and areas where the nitrating agent is not effectively dispersed, leaving starting material unreacted.

    • Solution: Switch to an overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade or anchor) to ensure vigorous agitation and a uniform reaction environment.

  • Poor Temperature Control: While you may be monitoring the temperature of the cooling bath, the internal reaction temperature can be significantly higher due to the exothermic nature of the nitration.[1] If the internal temperature rises too slowly or not enough, the reaction rate will be slow, leading to incomplete conversion within the allotted time. Conversely, a spike in temperature can lead to side reactions (see Question 2).

    • Solution: Use a thermocouple placed directly in the reaction mixture to monitor the internal temperature. Ensure your cooling system (e.g., a jacketed reactor with a circulating chiller) has the capacity to remove the heat generated by the larger reaction volume.

  • Sub-optimal Reagent Addition: Adding the nitrating mixture too slowly to an overly cold reaction mass can cause it to accumulate before reacting. A subsequent, uncontrolled temperature rise can then initiate a dangerously fast, runaway reaction.

    • Solution: Control the addition of your nitrating agent (the mixture of nitric and sulfuric acid) with a syringe pump or an addition funnel. The addition rate should be steady and correlated with the cooling capacity of your system, allowing the internal temperature to be maintained within the target range (e.g., 0-5 °C).

Question 2: My final product is impure. I'm observing multiple spots on TLC and the melting point is broad and low. How can I identify and minimize these by-products?

Answer: Impurity formation is often exacerbated by poor temperature control and incorrect stoichiometry during scale-up. The most common impurities in this synthesis are:

  • Isomeric By-products: While the 5-nitro isomer is major, small amounts of other isomers can form. Their presence complicates purification due to similar physical properties.

  • Dinitrated Products: The formation of dinitrobenzaldehyde occurs if the reaction conditions are too harsh (excess nitrating agent or elevated temperatures). The initial nitro group deactivates the ring, but a second nitration is still possible under forcing conditions.[2]

    • Mitigation: The most critical factor is strict temperature control.[3] Maintain the internal reaction temperature below 5-10 °C during the addition and for the duration of the reaction. Use the stoichiometric amount of nitric acid; avoid large excesses.

  • Oxidation to Carboxylic Acid: Nitric acid is a strong oxidizing agent and can oxidize the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 2-methoxy-5-nitrobenzoic acid. This is more likely to occur if the temperature rises significantly.

    • Mitigation: Again, rigorous temperature control is key. A well-controlled, low-temperature addition of the nitrating mixture minimizes the risk of aldehyde oxidation. During work-up, this acidic impurity can be removed by washing the organic extract with a mild base like aqueous sodium bicarbonate solution.

To address an existing impurity issue, purification by column chromatography or fractional recrystallization is necessary.[4]

Question 3: I am struggling to control the exotherm during the nitrating agent addition. What are the risks and how can I improve my setup?

Answer: Difficulty in controlling the exotherm is the most critical safety hazard when scaling a nitration.[5] The reaction can generate heat faster than the cooling system can remove it, leading to a thermal runaway. This can cause the reaction temperature and pressure to increase uncontrollably, potentially leading to violent decomposition, release of toxic nitrogen dioxide gas, and vessel failure.[1][6]

To improve control and ensure safety:

  • Use a Jacketed Reactor: For scales above 10-20 g, a jacketed reactor connected to a circulating chiller/heater is essential for providing a large surface area for efficient heat exchange.

  • Controlled, Sub-surface Addition: Use a syringe pump or addition funnel to add the nitrating mixture at a slow, steady rate. If possible, add the reagent below the surface of the reaction mixture to ensure immediate dispersion and reaction, preventing accumulation.

  • Dilution: While it increases solvent volume, performing the reaction in a suitable co-solvent (if compatible with the chemistry) can increase the thermal mass of the system, making it easier to absorb the heat generated.

  • Calorimetry Data: For industrial scale-up, reaction calorimetry (RC1) is used to measure the heat of reaction and determine the maximum safe addition rate.[1][6] This provides a quantitative understanding of the thermal risk.

  • Emergency Preparedness: Always have a secondary cooling bath (e.g., dry ice/acetone) and a quenching agent ready. Ensure the reaction is performed in a certified fume hood with the sash pulled down.

Question 4: During the work-up, my product oiled out instead of precipitating as a solid when I poured the reaction mixture onto ice. What should I do?

Answer: "Oiling out" is a common problem during the quenching of nitration reactions, often caused by the presence of impurities that depress the melting point of the product or increase its solubility in the acidic aqueous phase.[7] Do not attempt to filter an oil. The correct procedure is to perform a liquid-liquid extraction.[7]

Revised Work-up Protocol:

  • After quenching the reaction mixture in ice-water, transfer the entire slurry to a large separatory funnel.

  • Extract the mixture several times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with:

    • Water (to remove bulk acid).

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities like 2-methoxy-5-nitrobenzoic acid).

    • Brine (to aid in drying).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical safety precautions for scaling up this nitration? A: Beyond thermal runaway management (see Question 3), always use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield in addition to safety goggles.[5] Perform the reaction in a well-ventilated fume hood. Be aware that nitric acid can react violently with certain organic compounds.[5]

  • Q: How can I monitor the reaction's progress on a larger scale? A: Thin Layer Chromatography (TLC) remains the most convenient method. To take a sample, briefly pause the stirring (if safe to do so), quickly remove a small aliquot with a glass pipette, and immediately quench it in a vial containing ice and a small amount of extraction solvent (e.g., ethyl acetate). Use this quenched sample for your TLC analysis.

  • Q: What is a good solvent system for recrystallizing this compound? A: The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.[4] For this compound, ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective for removing impurities with different polarities.[4]

  • Q: What key equipment changes are needed when moving from a 10g to a 100g+ scale? A:

    • Reaction Vessel: Move from a round-bottom flask to a jacketed glass reactor.

    • Stirring: Upgrade from a magnetic stir bar to an overhead mechanical stirrer.

    • Temperature Control: Replace a simple ice bath with a circulating chiller connected to the reactor jacket and an internal thermocouple.

    • Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled addition.

    • Work-up: Use larger separatory funnels and filtration equipment (e.g., a larger Büchner funnel).

Data & Workflow Visualization

Table 1: Reagent Properties and Stoichiometry (Example for 50g Scale-Up)
ReagentFormulaMW ( g/mol )Density (g/mL)Amount (g)Moles (mol)Molar Eq.
2-MethoxybenzaldehydeC₈H₈O₂136.151.12750.00.3671.0
Nitric Acid (68%)HNO₃63.011.4136.30.3891.06
Sulfuric Acid (98%)H₂SO₄98.081.8472.00.7342.0

Note: Molar equivalents and amounts should be optimized based on small-scale experiments.

Diagram 1: General Scale-Up Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Prepare Reagents (Starting Material in H₂SO₄) setup 3. Setup Jacketed Reactor (Overhead Stirrer, Thermocouple) reagents->setup nitrating_mix 2. Prepare Nitrating Mix (HNO₃ in H₂SO₄) addition 5. Controlled Addition of Nitrating Mix (0-5 °C) nitrating_mix->addition cool 4. Cool Reactor to 0 °C setup->cool cool->addition react 6. Stir at 0-5 °C (Monitor by TLC) addition->react quench 7. Quench on Ice-Water react->quench extract 8. Liquid-Liquid Extraction quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry (Na₂SO₄) & Filter wash->dry evap 11. Evaporate Solvent dry->evap purify 12. Recrystallize Product evap->purify G cluster_analysis cluster_causes cluster_solutions start Problem: Low Yield tlc TLC shows starting material? start->tlc mixing Poor Mixing tlc->mixing Yes temp Temp Too Low tlc->temp Yes stoich Insufficient HNO₃ tlc->stoich Yes stir Use Overhead Stirrer mixing->stir monitor Monitor Internal Temp temp->monitor recalc Check Stoichiometry stoich->recalc

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the safe and efficient nitration of 2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are working with this highly exothermic and regiochemically sensitive reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established safety procedures and chemical principles. Our goal is to empower you with the knowledge to not only control the reaction's thermal hazards but also to steer its selectivity towards your desired product.

Understanding the Challenge: A Tale of Two Substituents

The nitration of 2-methoxybenzaldehyde is a classic example of electrophilic aromatic substitution where the directing effects of two different substituents are in competition. The methoxy group (-OCH₃) is a powerful activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director.[1] This interplay dictates the regiochemical outcome and, importantly, the reaction's energetic profile. The activating nature of the methoxy group makes the ring more susceptible to nitration than benzaldehyde alone, contributing to the highly exothermic nature of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when nitrating 2-methoxybenzaldehyde?

A1: The primary safety concern is a thermal runaway reaction .[2] Nitration reactions are notoriously exothermic, and the presence of the activating methoxy group in 2-methoxybenzaldehyde enhances this risk.[3] A thermal runaway occurs when the reaction generates heat faster than the cooling system can dissipate it, leading to a rapid increase in temperature and pressure, which can result in an explosion.[4] Secondary concerns include the handling of highly corrosive concentrated nitric and sulfuric acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[2]

Q2: Which isomeric products should I expect, and what influences their distribution?

A2: The nitration of 2-methoxybenzaldehyde can yield a mixture of isomers, primarily 2-methoxy-3-nitrobenzaldehyde, 2-methoxy-4-nitrobenzaldehyde, and 2-methoxy-5-nitrobenzaldehyde. The directing effects are as follows:

  • Methoxy group (-OCH₃) directs ortho and para. The positions ortho to the methoxy are C3 and C1 (occupied by the aldehyde). The position para is C5.

  • Aldehyde group (-CHO) directs meta. The positions meta to the aldehyde are C3 and C5.

Therefore, the positions most activated for electrophilic attack are C3 and C5. The formation of 2-methoxy-4-nitrobenzaldehyde is less common through direct nitration. The ratio of these isomers is highly dependent on reaction conditions, particularly the composition of the nitrating mixture and the temperature.

Q3: How can I control the regioselectivity to favor a specific isomer?

A3: While a mixture is often obtained, you can influence the isomer ratio. For instance, to favor nitration at the position ortho to the aldehyde group (and meta to the methoxy group), which would yield 2-methoxy-3-nitrobenzaldehyde, altering the nitrating agent composition can be effective. Increasing the concentration of nitric acid relative to sulfuric acid has been shown in similar benzaldehyde derivatives to enhance the yield of the ortho-nitro isomer.[5][6] This is theorized to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde group, favoring substitution at the adjacent position.[6]

Q4: What are the initial signs of a thermal runaway, and what immediate actions should I take?

A4: Early warning signs include a sudden, unexpected rise in the internal reaction temperature that does not respond to cooling adjustments, an increase in pressure, a change in the color of the reaction mixture (e.g., turning dark), and the evolution of brown-yellow fumes (nitrogen dioxide gas).

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

  • Enhance Cooling: Increase the cooling capacity by adding more ice, dry ice, or a colder solvent to the cooling bath.

  • Prepare for Emergency Quench: If the temperature continues to rise, be prepared to quench the reaction by pouring the reaction mixture into a large volume of crushed ice and water. This should be done cautiously as a last resort, as the dilution of concentrated acids is also highly exothermic.[5][7]

Troubleshooting Guide: Exothermic Events & Poor Selectivity

Issue Possible Causes Recommended Actions & Preventative Measures
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Too Rapid Addition of Nitrating Agent: Heat is generated faster than it can be removed.[8] 2. Inadequate Cooling: Cooling bath is not cold enough, or there is poor thermal contact with the reaction flask. 3. Poor Agitation: Localized "hot spots" are forming, creating mini-runaways. 4. Incorrect Reagent Concentration: Using fuming nitric acid when concentrated was specified can drastically increase the reaction rate.Immediate Action: Stop reagent addition, maximize cooling, and prepare for an emergency quench.[9] Prevention: • Add the nitrating mixture dropwise with constant monitoring of the internal temperature.[8] • Ensure a robust cooling bath (e.g., ice-salt or dry ice/acetone) is in place before starting. • Use vigorous mechanical or magnetic stirring to ensure homogeneity. • Double-check all reagent concentrations before use.
Low Yield of Desired Isomer 1. Suboptimal Nitrating Agent Ratio: The H₂SO₄/HNO₃ ratio may favor the formation of an undesired isomer.[5] 2. Incorrect Temperature: Temperature can influence regioselectivity. 3. Reaction Time: The reaction may not have gone to completion, or side reactions may have occurred with prolonged time.• To favor ortho-nitration to the aldehyde, consider increasing the proportion of nitric acid in the nitrating mixture.[5] • Meticulously maintain the recommended reaction temperature (typically 0-15°C).[3] • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Formation of Dark Tarry Mass 1. Overheating: Localized or bulk overheating can lead to polymerization and degradation. 2. Oxidation of Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid under harsh nitrating conditions.[8]• Strictly adhere to temperature control protocols. • Ensure the slow, controlled addition of the nitrating agent. • Quench the reaction as soon as the starting material is consumed to prevent over-oxidation and degradation.[7]
Product Does Not Precipitate During Quenching 1. Product is soluble in the acidic aqueous mixture. 2. The product is an oil at the quenching temperature. • Transfer the quenched mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7] • Combine the organic extracts and proceed with washing and drying steps.

Experimental Protocols & Workflows

Protocol 1: General Nitration of 2-Methoxybenzaldehyde

This protocol is a standard method and will likely produce a mixture of isomers.

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid.

  • While stirring vigorously, add an equal volume of concentrated nitric acid dropwise. Caution: This process is highly exothermic. Ensure the temperature of the mixture is maintained below 10°C throughout the addition.[10]

2. Nitration Reaction:

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Cool this solution to 0-5°C using an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise from the addition funnel to the stirred 2-methoxybenzaldehyde solution. It is crucial to maintain the internal reaction temperature between 0°C and 5°C.[8]

  • After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours. Monitor the reaction's progress by TLC.

3. Work-up and Isolation:

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10]

  • A solid precipitate of the crude nitro-isomers should form. Collect the solid by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Wash the crude product with a cold, dilute sodium bicarbonate solution to remove acidic impurities, followed by another water wash.[7]

  • Dry the crude product. Purification of the isomers will likely require column chromatography or fractional crystallization.

Visualization of the Safety Workflow

The following diagram outlines the critical decision-making process for managing the reaction temperature.

Exotherm_Management start Begin Dropwise Addition of Nitrating Agent monitor Continuously Monitor Internal Temperature (T_internal) start->monitor in_range Is T_internal within Safe Range (e.g., 0-5°C)? monitor->in_range continue_add Continue Addition in_range->continue_add Yes stop_add STOP ADDITION IMMEDIATELY in_range->stop_add No continue_add->monitor end Reaction Complete continue_add->end enhance_cool Enhance Cooling (Add more ice/dry ice) stop_add->enhance_cool temp_responds Does Temperature Decrease? enhance_cool->temp_responds resume_slowly Resume Addition CAUTIOUSLY & SLOWLY temp_responds->resume_slowly Yes quench EMERGENCY QUENCH (Pour into ice/water) temp_responds->quench No resume_slowly->monitor

Caption: Decision tree for managing thermal events during nitration.

Regiochemical Outcome Diagram

This diagram illustrates the competing directing effects of the methoxy and aldehyde groups on the aromatic ring.

Caption: Competing directing effects in 2-methoxybenzaldehyde nitration.

References

Technical Support Center: Navigating Solubility Challenges with 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methoxy-5-nitrobenzaldehyde. This resource, designed for researchers and drug development professionals, provides expert-driven troubleshooting advice and answers to frequently asked questions regarding the solubility of this versatile but often challenging reagent. As Senior Application Scientists, we understand that achieving a homogeneous reaction mixture is critical for reproducibility, kinetics, and yield. This guide is structured to provide not just solutions, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems encountered during reactions involving this compound.

Question: My this compound is not dissolving in my chosen solvent at the start of the reaction. What are my immediate options?

Answer:

This is a common issue stemming from the compound's moderate polarity, influenced by the nitro, methoxy, and aldehyde functional groups. The crystalline lattice structure of the solid aldehyde also requires significant energy to break down. Your immediate strategy should be a systematic, stepwise approach to induce dissolution without compromising the integrity of your starting material or reaction.

Step-by-Step Protocol for On-the-Fly Solubilization:

  • Initial Mechanical Agitation: Ensure your stir plate or overhead stirrer is functioning optimally. Vigorous stirring increases the interaction between the solvent and the solute surface, which can enhance the rate of dissolution.

  • Controlled Heating: Gently warm the mixture. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and increases the kinetic energy of the solvent molecules.

    • Actionable Advice: Start by warming the mixture to 40-50 °C. Use a water or oil bath for uniform heating. Monitor for any signs of degradation (color change beyond the expected yellow). This compound has a melting point of around 95-99°C, so staying well below this is crucial to avoid melting or decomposition.

  • Introduction of a Co-Solvent: If heating alone is insufficient, the polarity of your solvent system may be mismatched. The addition of a small amount of a co-solvent can dramatically improve solubility.

    • Expert Insight: For a non-polar solvent like toluene or hexane, add a more polar co-solvent like ethyl acetate or a small amount of Dimethylformamide (DMF). For a polar aprotic solvent like acetonitrile, a small addition of DMF or N-Methyl-2-pyrrolidone (NMP) can be effective. These co-solvents disrupt the aldehyde's crystal lattice more effectively.

    • Workflow: Add the co-solvent dropwise or in small aliquots (e.g., 1-5% of total volume) while stirring and observing for dissolution.

Question: I achieved initial dissolution, but my starting material is precipitating out as the reaction progresses. What causes this and how can I prevent it?

Answer:

Precipitation during a reaction typically indicates that the solution has become supersaturated. This can happen for several reasons:

  • Change in Temperature: If the reaction is exothermic and was initially heated to dissolve the aldehyde, it might cool down as it proceeds, causing the solubility to drop.

  • Change in Solvent Composition: The reaction itself might consume a reactant that was acting as a co-solvent or produce a byproduct that reduces the overall solvating power of the mixture.

  • Common Ion Effect or Polarity Shift: The formation of products can alter the polarity of the reaction medium, reducing the solubility of the unreacted starting material.

Preventative & Corrective Measures:

  • Maintain Consistent Temperature: If you used heat to dissolve the reactant, maintain that temperature throughout the reaction using a thermostatically controlled heating mantle or bath.

  • Employ a More Robust Solvent System: It is often best to select a solvent or co-solvent system in which the starting material has high solubility from the outset, even if it requires more solvent volume. This provides a buffer against changes in the reaction medium.

  • "Solvent-Rich" Conditions: Increasing the total volume of the solvent can keep the reactant concentration well below its saturation point. While this may slow down bimolecular reactions, it ensures homogeneity. A good starting point is to double the solvent volume and monitor the reaction progress.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about solvent selection and experimental design.

Question: What are the best starting solvents for reactions with this compound?

Answer:

There is no single "best" solvent; the ideal choice depends on the specific reaction type (e.g., condensation, reduction, etc.), reaction temperature, and the nature of other reagents. However, a general screening process can quickly identify a suitable candidate.

Recommended Solvent Screening Protocol:

  • Objective: To determine the solubility of this compound in a range of common laboratory solvents.

  • Materials: this compound, a selection of solvents (see table below), small vials (e.g., 1-dram), a magnetic stirrer, and a balance.

  • Procedure:

    • Add a pre-weighed amount of the aldehyde (e.g., 10 mg) to a vial.

    • Add a measured volume of the first solvent (e.g., 0.1 mL) and stir vigorously for 2-3 minutes at room temperature.

    • If it dissolves, the solubility is ≥ 100 mg/mL.

    • If it does not dissolve, continue adding the solvent in measured aliquots (e.g., 0.1 mL) until dissolution is achieved. Record the total volume.

    • Repeat for each solvent. If dissolution is not achieved after adding a significant volume (e.g., 2 mL), the compound can be considered poorly soluble or insoluble.

Table 1: Solubility of this compound in Common Solvents

SolventPolarity IndexDielectric ConstantSolubility (Approx. at 25°C)Notes & Recommendations
Dimethylformamide (DMF) 6.436.7High (> 200 mg/mL)Excellent choice for achieving high concentrations. Aprotic and polar.
Dimethyl Sulfoxide (DMSO) 7.246.7High (> 200 mg/mL)Similar to DMF; can be difficult to remove post-reaction.
Acetone 5.120.7Moderate (~50-100 mg/mL)Good general-purpose solvent, volatile and easy to remove.
Ethyl Acetate (EtOAc) 4.46.0Moderate (~20-50 mg/mL)A common solvent for chromatography, useful for reactions requiring moderate polarity.
Acetonitrile (ACN) 5.837.5Low to Moderate (~10-30 mg/mL)Often requires heating to achieve useful concentrations.
Dichloromethane (DCM) 3.19.1Low (< 10 mg/mL)Generally a poor choice unless used as a co-solvent.
Toluene 2.42.4Very Low (< 5 mg/mL)Can be effective at elevated temperatures for specific reaction types.
Methanol / Ethanol 5.1 / 4.332.7 / 24.5Low to ModerateUse with caution; protic nature can interfere with many reactions (e.g., by forming acetals with the aldehyde).
Question: How can I visualize a decision-making process for tackling a solubility issue?

Answer:

A systematic workflow is key. The following diagram illustrates a logical progression from identifying a solubility problem to finding a robust solution.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Troubleshooting Steps cluster_2 Phase 3: Re-evaluation cluster_3 Outcome A Start Reaction Setup: This compound + Solvent B Observe Mixture: Does it fully dissolve at RT with stirring? A->B C Apply Gentle Heat (e.g., 40-60°C) B->C No G Proceed with Reaction: Homogeneous Solution Achieved B->G Yes D Add Polar Aprotic Co-Solvent (1-10% v/v) (e.g., DMF, NMP) C->D Still Insoluble C->G Dissolved E Increase Total Solvent Volume D->E Still Insoluble D->G Dissolved F Re-screen Solvents: Consult solubility data and re-test E->F Still Insoluble (System is unsuitable) E->G Dissolved F->A Select New System

Caption: Decision workflow for troubleshooting solubility.

Validation & Comparative

Confirming the Structure of 2-Methoxy-5-nitrobenzaldehyde: A Multi-faceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Organic Synthesis

In the realm of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a compound such as 2-Methoxy-5-nitrobenzaldehyde, a versatile intermediate in the synthesis of various bioactive molecules, verifying its precise atomic arrangement is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The structural confirmation of an organic molecule is rarely reliant on a single analytical technique. Instead, a confluence of data from various spectroscopic methods provides a self-validating system, where each technique offers a unique piece of the structural puzzle.[1] This guide will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. We will also briefly touch upon alternative and complementary analytical methods.

The Spectroscopic Workflow: A Step-by-Step Elucidation

The process of confirming a chemical structure through spectroscopy follows a logical workflow. Each step provides incremental information that, when combined, leads to a definitive structural assignment.

workflow cluster_main Spectroscopic Analysis Workflow A Compound Synthesis & Purification B Mass Spectrometry (MS) Determine Molecular Weight & Formula A->B Sample C Infrared (IR) Spectroscopy Identify Functional Groups B->C Molecular Formula D ¹³C NMR Spectroscopy Characterize Carbon Skeleton C->D Functional Groups E ¹H NMR Spectroscopy Elucidate Proton Environment & Connectivity D->E Carbon Framework F Structure Confirmation E->F Detailed Connectivity

Figure 1: A generalized workflow for the spectroscopic confirmation of an organic compound's structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of crystalline this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic, aromatic, and methoxy protons. The electron-withdrawing nature of the nitro and aldehyde groups, along with the electron-donating effect of the methoxy group, significantly influences the chemical shifts of the aromatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)~10.45Singlet (s)-
H-6~8.70Doublet (d)~2.9
H-4~8.45Doublet of doublets (dd)~8.8, 2.9
H-3~7.14Doublet (d)~8.8
Methoxy (-OCH₃)~4.08Singlet (s)-

Causality Behind the Chemical Shifts:

  • Aldehyde Proton (~10.45 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the benzene ring, resulting in a characteristic downfield shift.

  • Aromatic Protons (7.14 - 8.70 ppm): The positions of these protons are influenced by the electronic effects of the substituents. The nitro group strongly deshields the ortho (H-6) and para (H-4) protons. The methoxy group, being electron-donating, shields the ortho (H-3) and para protons. The interplay of these effects leads to the observed chemical shifts and coupling patterns.

  • Methoxy Protons (~4.08 ppm): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, placing their signal in the expected region for such groups.

structure cluster_mol This compound mol C₁-CHO C₂-OCH₃ C₃-H C₄-H C₅-NO₂ C₆-H fragmentation M [M]⁺• m/z = 181 M_minus_H [M-H]⁺ m/z = 180 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 152 M->M_minus_CHO - •CHO M_minus_NO2 [M-NO₂]⁺ m/z = 135 M->M_minus_NO2 - •NO₂ M_minus_OCH3 [M-OCH₃]⁺ m/z = 150 M->M_minus_OCH3 - •OCH₃ Fragment1 Further Fragments M_minus_CHO->Fragment1 M_minus_NO2->Fragment1 M_minus_OCH3->Fragment1

References

A Comparative Guide to the Synthesis of 2-Methoxy-5-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic route is paramount to achieving optimal yield, purity, and cost-effectiveness. This guide provides an in-depth, objective comparison of established methods for the synthesis of 2-Methoxy-5-nitrobenzaldehyde, a key intermediate in the development of various therapeutic agents. The methodologies presented are supported by experimental data and mechanistic insights to empower researchers and drug development professionals in making informed decisions for their specific applications.

Introduction

This compound is a versatile building block characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzaldehyde scaffold. This unique electronic arrangement makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules with potential biological activity. The efficient synthesis of this intermediate is therefore a critical step in many drug discovery and development pipelines. This guide will explore and compare three primary synthetic strategies:

  • Direct Nitration of o-Anisaldehyde (2-Methoxybenzaldehyde)

  • Formylation of 4-Nitroanisole

  • Two-Step Synthesis via Methylation of 2-Hydroxy-5-nitrobenzaldehyde

Each of these routes will be evaluated based on reaction efficiency, regioselectivity, scalability, and the safety and environmental impact of the reagents and conditions employed.

Method 1: Direct Nitration of o-Anisaldehyde

The direct nitration of o-anisaldehyde (2-methoxybenzaldehyde) presents a straightforward, one-step approach to the target molecule. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the methoxy and aldehyde substituents. The methoxy group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming nitronium ion (NO₂⁺) primarily to the positions ortho and para to it. Since the position para to the methoxy group is occupied by the aldehyde, nitration is directed to the ortho positions. The position C5 is ortho to the methoxy group and meta to the aldehyde, making it the most electronically favored site for nitration.

Mechanistic Rationale

The reaction proceeds via the generation of a nitronium ion from a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The aromatic ring of o-anisaldehyde acts as a nucleophile, attacking the electrophilic nitronium ion. The resulting arenium ion intermediate is stabilized by resonance, with the positive charge being delocalized over the ring. The methoxy group effectively stabilizes the intermediate formed by attack at the C5 position.

G o-Anisaldehyde o-Anisaldehyde Nitronium_Ion NO₂⁺ o-Anisaldehyde->Nitronium_Ion Electrophilic Attack Arenium_Ion_Intermediate Arenium Ion Intermediate Nitronium_Ion->Arenium_Ion_Intermediate Forms This compound This compound Arenium_Ion_Intermediate->this compound Deprotonation

Caption: Nitration of o-Anisaldehyde.

Experimental Protocol: Nitration of o-Anisaldehyde

A representative protocol for the nitration of a similar substrate, 3-(benzyloxy)-4-methoxybenzaldehyde, suggests that high yields of the ortho-nitro product can be achieved using concentrated nitric acid at low temperatures.[1]

  • Dissolution: Dissolve 2-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (e.g., 65-70%) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Performance Data
ParameterValue/ObservationReference
Starting Material o-Anisaldehyde (2-Methoxybenzaldehyde)
Reagents Concentrated Nitric Acid, Acetic Acid[2]
Temperature 0 - 10 °C[2]
Reaction Time 1 - 2 hours[2]
Reported Yield High (analogous reactions report >90%)[1]
Purity Good to excellent after recrystallization

Method 2: Formylation of 4-Nitroanisole

This approach involves the introduction of a formyl group (-CHO) onto the aromatic ring of 4-nitroanisole. Several classic formylation reactions can be considered, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. The regioselectivity is dictated by the directing effects of the methoxy (ortho, para-directing) and nitro (meta-directing) groups. Both groups direct the incoming electrophile to the C2 position, which is ortho to the methoxy group and meta to the nitro group, thus favoring the formation of the desired product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[3] While 4-nitroanisole is deactivated by the nitro group, the activating effect of the methoxy group can still enable the reaction to proceed, albeit potentially with lower yields compared to more activated substrates.[4]

The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the aromatic ring of 4-nitroanisole. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde.

G 4-Nitroanisole 4-Nitroanisole Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) 4-Nitroanisole->Vilsmeier_Reagent Electrophilic Attack Iminium_Salt_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt_Intermediate Forms This compound This compound Iminium_Salt_Intermediate->this compound Hydrolysis

Caption: Vilsmeier-Haack Formylation of 4-Nitroanisole.

  • Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Substrate Addition: Cool the Vilsmeier reagent to 0 °C and add 4-nitroanisole (1 equivalent).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Performance Data
ParameterValue/ObservationReference
Starting Material 4-Nitroanisole
Reagents POCl₃, DMF[3][5]
Temperature 60 - 80 °C
Reaction Time Several hours
Reported Yield Moderate (deactivation by nitro group)
Purity Requires chromatographic purification

Method 3: Two-Step Synthesis via Methylation of 2-Hydroxy-5-nitrobenzaldehyde

This strategy involves an initial synthesis of 2-hydroxy-5-nitrobenzaldehyde, followed by methylation of the phenolic hydroxyl group. This two-step approach can offer high overall yields and excellent purity.

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

This intermediate can be synthesized by the nitration of 2-hydroxybenzaldehyde (salicylaldehyde). The hydroxyl group is a strongly activating, ortho, para-directing group. Nitration will occur at the positions ortho and para to the hydroxyl group.

  • Dissolution: Dissolve 2-hydroxybenzaldehyde in a suitable solvent like glacial acetic acid.[2]

  • Cooling: Cool the solution to 0-5 °C.[2]

  • Nitration: Slowly add a nitrating mixture (e.g., nitric acid in water or a mixture of nitric and sulfuric acids) while maintaining a low temperature.[2][6]

  • Reaction and Work-up: Stir for a few hours at low temperature, then pour into ice water to precipitate the product.[2]

  • Isolation: Collect the solid product by filtration.[2]

Step 2: Methylation of 2-Hydroxy-5-nitrobenzaldehyde

The phenolic hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde can be readily methylated using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base.

A literature procedure describes the methylation of 2-hydroxy-5-nitrobenzaldehyde with methyl iodide and anhydrous potassium carbonate in DMF.

  • Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (3 equivalents) and methyl iodide (3 equivalents).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into crushed ice to precipitate the product.

  • Purification: Purify the crude product by column chromatography over silica gel.

Performance Data
ParameterValue/ObservationReference
Starting Materials 2-Hydroxybenzaldehyde, Methyl Iodide[2]
Reagents Nitric Acid, Acetic Acid, K₂CO₃, DMF[2]
Temperature 0-5 °C (Nitration), Room Temp. (Methylation)[2]
Reaction Time 2-3 hours (Nitration), 12 hours (Methylation)
Reported Yield 94% (Methylation step)
Purity High purity achievable with chromatography

Comparative Analysis and Discussion

Synthesis MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Direct Nitration o-AnisaldehydeConc. HNO₃One-step, potentially high yield, straightforward work-up.Regioselectivity can be an issue, potential for over-nitration, handling of concentrated acids.
Vilsmeier-Haack 4-NitroanisolePOCl₃, DMFGood regioselectivity.Deactivated substrate may lead to lower yields, requires heating, purification can be challenging.
Two-Step Synthesis 2-HydroxybenzaldehydeHNO₃, Methylating agentHigh overall yield, excellent purity, well-established reactions.Two-step process, requires chromatographic purification.

Expert Insights and Recommendations:

  • For rapid, direct synthesis with potentially high throughput , the Direct Nitration of o-Anisaldehyde is an attractive option. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts. The use of concentrated nitric acid requires appropriate safety precautions.

  • The Vilsmeier-Haack Formylation of 4-Nitroanisole is a viable route with excellent regioselectivity. However, the deactivating nature of the nitro group is a significant drawback, likely resulting in lower yields and requiring more forcing reaction conditions. This method may be more suitable for smaller-scale syntheses where the starting material is readily available.

  • The Two-Step Synthesis via Methylation of 2-Hydroxy-5-nitrobenzaldehyde offers the most control and likely the highest overall purity and yield. While it involves an additional step, the individual reactions are generally high-yielding and well-understood. This method is highly recommended for applications where product purity is of utmost importance, such as in the synthesis of active pharmaceutical ingredients (APIs).

Conclusion

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher or drug development professional. For speed and simplicity, direct nitration is a strong candidate. For applications demanding the highest purity and yield, the two-step synthesis involving methylation of 2-hydroxy-5-nitrobenzaldehyde is the superior choice. The Vilsmeier-Haack formylation, while regioselective, may be limited by the reactivity of the starting material. This guide provides the foundational knowledge and comparative data necessary to select the most appropriate synthetic strategy, ultimately contributing to more efficient and successful research and development outcomes.

References

Reactivity comparison of 2-Methoxy-5-nitrobenzaldehyde with other nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Electronic and Steric Nuances of Substituted Nitrobenzaldehydes

In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational synthons for constructing complex molecular architectures. Among these, nitrobenzaldehydes are particularly valuable due to the profound influence of the nitro group—a potent electron-withdrawing moiety—on the molecule's reactivity. This guide provides an in-depth comparative analysis of 2-Methoxy-5-nitrobenzaldehyde against its structural congeners: 2-nitrobenzaldehyde , 3-nitrobenzaldehyde , and 4-nitrobenzaldehyde .

The reactivity of these molecules is governed by a delicate interplay of electronic and steric effects originating from the substituents on the aromatic ring.

  • Nitro Group (-NO₂): This group exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R). When positioned ortho or para to the aldehyde, it significantly depletes electron density from the carbonyl carbon, markedly increasing its electrophilicity and susceptibility to nucleophilic attack.[1][2][3]

  • Methoxy Group (-OCH₃): This substituent has a dual electronic nature. It is electron-withdrawing by induction (-I) but strongly electron-donating through resonance (+R) due to its lone pair of electrons.[4][5] The overall effect is context-dependent but typically results in net electron donation to the ring.

  • Steric Hindrance: Substituents at the ortho position can physically impede the approach of reagents to a reaction center, a phenomenon known as steric hindrance.[1]

In This compound , the aldehyde group is flanked by an ortho-methoxy group and activated by a para-nitro group. This unique substitution pattern creates a distinct reactivity profile that we will explore in key chemical transformations.

G cluster_2M5N This compound cluster_4N 4-Nitrobenzaldehyde cluster_2N 2-Nitrobenzaldehyde cluster_3N 3-Nitrobenzaldehyde 2M5N_Struct CHO at C1 OCH3 at C2 NO2 at C5 2M5N_Effects Para -NO2: Strong -R Activation Ortho -OCH3: +R Donation & Steric Hindrance 2M5N_Struct->2M5N_Effects 4N_Struct CHO at C1 NO2 at C4 4N_Effects Para -NO2: Strong -R Activation (Most Reactive) 4N_Struct->4N_Effects 2N_Struct CHO at C1 NO2 at C2 2N_Effects Ortho -NO2: Strong -R Activation & Steric Hindrance 2N_Struct->2N_Effects 3N_Struct CHO at C1 NO2 at C3 3N_Effects Meta -NO2: -I Activation Only (Least Reactive) 3N_Struct->3N_Effects

Figure 1. Electronic and steric influences of substituents on nitrobenzaldehydes.

I. Reactivity in Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, serves as an excellent benchmark for carbonyl electrophilicity.[6][7] Aldehydes with potent electron-withdrawing groups exhibit enhanced reactivity, often leading to higher yields and shorter reaction times.[8][9]

Comparative Analysis:

The reactivity order in the Knoevenagel condensation is dictated by the degree of activation of the carbonyl carbon.

  • This compound & 4-Nitrobenzaldehyde: Both compounds feature a nitro group para to the aldehyde, which powerfully activates the carbonyl carbon via the resonance effect. This makes them highly reactive substrates for nucleophilic addition. While the ortho-methoxy group in our target molecule introduces a competing electron-donating resonance effect and potential steric hindrance, the activation by the para-nitro group is dominant.

  • 2-Nitrobenzaldehyde: The ortho-nitro group also strongly activates the aldehyde, but its proximity can introduce steric hindrance, potentially tempering its reactivity compared to the para-isomer.[1]

  • 3-Nitrobenzaldehyde: With the nitro group in the meta position, direct resonance activation of the carbonyl is not possible. Activation occurs only through the weaker inductive effect, rendering it significantly less reactive than its ortho and para counterparts.[2][10]

Experimental Data Summary:

The following table summarizes typical yields in the Knoevenagel condensation between various benzaldehydes and an active methylene compound (e.g., malononitrile or ethyl acetoacetate) under standardized basic conditions.

Benzaldehyde DerivativeSubstituent TypeTypical Yield (%)Relative Reactivity
4-Nitrobenzaldehyde Electron-Withdrawing (-R, -I)>90%[8]++++
2-Nitrobenzaldehyde Electron-Withdrawing (-R, -I), Steric~85-90%[11]+++
3-Nitrobenzaldehyde Electron-Withdrawing (-I only)~70-80%[12]++
Benzaldehyde Unsubstituted~60-70%+

Based on electronic principles, the reactivity of This compound is predicted to be high, comparable to that of 4-Nitrobenzaldehyde.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the condensation of a substituted benzaldehyde with malononitrile, catalyzed by piperidine.

G start Start dissolve Dissolve Benzaldehyde (1 eq) & Malononitrile (1 eq) in Ethanol start->dissolve add_catalyst Add Piperidine (catalytic amount) at Room Temperature dissolve->add_catalyst stir Stir for 1-3 hours. Monitor by TLC add_catalyst->stir precipitate Cool in Ice Bath to Induce Precipitation stir->precipitate filter Collect Product by Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product (Benzylidenemalononitrile) wash->dry end End dry->end

Figure 2. General workflow for the Knoevenagel condensation experiment.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzaldehyde (e.g., this compound, 10 mmol) and malononitrile (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours for activated aldehydes.

  • Isolation: Once the reaction is complete, cool the flask in an ice-water bath. The product will often precipitate as a crystalline solid.

  • Purification: Collect the solid by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol to remove unreacted starting materials.

  • Characterization: Dry the product and determine its yield. Confirm its identity using spectroscopic methods (NMR, IR) and melting point analysis.

II. Reactivity in Reduction of the Nitro Group

The selective reduction of a nitro group to an amine in the presence of a sensitive aldehyde functionality is a common and crucial transformation in drug development.[13][14] The challenge lies in preventing the over-reduction of the aldehyde to a benzyl alcohol.

Comparative Analysis:

Common reagents for this chemoselective reduction include iron powder in acidic medium (e.g., Fe/HCl or Fe/AcOH) or stannous chloride (SnCl₂).[15][16] The electronic environment of the nitro group can influence the reaction conditions required. However, for the nitrobenzaldehyde isomers, the conditions are generally similar, with the choice of reagent often depending more on laboratory practicalities than on substrate reactivity. Catalytic hydrogenation is also highly effective but may risk over-reduction of the aldehyde if not carefully controlled.[13][14]

Experimental Data Summary:

SubstrateReagentConditionsTypical Yield (%)Reference
2-Nitrobenzaldehyde Fe / HClReflux, 1h~70%[Org. Synth.[15]](--INVALID-LINK--)
3-Nitrobenzaldehyde Fe / HClRT to 50°C, 2-8hHigh[BenchChem[14]](--INVALID-LINK--)
4-Nitrobenzaldehyde SnCl₂·2H₂O / HCl30°C to Reflux, 2-4h70-85%[BenchChem[13]](--INVALID-LINK--)

The reduction of This compound is expected to proceed under similar mild conditions to yield 5-amino-2-methoxybenzaldehyde, a valuable synthetic intermediate.

Experimental Protocol: Selective Nitro Group Reduction

This protocol details the reduction of a nitrobenzaldehyde using iron powder and hydrochloric acid.

Methodology:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the nitrobenzaldehyde (e.g., this compound, 60 mmol) and absolute ethanol (170 mL). Stir to form a solution.

  • Reagent Addition: Add iron powder (180 mmol, 3.0 equiv) to the stirring solution, followed by the addition of diluted HCl (e.g., 6M, 60 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 60 minutes.

  • Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (500 mL) and add anhydrous MgSO₄ (70 g). Stir for 5 minutes.

  • Isolation: Filter the mixture through a pad of Celite® to remove iron salts and the drying agent. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude aminobenzaldehyde, which can be purified further by recrystallization or column chromatography.

III. Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying aromatic rings, but it has strict electronic requirements. The reaction proceeds efficiently only if the ring is activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide or, in some cases, a methoxy group).[17][18] This positioning is critical for stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[19][20]

Comparative Analysis:

This is where This compound displays a dramatic divergence in reactivity.

  • Reactivity of this compound: The potential leaving group is the methoxy substituent at the C2 position. However, the activating nitro group is at C5, which is meta to the methoxy group. This meta-relationship prevents the nitro group from stabilizing the Meisenheimer complex through resonance. Consequently, SNAr reactions to displace the methoxy group are highly disfavored and unlikely to proceed under standard conditions.

  • A Reactive Analogue (for comparison): Consider a hypothetical isomer like 4-methoxy-3-nitrobenzaldehyde. Here, the nitro group is ortho to the methoxy leaving group, and the aldehyde is para. This arrangement provides powerful resonance stabilization for the Meisenheimer complex, making the methoxy group susceptible to displacement by a nucleophile.

G cluster_meta This compound (Meta-Activation) cluster_para Hypothetical Para-Activated Isomer meta_struct Nucleophile attacks C2 meta_intermediate Meisenheimer Intermediate (Negative charge on ring) meta_struct->meta_intermediate Nu- meta_stabilization NO2 group is meta. Cannot delocalize charge. NO STABILIZATION meta_intermediate->meta_stabilization para_struct Nucleophile attacks C4 para_intermediate Meisenheimer Intermediate (Negative charge on ring) para_struct->para_intermediate Nu- para_stabilization NO2 group is para. Can delocalize charge. RESONANCE STABILIZED para_intermediate->para_stabilization

Figure 3. Stabilization of the Meisenheimer complex in SNAr reactions.

Conclusion

This compound is a molecule of dual reactivity. Its aldehyde functionality is highly activated towards nucleophilic addition reactions, with a reactivity profile comparable to the highly reactive 4-nitrobenzaldehyde. This makes it an excellent substrate for transformations like the Knoevenagel condensation. Conversely, its aromatic ring is deactivated towards nucleophilic aromatic substitution at the methoxy position due to the improper meta-positioning of the activating nitro group. This nuanced reactivity, stemming from the specific arrangement of its functional groups, makes this compound a versatile and predictable tool for researchers, provided its unique electronic properties are well understood.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methoxy-5-nitrobenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer Identification

In the realms of pharmaceutical development and fine chemical synthesis, the precise arrangement of functional groups on an aromatic ring is not a trivial detail; it is a fundamental determinant of a molecule's biological activity, reactivity, and physical properties. 2-Methoxy-5-nitrobenzaldehyde and its isomers are valuable intermediates, but their utility is strictly dependent on their specific substitution pattern. A methoxy group (-OCH₃) is a moderately activating, ortho, para-directing group due to its electron-donating mesomeric effect, while a nitro group (-NO₂) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and mesomeric effects. The interplay of these electronic influences, combined with steric effects, creates a unique spectroscopic signature for each isomer.

This guide provides an in-depth comparative analysis of this compound and its key isomers, focusing on the practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for their unambiguous differentiation. We will move beyond simple data reporting to explain the underlying chemical principles that give rise to the observed spectral differences, equipping researchers with the knowledge to confidently identify these critical compounds.

Molecular Structures of Key Isomers

The subtle shifts in the positions of the methoxy and nitro groups relative to the formyl group (-CHO) result in distinct electronic environments for each nucleus and bond within the molecules.

  • Compound A: this compound[1][2]

  • Compound B: 4-Methoxy-2-nitrobenzaldehyde[3][4]

  • Compound C: 4-Methoxy-3-nitrobenzaldehyde[5][6]

  • Compound D: 2-Methoxy-4-nitrobenzaldehyde[7][8]

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic and substituent protons provide a detailed map of the molecule's structure. The electron-donating -OCH₃ group shields nearby protons (shifting them upfield), while the electron-withdrawing -NO₂ and -CHO groups deshield them (shifting them downfield).

Causality Behind the Shifts:

The chemical shift of the aldehyde proton is particularly informative. A nitro group positioned ortho to the aldehyde group, as in Compound B , causes a significant downfield shift of the aldehyde proton (~10.4 ppm) compared to other isomers. This is due to the through-space anisotropic effect of the proximate nitro group, which enhances its deshielding effect.[9] The aromatic region for each isomer presents a unique fingerprint based on the electronic effects and the spin-spin coupling between adjacent protons. For instance, protons situated between two electron-withdrawing groups will be the most deshielded.

Comparative ¹H NMR Data
CompoundAldehyde-H (δ, ppm)Methoxy-H (δ, ppm)Aromatic Protons (δ, ppm and Multiplicity)Solvent
A: this compound ~10.4~4.0~8.6 (d), ~8.4 (dd), ~7.3 (d)CDCl₃
B: 4-Methoxy-2-nitrobenzaldehyde ~10.4~4.0~7.5 (d), ~7.4 (s), ~7.2 (dd)CDCl₃
C: 4-Methoxy-3-nitrobenzaldehyde ~9.9~4.1~8.2 (d), ~8.1 (dd), ~7.3 (d)CDCl₃
D: 2-Methoxy-4-nitrobenzaldehyde ~10.5~4.1~8.0 (d), ~7.9 (dd), ~7.8 (d)CDCl₃

Note: Data is compiled and approximated from various sources.[1][3][5][7] Exact chemical shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the carbonyl carbon and the aromatic carbons are highly sensitive to the electronic effects of the substituents.

Causality Behind the Shifts:

The carbonyl carbon (-CHO) is typically found in the 188-195 ppm range.[10] Aromatic carbons directly attached to the electron-donating -OCH₃ group (ipso-carbon) are shielded, while those attached to the electron-withdrawing -NO₂ and -CHO groups are deshielded. The number of unique signals in the aromatic region also confirms the symmetry of the molecule. For example, isomers with a plane of symmetry may show fewer than the expected six aromatic carbon signals.

Comparative ¹³C NMR Data
CompoundC=O (δ, ppm)O-CH₃ (δ, ppm)Aromatic Carbons (δ, ppm)Solvent
A: this compound ~188.0~56.8~163.1, 142.0, 129.5, 128.8, 125.4, 114.2CDCl₃
B: 4-Methoxy-2-nitrobenzaldehyde ~188.5~56.7~165.2, 151.8, 134.1, 125.0, 118.9, 106.9CDCl₃
C: 4-Methoxy-3-nitrobenzaldehyde ~189.4~57.0~162.7, 140.1, 132.5, 131.8, 126.1, 115.0CDCl₃
D: 2-Methoxy-4-nitrobenzaldehyde ~188.9~57.0~161.4, 153.2, 140.9, 120.3, 114.1, 103.9CDCl₃

Note: Data is compiled and approximated from various sources.[1][3][5][10][11] Exact chemical shifts can vary with solvent and concentration.

FT-IR Spectroscopy: Identifying Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of the aldehyde C-H, carbonyl C=O, and nitro N=O bonds are characteristic and can be subtly influenced by their electronic environment.[12]

Causality Behind the Frequencies:

The position of the strong carbonyl (C=O) stretching band is sensitive to electronic effects. Electron-withdrawing groups attached to the aromatic ring tend to increase the C=O bond order and shift the stretching frequency to higher wavenumbers. The nitro group gives rise to two distinct, strong absorption bands: an asymmetric stretch (νas) and a symmetric stretch (νs). Their positions are also influenced by the overall electronic nature of the ring.

Comparative FT-IR Data (cm⁻¹)
CompoundAldehyde C-H StretchCarbonyl (C=O) StretchAsymmetric NO₂ StretchSymmetric NO₂ Stretch
A: this compound ~2860, ~2760~1700~1525~1345
B: 4-Methoxy-2-nitrobenzaldehyde ~2850, ~2750~1704~1530~1340
C: 4-Methoxy-3-nitrobenzaldehyde ~2865, ~2770~1695~1520~1348
D: 2-Methoxy-4-nitrobenzaldehyde ~2855, ~2755~1705~1528~1342

Note: Data is compiled from various sources and represents typical ranges.[12][13] Values are for solid-state measurements (KBr pellet or ATR).

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron system of the molecules. The spectra of these compounds are typically characterized by multiple absorption bands arising from π→π* and n→π* electronic transitions.[14]

Causality Behind the Absorption Maxima:

The positions (λmax) and intensities (ε) of the absorption bands are dictated by the extent of conjugation and the electronic nature of the substituents. The nitro and aldehyde groups act as chromophores, while the methoxy group is an auxochrome. The relative positions of these groups determine the overall electronic structure and, consequently, the energy of the electronic transitions. Generally, transitions involving the nitro and benzene groups result in strong absorptions around 250 nm, while weaker n→π* transitions from the nitro and aldehyde moieties can appear at longer wavelengths (~350 nm).[15][16]

Comparative UV-Vis Data
Compoundλmax (nm)Solvent
A: this compound ~260, ~340Ethanol
B: 4-Methoxy-2-nitrobenzaldehyde ~255, ~310Ethanol
C: 4-Methoxy-3-nitrobenzaldehyde ~270, ~330Ethanol
D: 2-Methoxy-4-nitrobenzaldehyde ~245, ~290, ~350Ethanol

Note: Data is compiled and generalized from typical values for substituted nitrobenzaldehydes.[10][12][14] Actual values are highly solvent-dependent.

Standard Operating Procedures (SOPs) for Spectroscopic Analysis

The following protocols represent self-validating systems for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Isomer Differentiation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Obtain Isomer Sample Dissolve_NMR Dissolve in CDCl3 with TMS Sample->Dissolve_NMR Dissolve_UV Prepare dilute solution in Spectro-grade Ethanol Sample->Dissolve_UV Prepare_IR Prepare KBr pellet or use ATR Sample->Prepare_IR Acquire_NMR Acquire 1H & 13C NMR Spectra Dissolve_NMR->Acquire_NMR Acquire_UV Acquire UV-Vis Spectrum (200-400 nm) Dissolve_UV->Acquire_UV Acquire_IR Acquire FT-IR Spectrum (4000-400 cm-1) Prepare_IR->Acquire_IR Analyze_NMR Analyze Shifts, Multiplicity, Coupling Acquire_NMR->Analyze_NMR Analyze_UV Identify λmax Acquire_UV->Analyze_UV Analyze_IR Identify Functional Group Frequencies Acquire_IR->Analyze_IR Compare Compare Data with Reference Tables Analyze_NMR->Compare Analyze_UV->Compare Analyze_IR->Compare Identify Confirm Isomer Identity Compare->Identify

Caption: General workflow for isomer identification.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[10]

  • ¹H NMR Acquisition: Acquire the spectrum with 16 scans and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum with 1024 scans and a relaxation delay of 2 seconds.

  • Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Analysis: Integrate the signals in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for all signals. Analyze the chemical shifts in the ¹³C spectrum.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[12]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record a background spectrum of the empty sample holder first. Then, record the sample spectrum from 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the characteristic absorption bands for the aldehyde C-H, C=O, and NO₂ functional groups.

Protocol 3: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. Dilute this stock solution with ethanol to a final concentration of ~10-20 µg/mL to ensure the absorbance is within the instrument's linear range (0.1-1.0 AU).[10][17]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette with the pure solvent (ethanol) and use it to zero the spectrophotometer (as a blank).

  • Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan the spectrum across a wavelength range of 200 to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The positional isomers of methoxy-nitrobenzaldehyde, while structurally similar, are unambiguously distinguishable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data, with the chemical shifts of the aldehyde and aromatic protons serving as a unique fingerprint for each isomer. ¹³C NMR confirms the carbon skeleton, while FT-IR and UV-Vis spectroscopy provide rapid verification of functional groups and the conjugated system, respectively. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently validate the identity and purity of these crucial chemical intermediates, ensuring the integrity and success of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-5-nitrobenzaldehyde versus Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which the reliability, reproducibility, and safety of an entire research and development pipeline is built. In the synthesis of complex pharmaceutical agents, the seemingly minor impurities in a key intermediate like 2-Methoxy-5-nitrobenzaldehyde can have cascading effects, leading to unforeseen side reactions, diminished yields, and, most critically, the introduction of potentially harmful substances into a final drug product.

This guide provides an in-depth, technically-grounded comparison of the purity of a test sample of this compound against typical commercial standards. We will not only present the data but also delve into the causality behind the experimental choices, offering a self-validating framework for assessing the purity of this critical reagent. Our approach is rooted in the principles of scientific integrity, drawing from established analytical techniques and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

The Critical Role of Purity in Drug Synthesis

This compound is a versatile intermediate in organic synthesis, valued for its reactive aldehyde functionality and the potential for transformation of its nitro group. However, its synthesis, often involving the nitration of a substituted benzaldehyde, can lead to a variety of impurities. These can include:

  • Isomeric By-products: Nitration of a substituted benzene ring can result in the formation of different positional isomers, which may have similar physical properties, making them difficult to separate.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Degradation Products: The aldehyde and nitro functionalities can be susceptible to oxidation or reduction under certain conditions, leading to the formation of carboxylic acids, alcohols, or amino compounds.[2][4]

The presence of these impurities can have significant downstream consequences. For instance, an isomeric impurity could lead to the synthesis of an incorrect analogue of the target molecule, complicating biological assays and potentially leading to misleading structure-activity relationship (SAR) data.

A Multi-faceted Approach to Purity Determination

A single analytical method is rarely sufficient to provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple techniques, each providing a different piece of the puzzle. In this guide, we will employ a suite of four powerful analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To provide an absolute purity assessment against a certified internal standard.

  • Melting Point Analysis: A classical, yet highly effective, method for assessing the overall purity of a crystalline solid.[5][6][7]

The following diagram illustrates the comprehensive workflow for our purity assessment:

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison Sample This compound (Test Sample & Commercial Standards) HPLC HPLC-UV Sample->HPLC Dissolve in Mobile Phase GCMS GC-MS Sample->GCMS Dissolve in Volatile Solvent qNMR qNMR Sample->qNMR Dissolve in Deuterated Solvent with Internal Standard MP Melting Point Sample->MP Pack in Capillary Tube Purity_Profile Impurity Profile HPLC->Purity_Profile GCMS->Purity_Profile Quant_Purity Quantitative Purity (%) qNMR->Quant_Purity Physical_Prop Physical Properties MP->Physical_Prop Comparison Comparative Analysis Purity_Profile->Comparison Quant_Purity->Comparison Physical_Prop->Comparison Final_Report Final_Report Comparison->Final_Report Final Purity Assessment

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and justifications for the chosen parameters.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reversed-phase HPLC is an excellent method for separating compounds with moderate polarity like this compound from potential non-volatile impurities.[1][5][8][9] A C18 column is a good starting point for method development with nitroaromatic compounds. A gradient elution is chosen to ensure the separation of both early and late-eluting impurities. UV detection at 254 nm is selected as aromatic and nitro-containing compounds typically exhibit strong absorbance at this wavelength.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[10][11] A non-polar capillary column is suitable for the analysis of aromatic compounds. The temperature program is designed to separate compounds with a range of boiling points.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with GC-grade acetone.

    • Transfer to a GC vial.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-400 amu.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[12] By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, a highly accurate purity value can be calculated. Maleic acid is chosen as the internal standard due to its chemical stability, high purity, and signals that do not overlap with those of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of certified maleic acid into a vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d6.

    • Pulse Sequence: Standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30 seconds for quantitative analysis).

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved signals of both this compound (e.g., the aldehyde proton around 10.4 ppm) and maleic acid (the olefinic protons around 6.3 ppm).

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / manalyte) * (mstandard / MWstandard) * Pstandard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Melting Point Analysis

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5][6][7][13] This provides a simple yet powerful indication of overall purity.

Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Analysis:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat rapidly to about 10 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.

Comparative Data Analysis

The following tables present a hypothetical but realistic comparison of a test sample of this compound against three different commercial standards.

Table 1: HPLC Purity Profile

CompoundRetention Time (min)Test Sample (% Area)Commercial Std. A (% Area)Commercial Std. B (% Area)Commercial Std. C (% Area)
2-Methoxy-3-nitrobenzaldehyde12.50.150.080.25Not Detected
This compound 14.2 99.65 99.85 99.50 99.92
5-Nitrosalicylaldehyde10.80.05Not Detected0.10Not Detected
Unknown Impurity 116.10.100.050.100.06
Unknown Impurity 218.30.050.020.050.02
Total Purity 99.65 99.85 99.50 99.92

Table 2: GC-MS Impurity Profile

ImpurityTest Sample (% Area)Commercial Std. A (% Area)Commercial Std. B (% Area)Commercial Std. C (% Area)
IodomethaneNot DetectedNot Detected0.02Not Detected
Acetone (solvent)0.030.020.050.01

Table 3: qNMR Purity and Melting Point Comparison

SampleqNMR Purity (%)Melting Point (°C)Literature M.P. (°C)
Test Sample99.6 ± 0.288-9189-92[11]
Commercial Std. A99.8 ± 0.290-9289-92[11]
Commercial Std. B99.4 ± 0.387-9189-92[11]
Commercial Std. C>99.9 ± 0.191-9289-92[11]

Interpretation and Discussion

The multi-faceted analysis provides a comprehensive understanding of the purity of the test sample in comparison to the commercial standards.

  • HPLC Analysis: The test sample shows a purity of 99.65% by HPLC, which is comparable to Commercial Standard B but lower than A and C. The primary impurity identified is the isomeric 2-Methoxy-3-nitrobenzaldehyde, a common by-product of the nitration reaction. The presence of the starting material, 5-Nitrosalicylaldehyde, suggests an incomplete reaction in the synthesis of the test sample and Commercial Standard B.

  • GC-MS Analysis: The GC-MS data reveals trace amounts of residual solvent (acetone) in all samples. Commercial Standard B also shows a trace of iodomethane, a potential reactant in the synthesis.

  • qNMR Analysis: The qNMR results corroborate the HPLC findings, providing a highly accurate, absolute purity value. The test sample's purity of 99.6% is in good agreement with the HPLC data. Commercial Standard C demonstrates the highest purity by this method.

  • Melting Point Analysis: The melting point data aligns well with the purity determined by the other techniques. The test sample and Commercial Standard B exhibit a broader melting range and a slight depression compared to the literature value, which is indicative of the presence of impurities.[5][6][7] Commercial Standard C, with the highest purity, shows a sharp melting range that is very close to the literature value.

The logical relationship between the experimental findings and the final purity assessment is visualized in the following diagram:

Purity_Conclusion cluster_inputs Experimental Observations cluster_conclusion Assessment HPLC_Data HPLC: - 99.65% Purity - Isomeric Impurity - Starting Material Conclusion Test sample is of good purity, but contains identifiable impurities from the synthesis process. Suitable for some applications, but may require further purification for sensitive downstream processes. HPLC_Data->Conclusion GCMS_Data GC-MS: - Trace Solvents GCMS_Data->Conclusion qNMR_Data qNMR: - 99.6% Absolute Purity qNMR_Data->Conclusion MP_Data Melting Point: - Broad Range (88-91 °C) MP_Data->Conclusion

Caption: Logical flow from experimental data to the final purity assessment of the test sample.

Conclusion

This comprehensive guide demonstrates a robust, multi-technique approach to the purity assessment of this compound. The test sample, while having a high purity of approximately 99.6%, contains detectable levels of isomeric and starting material impurities. In comparison, commercial standards vary in their purity profiles, with some being of exceptionally high quality (Commercial Standard C) and others containing similar impurity profiles to the test sample (Commercial Standard B).

For drug development professionals, the choice of which material to use depends critically on the specific application. For early-stage discovery where small amounts of impurities may be tolerated, the test sample or Commercial Standard B might be acceptable. However, for later-stage development and GMP synthesis, a higher purity material like Commercial Standard C is strongly recommended to ensure the safety, efficacy, and reproducibility of the final drug product, in line with ICH guidelines.[1][2]

References

A Comparative Guide to Catalytic Synthesis of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-5-nitrobenzaldehyde, also known as 5-Nitro-o-anisaldehyde, is a pivotal intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and dyes.[1] Its molecular structure, featuring an aldehyde, a methoxy group, and a nitro group on an aromatic ring, provides a versatile scaffold for diverse chemical transformations. The efficient and selective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries.

The choice of synthetic route and catalyst is critical, directly influencing yield, purity, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative analysis of the primary catalytic and stoichiometric methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each pathway, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Part 1: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] In the context of this compound synthesis, the reaction proceeds by the electrophilic formylation of 4-nitroanisole. The "catalyst" is the Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[4][5]

Reaction Mechanism and Rationale

The reaction is a two-part process. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[5] The methoxy group of the 4-nitroanisole substrate is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing the incoming electrophile to the ortho position. The Vilsmeier reagent, although a weaker electrophile than those used in Friedel-Crafts acylations, is sufficiently reactive for activated substrates like 4-nitroanisole.[4] The subsequent iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate 4-Nitroanisole 4-Nitroanisole 4-Nitroanisole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation for this compound synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 4-Nitroanisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Sodium acetate solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, prepare a solution of 4-nitroanisole in DMF.

  • Cool the flask to 0-5 °C in an ice bath.

  • Add POCl₃ dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 60-70 °C for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the mixture by adding a saturated solution of sodium acetate until the pH is approximately 6-7.

  • The crude product often precipitates. Filter the solid, wash with cold water, and dry under vacuum.

  • If no solid precipitates, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or column chromatography.

Part 2: Synthesis via Methylation of 2-Hydroxy-5-nitrobenzaldehyde

An alternative and highly effective route involves the methylation of the hydroxyl group of 2-Hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde). This method is a nucleophilic substitution reaction, specifically a Williamson ether synthesis, where a phenoxide ion attacks an alkyl halide.

Reaction Rationale

The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this purpose.[6] Iodomethane serves as the methyl source; the iodide is an excellent leaving group, facilitating the Sₙ2 reaction. The choice of a polar aprotic solvent like DMF helps to solvate the cation (Na⁺) while leaving the phenoxide nucleophile relatively free and reactive.[6]

Experimental Protocol: Methylation

This protocol is adapted from a general procedure for the synthesis of this compound.[6]

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Sodium bicarbonate solution (aqueous)

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in anhydrous DMF (20 ml), add sodium hydride (246 mg) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add iodomethane (2.56 g) to the reaction mixture.

  • Stir the reaction mixture at 0 °C for approximately 8.5 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction with water and extract the mixture with diethyl ether.

  • Wash the organic phase sequentially with aqueous sodium bicarbonate solution and saturated brine.[6]

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The resulting yellow, needle-like crystals of this compound can be further purified if necessary. A reported yield for this method is 87.8%.[6]

Part 3: Synthesis via Oxidation of 2-Methoxy-5-nitrotoluene

The direct oxidation of the methyl group of 2-Methoxy-5-nitrotoluene offers a more atom-economical pathway to the desired aldehyde. This transformation requires a catalytic system that can selectively oxidize the benzylic C-H bonds without affecting the electron-rich aromatic ring or the nitro group.

Catalyst Systems and Rationale

While specific data for 2-Methoxy-5-nitrotoluene is sparse, analogous oxidations of substituted toluenes provide valuable insights.

  • Transition Metal Catalysts: Catalysts based on cobalt, manganese, and ruthenium have been shown to be effective for the aerobic oxidation of alkylaromatics. For instance, a MnO₂/RuO₄ system has been used to oxidize o-nitrotoluene to the corresponding acid, suggesting that with controlled conditions, the aldehyde could be isolated.[7]

  • Biomimetic Catalysts: Metalloporphyrins, which mimic the action of cytochrome P450 enzymes, are effective catalysts for selective oxidations.[8] Studies on the oxidation of o-nitrotoluene using iron porphyrin catalysts have achieved high selectivity for o-nitrobenzaldehyde (up to 82.0%) under optimized conditions.[8] These systems often operate under mild temperatures with molecular oxygen as the terminal oxidant, making them a greener alternative.

  • Polyoxometalates (POMs): Vanadium-substituted POMs have been shown to catalyze the oxidation of toluene using hydrogen peroxide.[9] The reaction mechanism can be radical-based, and the selectivity between side-chain oxidation and ring hydroxylation depends heavily on the specific POM structure and counter-ions.[9]

The key challenge in this route is preventing over-oxidation to the corresponding carboxylic acid. This is often achieved by limiting the reaction time, controlling the amount of oxidant, or using catalysts specifically designed for aldehyde selectivity.

Part 4: Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as starting material availability, required scale, cost, and safety considerations. The workflow below illustrates the different precursor pathways.

Synthetic_Routes cluster_0 Route 1: Formylation cluster_1 Route 2: Methylation cluster_2 Route 3: Oxidation Product This compound SM1 4-Nitroanisole SM1->Product Vilsmeier-Haack (DMF, POCl₃) SM2 2-Hydroxy-5-nitrobenzaldehyde SM2->Product Williamson Ether Synthesis (NaH, CH₃I) SM3 2-Methoxy-5-nitrotoluene SM3->Product Catalytic Oxidation (e.g., Metalloporphyrins, O₂)

Caption: Overview of primary synthetic routes to this compound.

Performance Data Summary

The following table summarizes key performance indicators for the discussed synthetic methods based on available literature.

ParameterVilsmeier-Haack FormylationMethylationCatalytic Oxidation
Starting Material 4-Nitroanisole2-Hydroxy-5-nitrobenzaldehyde2-Methoxy-5-nitrotoluene
Key Reagents/Catalyst DMF, POCl₃NaH, CH₃IMetalloporphyrins, O₂
Typical Yield Moderate to HighHigh (e.g., 87.8%[6])Variable (up to 82% selectivity reported for analogs[8])
Reaction Conditions 0 °C to 70 °C0 °C[6]Mild (e.g., 45 °C[8])
Advantages Well-established, reliable for activated rings.High yield, clean reaction.Atom-economical, potentially greener (uses O₂).
Disadvantages Use of corrosive POCl₃, stoichiometric reagents.Use of hazardous NaH and toxic CH₃I.Catalyst can be complex/expensive, risk of over-oxidation.
Expert Insights on Catalyst Selection
  • For Bench-Scale Synthesis: The methylation route starting from commercially available 5-nitrosalicylaldehyde offers a straightforward, high-yielding, and reliable procedure.[6] While it involves hazardous reagents like sodium hydride, the protocols are well-defined and manageable on a laboratory scale.

  • For Process Development and Scale-Up: The Vilsmeier-Haack reaction is a classic and robust choice, often employed in industrial settings. However, waste management for phosphorus-containing byproducts must be considered.

  • For Green Chemistry and Future Development: The direct catalytic oxidation of 2-Methoxy-5-nitrotoluene is the most appealing route from an environmental and atom-economy perspective. Research into robust, selective, and recyclable catalysts, such as immobilized metalloporphyrins or transition metal oxides, is a promising area for developing a more sustainable industrial process.

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and challenges. The Williamson ether synthesis (methylation) stands out for its high yield and operational simplicity on a lab scale. The Vilsmeier-Haack reaction remains a powerful and reliable industrial method for formylation. Looking forward, the development of selective catalysts for the direct oxidation of 2-Methoxy-5-nitrotoluene represents the most promising avenue for creating a truly green and efficient manufacturing process, aligning with the principles of sustainable chemistry. The choice of catalyst and method should be carefully weighed against the specific requirements of yield, purity, scale, safety, and environmental impact.

References

The Strategic Advantage of 2-Methoxy-5-nitrobenzaldehyde in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the judicious selection of starting materials is paramount to achieving desired outcomes with efficiency and precision. Substituted benzaldehydes are fundamental building blocks, each offering a unique combination of reactivity and functionality. Among these, 2-Methoxy-5-nitrobenzaldehyde has emerged as a reagent of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of this compound against structurally similar compounds, namely 3-nitrobenzaldehyde, 4-nitrobenzaldehyde, and vanillin derivatives. We will explore the nuanced advantages conferred by its specific substitution pattern, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.

The Unique Electronic and Steric Profile of this compound

The reactivity of a benzaldehyde is fundamentally governed by the electronic nature and position of its substituents. The interplay of these factors in this compound results in a distinct chemical personality.

  • Electron-Withdrawing Nitro Group (-NO2): The potent electron-withdrawing nature of the nitro group via both inductive and resonance effects is a dominant feature.[1] This effect significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This is a key factor in accelerating condensation reactions.[2]

  • Electron-Donating Methoxy Group (-OCH3): In contrast, the methoxy group is electron-donating through resonance, which can somewhat temper the electron-withdrawing effect of the nitro group.[2] However, its ortho position relative to the aldehyde functionality introduces significant steric hindrance.

  • Positional Isomerism Matters: The ortho-methoxy and meta-nitro (relative to the methoxy group) arrangement is crucial. This specific substitution pattern creates a unique electronic environment that differentiates it from its isomers, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde, and from the closely related vanillin.

dot graph TD { A[this compound] --> B{Aldehyde Carbonyl}; B --> C{Enhanced Electrophilicity}; D[-NO2 Group (meta)] --> C; E[-OCH3 Group (ortho)] --> B; E --> F{Steric Hindrance}; C --> G[Increased Reactivity in Condensation Reactions]; F --> H[Potential for Stereoselectivity]; subgraph "Electronic Effects" C; D; end subgraph "Steric Effects" F; H; end }

Caption: Interplay of electronic and steric effects in this compound.

Comparative Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we compare this compound with its counterparts in the synthesis of Schiff bases, a critical class of compounds in medicinal chemistry.[3][4]

Schiff Base Synthesis: A Head-to-Head Comparison

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine.[3] The rate and yield of this reaction are highly dependent on the electrophilicity of the aldehyde.

CompoundKey Substituent EffectsExpected ReactivityExperimental Yield (Schiff Base with (1R,2R)-(-)-1,2-diaminocyclohexane)Reference
This compound Strong -NO2 (EWG), ortho -OCH3 (EDG, steric hindrance)High, potentially moderated by stericsNot directly reported, but derivatives show good yields[5]
2-Nitrobenzaldehyde Strong -NO2 (EWG) at ortho positionHigh, but with significant steric hindrance76.4%[6]
3-Nitrobenzaldehyde Strong -NO2 (EWG) at meta positionHigh94.4%[6]
4-Nitrobenzaldehyde Strong -NO2 (EWG) at para positionVery High74.5%[6]
Vanillin (4-hydroxy-3-methoxybenzaldehyde) -OH (EDG), -OCH3 (EDG)LowerNot directly comparable[7]

Analysis of Reactivity:

The presence of the electron-withdrawing nitro group in all nitrobenzaldehyde isomers enhances their reactivity compared to vanillin, which possesses two electron-donating groups.[2][7] Among the nitro-isomers, 4-nitrobenzaldehyde is often predicted to be the most reactive in nucleophilic additions due to the unhindered electron-withdrawing effect of the para-nitro group.[1] However, experimental yields can be influenced by other factors such as product stability and reaction conditions. The high yield observed for 3-nitrobenzaldehyde in the cited study is noteworthy.[6]

The key advantage of This compound lies in the unique substitution pattern that can be exploited for further functionalization and to modulate the biological activity of the resulting Schiff base. The presence of the methoxy group offers a handle for derivatization that is absent in 3- and 4-nitrobenzaldehyde. Furthermore, Schiff bases derived from substituted nitrobenzaldehydes have shown promising biological activities, including antimicrobial and cytotoxic effects.[5][8][9][10]

Schiff_Base_Synthesis

Caption: General workflow for Schiff base synthesis.

Experimental Protocols

General Protocol for Schiff Base Synthesis from this compound

This protocol is adapted from established procedures for the synthesis of Schiff bases from substituted benzaldehydes.[5][6]

Materials:

  • This compound

  • Primary amine (e.g., 2,4-dimethylaniline)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.

  • Reaction Mixture: Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product that precipitates is collected by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator.

  • Characterization: Characterize the synthesized Schiff base using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, and mass spectrometry to confirm its structure and purity.[5][11]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine and is relatively easy to remove after the reaction.

  • Reflux: Heating the reaction mixture increases the reaction rate, leading to a higher yield of the Schiff base in a shorter time.

  • TLC Monitoring: This allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

Advantages in Specific Applications

The unique structure of this compound translates into advantages in several application areas:

  • Medicinal Chemistry: The resulting Schiff bases are scaffolds for the development of novel therapeutic agents. The nitro group can be a crucial pharmacophore for antimicrobial and anticancer activity, and the methoxy group provides a site for further modification to optimize biological activity and pharmacokinetic properties.[8][9][12]

  • Materials Science: The conjugated system of Schiff bases derived from this compound can be exploited in the design of novel dyes, fluorescent probes, and other functional materials.[13]

  • Coordination Chemistry: The imine nitrogen and the oxygen of the methoxy group can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potential catalytic or biological applications.[5]

Conclusion

While 3-nitrobenzaldehyde and 4-nitrobenzaldehyde may offer slightly higher reactivity in some standard condensation reactions due to less steric hindrance, This compound presents a more versatile platform for the synthesis of complex molecules with tailored properties. Its unique combination of a highly activating nitro group and a sterically influential, functionalizable methoxy group provides researchers with a strategic advantage. The ability to fine-tune the electronic and steric properties of the resulting products, coupled with the potential for enhanced biological activity, makes this compound a superior choice for many applications in drug discovery and materials science. The provided protocols and comparative data serve as a guide for harnessing the full potential of this valuable synthetic building block.

References

A Senior Application Scientist's Guide to Validating HPLC Methods for the Quantification of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but the bedrock of quality control, process optimization, and regulatory compliance. 2-Methoxy-5-nitrobenzaldehyde, a key building block in various synthetic pathways, demands an analytical method that is not only accurate and precise but also demonstrably robust. This guide provides an in-depth comparison of analytical methodologies and a comprehensive walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification. As your partner in the lab, my goal is to move beyond a simple protocol, explaining the causality behind our choices to build a self-validating and trustworthy analytical system.

The Imperative of Method Validation

Before we delve into the chromatography, we must establish the 'why' of method validation. An unvalidated method yields data, but a validated method yields reliable, reproducible, and defensible results. The International Council for Harmonisation (ICH) guidelines provide a globally accepted framework for this process, ensuring that an analytical procedure is fit for its intended purpose.[1] The validation process is a systematic demonstration that the method will consistently produce results that meet pre-determined acceptance criteria.

The relationship between these validation parameters forms a pyramid of confidence. At the base lies specificity, ensuring we measure the right analyte. Building on that, linearity and range establish a proportional response. Accuracy and precision confirm the results are true and repeatable. Finally, robustness ensures the method is reliable under normal operational variability.

cluster_0 Method Validation Pillars Trust Trustworthy Result Accuracy Accuracy (Closeness to True Value) Trust->Accuracy Precision Precision (Repeatability) Trust->Precision Robustness Robustness (Resilience to Changes) Trust->Robustness Linearity Linearity & Range (Proportionality) Accuracy->Linearity Precision->Linearity Specificity Specificity (Measures Only the Analyte) Linearity->Specificity

Caption: Logical flow from method specificity to a trustworthy analytical result.

Method Development: Strategic Choices for this compound

The molecular structure of this compound—featuring an aromatic ring, a polar aldehyde group, a nitro group, and a methoxy group—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[2] This technique separates molecules based on their hydrophobicity.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our starting point.[3] The nonpolar C18 chains interact with the hydrophobic aromatic ring of our analyte, providing retention. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution and analysis time.

  • Mobile Phase (Solvent): A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) is used.[3][4] Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure sharp, symmetrical peaks, we will add a small amount of acid (0.1% formic acid) to the mobile phase. This suppresses the ionization of any potential acidic impurities and ensures a consistent analyte charge state.

  • Detector: The presence of the nitro group and the benzaldehyde moiety creates strong chromophores, making the analyte highly responsive to a UV-Vis detector.[5][6] A preliminary scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification. This is typically in the 250-320 nm range for nitroaromatic compounds.[7]

A Comparative Overview of Analytical Techniques

While HPLC is our focus, a senior scientist must consider alternatives. The choice of method depends on the specific requirements for sensitivity, selectivity, speed, and cost.[5]

Technique Principle Pros Cons Best For
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Highly versatile, precise, and reproducible; easily validated.[8]Moderate cost; requires expertise for method development.Routine QC, stability studies, quantification in complex mixtures.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with mass spectrometry for detection.[5]Excellent specificity and sensitivity; structural confirmation.[6]Requires analyte to be volatile or derivatized; higher equipment cost and complexity.[5]Impurity identification, trace analysis of volatile contaminants.
UV-Vis Spectrophotometry Measures light absorbance of the analyte in a solution.[5]Fast, simple, and inexpensive.Lacks specificity; susceptible to interference from other absorbing compounds.[9]Quick quantification of pure, known samples.
Electrochemical Methods Measures the current response from the oxidation or reduction of the analyte.[5]Very high sensitivity (low detection limits); suitable for portable devices.[10]Only applicable to electroactive compounds; can be sensitive to matrix effects.Specialized applications, trace environmental analysis.

The Validation Workflow: A Step-by-Step Protocol

The following protocols are designed to be a comprehensive guide for validating your HPLC method according to ICH Q2(R2) guidelines.[11]

cluster_1 HPLC Validation Workflow Dev Method Development Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOD/LOQ Prec->LOQ Rob Robustness LOQ->Rob Rep Final Validation Report Rob->Rep

Caption: A typical workflow for HPLC method validation from development to final report.

System Suitability

Causality: Before any validation experiment, we must confirm the system is performing correctly. This is a non-negotiable daily check.[8][12] Protocol:

  • Prepare a standard solution of this compound at a concentration that gives a significant detector response.

  • Inject the solution five or six times consecutively.

  • Calculate the mean and Relative Standard Deviation (%RSD) for retention time and peak area.

  • Calculate the tailing factor and the number of theoretical plates for the first injection.

  • Acceptance Criteria: %RSD for retention time < 1%, %RSD for peak area < 2%, Tailing Factor ≤ 2, Theoretical Plates > 2000.

Specificity

Causality: This parameter proves that the signal we measure comes solely from our analyte of interest, without interference from blanks, impurities, or other matrix components.[12] Protocol:

  • Prepare and inject a blank solution (mobile phase or matrix without analyte).

  • Prepare and inject a solution of the this compound standard.

  • If available, prepare and inject solutions containing known impurities or degradation products.

  • Spike the analyte into a sample matrix to see if other components interfere.

  • Acceptance Criteria: The blank should show no peak at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks (Resolution > 2).

Linearity and Range

Causality: Linearity demonstrates a direct, proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[13] Protocol:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, a typical range is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Causality: Accuracy measures the closeness of your experimental results to the true value. It is typically determined through recovery studies.[8][14] Protocol:

  • Prepare a blank sample matrix.

  • Spike the blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level (nine total samples).

  • Analyze the samples and calculate the percentage recovery for each.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for a drug substance.[2]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (within a day) and intermediate precision (between days, analysts, or instruments).[14] Protocol:

  • Repeatability (Intra-day):

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze them on the same day under the same conditions.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day):

    • Repeat the repeatability protocol on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) between the two data sets.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[2] Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise level of the baseline around the peak.

  • Inject progressively more dilute solutions of the analyte.

  • LOD: The concentration that yields an S/N ratio of 3:1.

  • LOQ: The concentration that yields an S/N ratio of 10:1. The accuracy and precision at the LOQ should also be verified.

  • Acceptance Criteria: Visually determined S/N ratios of 3:1 for LOD and 10:1 for LOQ.

Robustness

Causality: This assesses the method's resilience to small, deliberate variations in its parameters, proving its reliability for routine use.[8] Protocol:

  • Prepare a single batch of samples.

  • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic)

    • Column Temperature (e.g., ± 5 °C)

    • Detection Wavelength (e.g., ± 2 nm)

  • Evaluate the effect of these changes on system suitability parameters (retention time, peak shape) and the final quantified result.

  • Acceptance Criteria: The system suitability criteria should still be met, and the results should not deviate significantly from the nominal conditions.

Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Analyte peak is pure and well-resolved (Resolution > 2).
Linearity To show a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.999.
Range The concentration interval of reliable measurement.Defined by linearity, accuracy, and precision results.
Accuracy To measure closeness to the true value.Mean Recovery: 98.0% - 102.0%.
Precision To measure the repeatability of the results.%RSD ≤ 2.0%.
LOD The lowest detectable analyte concentration.Signal-to-Noise Ratio ≥ 3:1.
LOQ The lowest quantifiable analyte concentration.Signal-to-Noise Ratio ≥ 10:1; with acceptable precision/accuracy.
Robustness To demonstrate resilience to minor changes.System suitability passes under varied conditions.

Conclusion

Validating an HPLC method for the quantification of this compound is a systematic process grounded in the principles of scientific integrity. By following the ICH guidelines and understanding the rationale behind each validation parameter, researchers can develop a robust, reliable, and defensible analytical method. This guide provides the strategic framework and detailed protocols necessary to establish such a method, ensuring that the data generated is of the highest quality and trustworthiness, ultimately supporting the rigorous demands of research and drug development.

References

A Comparative Guide to the Synthesis of 2-Methoxy-5-nitrobenzaldehyde: Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-5-nitrobenzaldehyde

This compound, also known as 5-nitro-o-anisaldehyde, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, featuring both an electrophilic aldehyde group and a nitro group on an activated aromatic ring, makes it a versatile building block for pharmaceutical agents, dyes, and materials science applications. The presence of these functional groups allows for a diverse range of chemical transformations, including condensations, reductions, and nucleophilic aromatic substitutions. Consequently, the efficient synthesis of this compound is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on reported yields and the underlying chemical principles that govern these transformations. We will delve into the causality behind experimental choices, offering insights to help researchers optimize their synthetic strategies.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly proceeds via two main pathways: the direct nitration of 2-methoxybenzaldehyde and the oxidation of 2-methoxy-5-nitrobenzyl alcohol. Each approach has its own set of advantages and challenges, which are reflected in the reported yields and reaction conditions.

Method 1: Electrophilic Nitration of 2-Methoxybenzaldehyde

The most direct route involves the electrophilic aromatic substitution of 2-methoxybenzaldehyde (o-anisaldehyde). The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director, while the aldehyde group (-CHO) is a deactivating group and a meta-director. The 5-position is para to the strongly activating methoxy group and meta to the deactivating aldehyde group, making it the most sterically accessible and electronically favorable position for electrophilic attack by the nitronium ion (NO₂⁺).

The choice of nitrating agent and reaction conditions is critical to maximizing the yield of the desired isomer and minimizing the formation of byproducts, such as other positional isomers or dinitrated products.

Method 2: Oxidation of 2-Methoxy-5-nitrobenzyl Alcohol

An alternative strategy involves the oxidation of the corresponding alcohol, 2-methoxy-5-nitrobenzyl alcohol. This method is particularly useful if the starting alcohol is readily available or can be synthesized more cleanly than the direct nitration of the aldehyde. The key challenge in this approach is the selection of an oxidizing agent that is selective for the conversion of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Quantitative Comparison of Synthetic Yields

The following table summarizes the reported yields for the synthesis of this compound and analogous compounds using different methodologies. It is important to note that direct yield comparisons can be influenced by the scale of the reaction, purity of starting materials, and specific workup procedures.

Synthetic Method Starting Material Key Reagents & Conditions Reported Yield (%) Reference
Nitration2-Hydroxy-3-methylbenzaldehydeNitric acid, Acetic acid, 0 - 25 °C~84% (analogous)[1]
Nitration3-(Benzyloxy)-4-methoxybenzaldehydeConcentrated Nitric acid, 0 - 15 °C93% (analogous)[2]
Nitration4-(Benzyloxy)-3-methoxybenzaldehydeConcentrated Nitric acid, 0 - 15 °C91% (analogous)[2]
Hydrolysis4,5-dimethoxy-2-nitrobenzaldehydeConcentrated Sulfuric acid, Methionine65% (for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde)[3]
Oxidation2-nitrobenzyl alcoholABNO@PMO-IL-Br, O₂, TBN, HCl, Toluene, 50 °CHigh Conversion (Yield not specified)[4]

Note: Yields labeled as "analogous" refer to the synthesis of structurally similar nitrobenzaldehyde derivatives, which provide a strong indication of the expected efficiency for the target molecule.

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

G A 2-Methoxybenzaldehyde B This compound (Target Molecule) A->B Nitration (e.g., HNO₃/H₂SO₄) C 2-Methoxy-5-nitrobenzyl alcohol C->B Oxidation (e.g., PDC, PCC, TEMPO)

Caption: Primary synthetic routes to this compound.

Detailed Experimental Protocols

The protocols described below are representative methodologies adapted from established procedures for the synthesis of nitrobenzaldehydes. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis.

Protocol 1: Nitration of 2-Methoxybenzaldehyde

This protocol is based on general procedures for the nitration of activated benzaldehydes and is designed to favor the formation of the 5-nitro isomer.[1][2]

Materials:

  • 2-Methoxybenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Dichloromethane or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid. Once cooled to 0-5 °C, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Dissolution of Starting Material: In a separate flask, dissolve 2-methoxybenzaldehyde in a minimal amount of concentrated sulfuric acid, keeping the solution cool.

  • Nitration Reaction: Slowly add the dissolved 2-methoxybenzaldehyde solution to the cold nitrating mixture dropwise using an addition funnel. The internal temperature must be rigorously maintained between 5-15 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation and Purification:

    • Filter the crude solid product using a Buchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

    • Alternatively, if the product is oily, extract the aqueous mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. .

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield pure this compound.

Causality of Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and to minimize the formation of dinitrated byproducts and the oxidation of the aldehyde group.[5]

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Order of Addition: Adding the benzaldehyde derivative to the nitrating mixture ensures that the electrophile is always in excess, which helps to drive the reaction to completion.

  • Aqueous Work-up: Pouring the reaction mixture into ice water quenches the reaction by diluting the acid and precipitating the organic product, which has low solubility in water.

Protocol 2: Oxidation of 2-Methoxy-5-nitrobenzyl alcohol

This protocol describes a general method for the selective oxidation of a primary benzyl alcohol to the corresponding aldehyde.

Materials:

  • 2-Methoxy-5-nitrobenzyl alcohol

  • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom® or Florisil®

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (approx. 1.5 equivalents) in anhydrous DCM.

  • Addition of Alcohol: Dissolve 2-methoxy-5-nitrobenzyl alcohol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC. The appearance of a dark, tarry precipitate is common.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil® to filter out the chromium salts.

  • Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • PCC/PDC: These are relatively mild oxidizing agents that are known to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially when used in a non-aqueous solvent like DCM.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions because the presence of water can lead to the formation of the gem-diol from the aldehyde, which can be further oxidized to the carboxylic acid.

  • Silica Gel Filtration: The work-up procedure is designed to efficiently remove the insoluble chromium byproducts from the desired organic product.

Trustworthiness and Self-Validation

To ensure the reproducibility and success of these syntheses, a self-validating approach is essential. This involves:

  • Consistent Monitoring: Regular monitoring of the reaction by TLC is critical to determine the optimal reaction time, preventing the formation of byproducts from either under- or over-reacting.

  • Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. Comparing the obtained data with literature values for this compound provides definitive validation.

By understanding the chemical principles behind these synthetic routes and carefully controlling the experimental parameters, researchers can reliably produce high yields of this compound for their scientific endeavors.

References

A Senior Application Scientist's Guide to Benchmarking 2-Methoxy-5-nitrobenzaldehyde in Key Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimately, the success of a synthetic route. This guide provides an in-depth performance benchmark of 2-Methoxy-5-nitrobenzaldehyde in three cornerstone C-C bond-forming reactions: the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Wittig reaction. By juxtaposing its reactivity with that of key analogues, we aim to provide a comprehensive, data-driven resource for chemists to make informed decisions in their synthetic endeavors.

The Chemical Persona of this compound: An Overview

This compound is a polysubstituted aromatic aldehyde characterized by the presence of a strongly electron-withdrawing nitro group (-NO₂) para to the aldehyde, and an electron-donating methoxy group (-OCH₃) in the ortho position. This unique electronic arrangement renders the carbonyl carbon highly electrophilic, a key determinant of its reactivity in nucleophilic addition reactions. The steric bulk of the ortho-methoxy group can also play a significant, albeit secondary, role in influencing reaction kinetics and product distribution.

Performance in Claisen-Schmidt Condensation: The Gateway to Chalcones

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a fundamental method for the synthesis of chalcones, which are precursors to a vast array of biologically active flavonoids and other heterocyclic compounds. The electrophilicity of the aldehyde is paramount for the initial nucleophilic attack by the enolate of the ketone.

Causality Behind Experimental Choices

The presence of the nitro group at the 5-position (para to the aldehyde) significantly enhances the electrophilicity of the carbonyl carbon through a strong negative mesomeric (-M) and inductive (-I) effect. This electronic pull makes the aldehyde highly susceptible to nucleophilic attack. The ortho-methoxy group, while electron-donating through resonance (+M), also exerts a steric influence that can affect the approach of the nucleophile.

Comparative Performance Data
Benzaldehyde DerivativeKetoneCatalyst/SolventYield (%)Reference
2-Nitrobenzaldehyde4-MethoxyacetophenoneNaOH/Ethanol59% (Aldol Adduct)[1]
4-Nitrobenzaldehyde4-MethoxyacetophenoneNaOH/Ethanol82% (Aldol Adduct)[1]
4-NitrobenzaldehydeAcetophenoneNaOH/Ethanol94%[2]
4-Methoxybenzaldehyde2-NitroacetophenoneNaOH/Ethanol78%[3]
3,5-Dimethoxybenzaldehyde2-MethoxyacetophenoneBasic/Ethanol~90%[4]
BenzaldehydeAcetophenoneNaOH/Ethanol84%[1]

Note: The study by Budiati et al. (2018) reported the formation of the aldol addition product rather than the fully dehydrated chalcone for 2-nitro and 4-nitrobenzaldehyde under their specific basic conditions, highlighting a potential reaction pathway consideration.[1]

Based on these data, it is anticipated that this compound would be highly reactive, likely favoring high yields of the chalcone product due to the powerful electron-withdrawing nature of the nitro group.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative procedure for the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.

Materials:

  • Substituted Benzaldehyde (e.g., this compound) (10 mmol)

  • Acetophenone (10 mmol)

  • Ethanol (20 mL)

  • Sodium Hydroxide (1N aqueous solution, 20 mL)

  • Hydrochloric Acid (1N aqueous solution)

  • Deionized Water

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the 1N NaOH solution dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1N HCl until the pH is acidic, which will cause the chalcone to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Benzaldehyde & Acetophenone Mixing Dissolve & Cool Reactants->Mixing Solvent Ethanol Solvent->Mixing Addition Add NaOH (aq) Mixing->Addition Stirring Stir at RT (4-5h) Addition->Stirring Neutralization Neutralize with HCl Stirring->Neutralization Filtration Filter & Wash Neutralization->Filtration Recrystallization Recrystallize Filtration->Recrystallization Product Pure Chalcone Recrystallization->Product

Claisen-Schmidt Condensation Workflow

Performance in Knoevenagel Condensation: A Versatile C=C Bond Formation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. Similar to the Claisen-Schmidt condensation, the reaction is highly dependent on the electrophilicity of the carbonyl component.

Causality Behind Experimental Choices

The strong electron-withdrawing properties of the nitro group in this compound are expected to significantly accelerate the Knoevenagel condensation. Aromatic aldehydes bearing electron-withdrawing groups generally react faster and give higher yields compared to those with electron-donating groups.[5]

Comparative Performance Data

The following table provides a comparison of the performance of various substituted benzaldehydes in the Knoevenagel condensation with active methylene compounds.

Benzaldehyde DerivativeActive Methylene CompoundCatalyst/SolventYield (%)TimeReference
2-NitrobenzaldehydeMalononitrileWater (catalyst-free)96%4 h[6]
4-NitrobenzaldehydeMalononitrileWater (catalyst-free)>99%15 min[7]
4-NitrobenzaldehydeEthyl Cyanoacetate[HyEtPy]Cl–H₂O–DABCO99%5 min[1]
4-FluorobenzaldehydeEthyl Cyanoacetate[HyEtPy]Cl–H₂O–DABCO97%10 min[1]
BenzaldehydeMalononitrileWater (catalyst-free)>99%120 min[7]
Salicylaldehyde (2-hydroxy)Ethyl Cyanoacetate[HyEtPy]Cl–H₂O–DABCO86%40 min[1]

Given the high reactivity of nitrobenzaldehydes in this reaction, this compound is predicted to perform exceptionally well, likely affording a high yield of the condensed product in a short reaction time.

Experimental Protocol: Knoevenagel Condensation

This protocol is a representative procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.

Materials:

  • Substituted Benzaldehyde (e.g., this compound) (1 mmol)

  • Malononitrile (1.1 mmol)

  • Methanol (3 mL)

Procedure:

  • In a microwave reactor vial, combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).

  • Heat the mixture in the microwave reactor for 30 minutes at 60°C and 20 W power.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solution and wash the solid product with water (3 x 5 mL).

  • Recrystallize the product from a suitable solvent mixture (e.g., hexane:dichloromethane 1:1) to yield the pure compound.[8]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration CH₂(CN)₂ CH₂(CN)₂ Enolate ⁻CH(CN)₂ CH₂(CN)₂->Enolate Deprotonation Base Base Base->Enolate Intermediate Ar-CH(O⁻)-CH(CN)₂ Enolate->Intermediate Aldehyde Ar-CHO Aldehyde->Intermediate Nucleophilic Attack Product Ar-CH=C(CN)₂ Intermediate->Product Elimination of H₂O

Mechanism of the Knoevenagel Condensation

Performance in the Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). The reaction's outcome is influenced by the electronic nature of the aldehyde and the stability of the ylide.

Causality Behind Experimental Choices

The highly electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for the Wittig reaction. The nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step, and this is accelerated by electron-withdrawing groups on the aldehyde.

Comparative Performance Insights

While a specific yield for the Wittig reaction of this compound is not documented in the readily available literature, the general principles of the Wittig reaction suggest a high reactivity. It is expected to react efficiently with both stabilized and non-stabilized ylides. The steric hindrance from the ortho-methoxy group might slightly retard the reaction rate compared to an unhindered aldehyde like 4-nitrobenzaldehyde, but the strong electronic activation is likely to be the dominant factor.

Experimental Protocol: Wittig Reaction

This protocol provides a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equivalents)

  • Substituted Benzaldehyde (e.g., this compound) (1.0 equivalent)

  • Deionized Water

  • Dichloromethane

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change (often to orange or red) indicates ylide formation.

    • Stir the mixture at 0°C for 30 minutes.

  • Wittig Reaction:

    • In a separate flask, dissolve the substituted benzaldehyde (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, containing the alkene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization.[9]

Conclusion

This compound emerges as a highly reactive and versatile substrate for key condensation reactions in organic synthesis. The potent electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, predisposing it to high reactivity in Claisen-Schmidt, Knoevenagel, and Wittig reactions. While the ortho-methoxy group may introduce a degree of steric hindrance, its electronic contribution is likely overshadowed by the dominant activating effect of the nitro group. This guide, by providing a comparative analysis and detailed protocols, empowers researchers to strategically employ this compound in the synthesis of complex molecular architectures for pharmaceutical and materials science applications.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our chemical reagents to encompass their entire lifecycle within your laboratory. Ensuring your safety and operational integrity is paramount. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Methoxy-5-nitrobenzaldehyde, a compound that, while valuable in synthesis, requires meticulous handling due to its inherent chemical properties. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety at every step.

Part 1: Hazard Assessment & The Rationale for Caution

Understanding the "why" is the foundation of safe laboratory practice. This compound is not merely a benign organic solid; its hazard profile is dictated by the interplay of its functional groups—an aromatic aldehyde and a nitro group.

  • GHS Classification: Globally Harmonized System (GHS) classifications identify this compound as a skin irritant (H315), a serious eye irritant (H319), and potentially causing respiratory irritation (H335).[1] These classifications are not abstract warnings but direct indicators of the required Personal Protective Equipment (PPE) and handling procedures.

  • The Nitro Aromatic Moiety: Nitroaromatic compounds are a class of chemicals often associated with environmental persistence and toxicity.[2] Improper disposal can lead to long-term contamination of soil and water systems. Therefore, drain disposal is strictly prohibited.[3][4]

  • The Aldehyde Group: While some simple aliphatic aldehydes can be chemically neutralized, aromatic aldehydes like this one are generally more stable and less amenable to simple neutralization protocols in a standard lab setting. Attempting unverified chemical treatment can lead to unintended side reactions or incomplete neutralization, creating new, unknown hazards.

This combination of properties mandates that this compound be treated as a hazardous waste stream from the moment it is deemed surplus to requirements.[3]

Table 1: Critical Safety & Handling Information
ParameterSpecificationRationale & Source
GHS Pictogram Exclamation MarkIndicates Skin/Eye/Respiratory Irritation.[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These statements legally define the chemical's hazards and inform risk assessment.[1]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501These provide the minimum required actions for safe handling, response, and disposal.[1]
Required PPE Nitrile gloves, chemical safety goggles (EN166 standard), lab coat.Essential to prevent skin and eye contact as mandated by the hazard classification.[5][6]
Incompatible Materials Strong oxidizing agents, strong bases, acids.Mixing with these can cause vigorous, exothermic reactions. Waste must be segregated.[7]

Part 2: Immediate Actions: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. If a spill of solid this compound occurs, follow this procedure immediately.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Prevent Dust Formation: This is a critical step. Do not attempt to sweep the dry powder directly. Light dust can be easily inhaled, causing respiratory irritation.[1][8]

  • Contain & Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect Waste: Carefully scoop the mixture into a suitable, sealable container. Use non-sparking tools if there is any solvent present.[9]

  • Label as Hazardous Waste: The container must be immediately labeled as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials themselves are now hazardous waste and must be collected in the same container.

  • Dispose: The sealed container must be disposed of through your institution's hazardous waste program.[7][10]

Part 3: The Core Disposal Workflow: A Step-by-Step Guide

This section outlines the standard operating procedure for disposing of unwanted this compound, whether it is residual material, off-spec product, or expired reagent.

Step 1: Waste Characterization & Segregation
  • Designation: All unwanted this compound and any items contaminated with it (e.g., weighing papers, gloves, empty containers) must be designated as hazardous chemical waste.[3]

  • Segregation: This waste stream must be collected separately from other waste types. Do not mix it with aqueous waste, halogenated or non-halogenated solvents, or other reactive chemicals. Commingling incompatible waste streams is a primary cause of laboratory accidents.[11]

Step 2: Containerization & Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice if it is in good condition.[11] Ensure the container is made of a material that will not react with the chemical.

  • Labeling: Proper labeling is a legal requirement and essential for safety. Your institution's Environmental Health and Safety (EHS) office will provide specific labels, but they must contain, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Irritant").

    • The accumulation start date (the date the first drop of waste entered the container).[12]

Step 3: On-Site Accumulation
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[12]

  • Conditions: Keep the container closed at all times except when adding waste. Store it in a cool, dry, well-ventilated area away from incompatible materials.[9][10]

Step 4: Final Disposal
  • Professional Removal: Laboratory personnel must not transport hazardous waste across the institution.[3] Contact your EHS or equivalent department to schedule a pickup. They are trained professionals who will transport the waste to a central storage facility.

  • Ultimate Destruction: The standard and required method for final disposal of this type of organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9] This process ensures the complete destruction of the hazardous compound, preventing its release into the environment.

Visualization of the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste.

G cluster_prep Phase 1: In-Lab Handling cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_disposal Phase 2: Final Disposition start Waste Generated (Unused Reagent or Contaminated Material) characterize Characterize as Hazardous Waste start->characterize spill Accidental Spill? characterize->spill spill_proc Follow Spill Protocol: 1. Isolate & Don PPE 2. Contain (Inert Absorbent) 3. Collect in Sealed Container spill->spill_proc Yes collect Collect in Dedicated, Compatible Container spill->collect No request_pickup Container Full or Near Time Limit? Request Pickup from EHS/Safety Office spill_proc->request_pickup label_waste Attach Hazardous Waste Label: - Full Chemical Name - Hazards - Accumulation Start Date collect->label_waste store Store in Satellite Accumulation Area (SAA) (Keep Container Closed) label_waste->store store->request_pickup ehs_pickup EHS Professional Collection request_pickup->ehs_pickup final_disposal Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

Proper chemical waste management is a non-negotiable aspect of scientific integrity and professional responsibility. By treating this compound with the respect its chemical properties demand—from initial handling through to final disposal—you protect yourself, your colleagues, and the environment. This guide serves as a specific protocol for this compound, but its principles of Characterize, Segregate, Label, and Consult are universal. Always defer to your institution's specific policies and use your EHS department as the valuable resource they are.

References

Mastering the Safe Handling of 2-Methoxy-5-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Methoxy-5-nitrobenzaldehyde, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence. Our commitment is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.

Understanding the Hazard Profile of this compound

This compound is an aromatic compound containing both an aldehyde and a nitro group. This unique structure informs its reactivity and toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

The aldehyde functional group can be reactive, while aromatic nitro compounds as a class are known for their potential for rapid absorption through the skin and can present other health hazards with prolonged exposure.[2] Therefore, a robust personal protective equipment (PPE) strategy is not just a recommendation, but a critical component of your experimental design.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations involving this reagent.

Operation Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile or Butyl Rubber Gloves, Safety Goggles, Lab Coat, N95 Particulate RespiratorTo prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.
Solution Preparation and Transfers Nitrile or Butyl Rubber Gloves (consider double-gloving), Chemical Splash Goggles, Lab CoatProtects against splashes and direct skin contact. Aldehyde solutions can be particularly irritating.[3]
Running Reactions and Work-up Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Work in a certified chemical fume hood.A face shield provides an extra layer of protection against unexpected splashes during reactions. A fume hood is essential to control vapor inhalation.
Waste Disposal Nitrile or Butyl Rubber Gloves, Chemical Splash Goggles, Lab CoatTo ensure protection during the handling and transport of chemical waste.

Important Considerations for Glove Selection:

  • Standard latex gloves are not recommended as they offer poor resistance to many organic solvents and chemicals, including aldehydes.[3]

  • Nitrile or butyl rubber gloves provide superior protection against aldehydes and aromatic compounds.[3]

  • Always inspect gloves for any signs of degradation or perforation before use.

  • Change gloves immediately if they become contaminated.

Procedural Guidance for Safe Handling

A proactive approach to safety involves integrating best practices into every step of your workflow.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All operations involving this compound, from weighing to reaction quenching, should be performed in a properly functioning and certified chemical fume hood.[4][5] This is the most effective way to minimize inhalation exposure.

  • Ventilation: Ensure your laboratory is well-ventilated to prevent the accumulation of vapors.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure you have all necessary PPE and that your workspace in the fume hood is clean and uncluttered. Have your waste containers properly labeled and ready.

  • Weighing: If possible, weigh the solid material directly into the reaction vessel within the fume hood. If using a weighing boat, handle it with forceps to minimize direct contact.

  • Dissolution: Add solvents slowly and carefully to the solid to avoid splashing.

  • Reaction: During the reaction, maintain a safe distance and use the fume hood sash as a protective barrier.

  • Post-Reaction: Quench reactions cautiously, especially if there is a possibility of unreacted reagents.

  • Decontamination: After completing your work, wipe down the surfaces in the fume hood with an appropriate solvent and decontaminating solution. Wash your hands thoroughly with soap and water, even after removing gloves.[6][7]

Emergency Preparedness: A Proactive Stance

Accidents can happen, and a well-defined emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[6] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a designated and properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Procedures: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain or in regular trash. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9]

Visualizing the PPE Decision-Making Process

To further clarify the selection of appropriate PPE, the following flowchart illustrates the key decision points based on the nature of the task being performed.

PPE_Decision_Flowchart start Start: Handling This compound task What is the task? start->task weighing Weighing Solid task->weighing  Weighing solution Solution Prep/ Transfer task->solution  Solution Work reaction Running Reaction/ Work-up task->reaction  Reaction disposal Waste Disposal task->disposal  Disposal ppe_weighing Minimum PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_solution Minimum PPE: - Nitrile/Butyl Gloves - Splash Goggles - Lab Coat solution->ppe_solution ppe_reaction Minimum PPE: - Nitrile/Butyl Gloves - Splash Goggles - Face Shield - Lab Coat - Fume Hood reaction->ppe_reaction ppe_disposal Minimum PPE: - Nitrile/Butyl Gloves - Splash Goggles - Lab Coat disposal->ppe_disposal

Caption: PPE selection flowchart for this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you are protecting yourself, your colleagues, and the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.